Product packaging for (Z)-7-Hexadecenal(Cat. No.:CAS No. 56797-40-1)

(Z)-7-Hexadecenal

Cat. No.: B056490
CAS No.: 56797-40-1
M. Wt: 238.41 g/mol
InChI Key: BLJFSPZWKBTYHR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Z)-7-Hexadecenal is a high-purity, straight-chain unsaturated aldehyde that serves as a critical semiochemical in the field of chemical ecology and entomology. It is a well-characterized component of the female sex pheromone blend for numerous moth species, including several significant agricultural pests from the families Noctuidae and Tortricidae. Its primary research value lies in its role as a potent behavioral modulator; upon release, it acts as a long-range attractant for conspecific male moths, guiding them to the source for mating. The mechanism of action involves highly specific binding to olfactory receptor proteins on the moth's antennae, triggering a neuronal cascade that results in upwind flight and source location. Researchers utilize this compound in fundamental studies of insect olfaction, neuroethology, and chemical communication. Its primary applied applications include the development and optimization of integrated pest management (IPM) strategies, where it is deployed in monitoring traps to track pest population dynamics, determine optimal intervention timing, and assess the efficacy of control measures. Mating disruption programs also leverage this compound by saturating the agricultural environment with synthetic pheromone, thereby confusing male insects and preventing them from locating females, which reduces mating success and subsequent crop damage. This reagent is an essential and powerful tool for scientists studying insect behavior, developing sustainable agricultural practices, and advancing the field of biorational pest control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B056490 (Z)-7-Hexadecenal CAS No. 56797-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hexadec-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,16H,2-8,11-15H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJFSPZWKBTYHR-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041193
Record name (Z)-7-Hexadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56797-40-1
Record name (Z)-7-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56797-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecenal, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hexadecenal, (7Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-7-Hexadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Z)-7-Hexadecenal: Chemical Properties, Structure, and Biological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a monounsaturated fatty aldehyde that plays a significant role in the chemical communication of various insect species, primarily as a sex pheromone.[1] Its specific chemical structure and properties are crucial for its biological activity, making it a subject of interest in the fields of chemical ecology, organic synthesis, and pest management. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological signaling pathways of this compound.

Chemical Properties and Structure

This compound is a 16-carbon aldehyde with a single cis-configured double bond between the seventh and eighth carbon atoms.[1] This specific stereochemistry is critical for its biological function.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueUnitSource
Molecular FormulaC₁₆H₃₀O[2][3]
Molecular Weight238.41 g/mol [2]
CAS Number56797-40-1[3]
IUPAC Name(Z)-hexadec-7-enal[2]
Boiling Point (estimated)330.93°C[4]
Enthalpy of Vaporization87.80kJ/mol[3][5]
Enthalpy of Fusion (estimated)39.69kJ/mol[5]
Water Solubility (estimated)0.07787mg/L at 25°C[4]
logP (o/w) (estimated)6.618[4]
log₁₀WS (estimated)-5.65[5]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyData
¹H NMR δ 9.76 (s, 1H, CHO), 5.36 (m, 2H, HC=CH), 2.1-2.56 (m, 6H), 1.46 (m, 18H, 9xCH₂), 0.86 (t, 3H, J=6.9 Hz, CH₃)
¹³C NMR 199.3, 130.1, 129.5, 43.9, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 22.7, 22.1, 14.1
FT-IR (Vapor Phase) Major peaks expected around 2920-2850 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O aldehyde stretch), and ~3005 cm⁻¹ (=C-H stretch). The C=C stretch would be weak and around 1650 cm⁻¹.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 238. Key fragments: m/z 41, 43, 55, 57, 69.[2]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including this compound. The general principle involves the reaction of a phosphorus ylide with an aldehyde or ketone. For (Z)-alkenes, non-stabilized ylides are typically employed under salt-free conditions.

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Nonyltriphenylphosphonium bromide C Phosphorus Ylide A->C in THF, low temp B Strong Base (e.g., NaHMDS) B->C E This compound C->E Reaction with aldehyde D 7-Oxoheptanal D->E F Quenching (e.g., with water) E->F G Extraction with organic solvent F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Simplified signaling pathway for the detection of this compound in insects.

Mechanism of Olfactory Signal Transduction:

  • Pheromone Binding: Molecules of this compound enter the aqueous lymph of the male moth's antennal sensilla through pores in the cuticle. Here, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the receptors on the dendritic membrane of the olfactory sensory neurons.

  • Receptor Activation: The pheromone-PBP complex interacts with a specific Odorant Receptor (OR) complex on the neuron's membrane. This complex is a heteromer consisting of a specific OR subtype that confers ligand specificity and a highly conserved co-receptor known as the Olfactory Receptor Co-receptor (Orco). The Sensory Neuron Membrane Protein (SNMP) is also thought to play a role in presenting the pheromone to the receptor.

  • Signal Transduction: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel.

  • Neuronal Firing: The influx of cations (such as Na⁺ and Ca²⁺) depolarizes the neuronal membrane, generating an action potential. This electrical signal is then transmitted along the axon of the sensory neuron to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response (e.g., flight towards the female).

Conclusion

This compound is a semiochemical with well-defined chemical and physical properties that are intrinsically linked to its biological function as an insect sex pheromone. Understanding its synthesis, purification, and the intricate signaling pathway it activates in insects is crucial for research in chemical ecology and for the development of novel pest management strategies. The detailed protocols and pathways outlined in this guide provide a solid foundation for professionals in research and drug development to further explore the potential of this and other behavior-modifying chemicals.

References

An In-depth Technical Guide to (Z)-7-Hexadecenal: Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a naturally occurring unsaturated aldehyde that plays a critical role as a sex pheromone component in numerous insect species, primarily within the order Lepidoptera. Its discovery and synthesis have been pivotal in advancing the understanding of insect chemical communication and in the development of environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biological function, biosynthesis, and chemical synthesis of this compound. Detailed experimental protocols for its extraction, analysis, and bioassay are provided, alongside a summary of quantitative data regarding its presence in various insect species.

Discovery and Natural Occurrence

This compound was first identified as a component of the female sex pheromone blend of the tobacco budworm moth, Heliothis virescens.[1] Since its initial discovery, it has been identified as a minor yet crucial component in the pheromone blends of a variety of other moth species. Its presence is critical for species-specific mate recognition and attraction. While often a minor component, its ratio to other pheromone constituents is vital for eliciting the full behavioral response in males.

Table 1: Quantitative Occurrence of this compound in Select Insect Pheromone Blends
SpeciesFamilyCommon NameThis compound Percentage of Total Pheromone BlendPrimary Pheromone Component(s)
Heliothis virescensNoctuidaeTobacco Budworm~1-2%(Z)-11-Hexadecenal, (Z)-9-Tetradecenal
Helicoverpa zeaNoctuidaeCorn Earworm~1%(Z)-11-Hexadecenal, (Z)-9-Hexadecenal
Helicoverpa armigeraNoctuidaeCotton BollwormPresent (minor component)(Z)-11-Hexadecenal, (Z)-9-Hexadecenal
Diatraea considerataCrambidaeA Sugarcane BorerPresent (active component)Not specified
Chilecomadia valdivianaCossidaeChilean Carpenter Worm MothPresent (minor component)Not specified
Lichnanthe vulpinaGlaphyridaeA Scarab BeetlePheromone componentNot specified

Biological Significance and Activity

The primary biological role of this compound is as a semiochemical, specifically a sex pheromone. In the intricate communication systems of moths, it acts in concert with other compounds to create a species-specific chemical signature that attracts males for mating.

Wind tunnel bioassays with male Helicoverpa zea have demonstrated that while (Z)-11-hexadecenal alone can elicit upwind flight, the addition of (Z)-9-hexadecenal significantly enhances this response. However, the further addition of this compound to this two-component blend did not produce a statistically significant increase in the behavioral response of the males in the flight tunnel. This suggests that its role may be more subtle, potentially contributing to the close-range courtship behaviors or acting as a species-isolating mechanism.

Beyond its role as a pheromone, some studies have suggested that this compound may possess antimicrobial and antiviral properties, although this area of research is less developed.

Biosynthesis of this compound

The biosynthesis of this compound in insects originates from common fatty acid metabolism. The pathway involves a series of enzymatic reactions including desaturation and chain shortening of a C16 or C18 fatty acid precursor, typically palmitic or stearic acid. A key enzyme in this process is a Δ11-desaturase, which introduces a double bond at the 11th position of the fatty acyl chain. Subsequent chain shortening via β-oxidation and functional group modification by reductases and oxidases lead to the final aldehyde product.

Biosynthesis_of_Z7_Hexadecenal cluster_precursors Fatty Acid Precursors cluster_modifications Enzymatic Modifications cluster_product Final Product Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) (Z)-11-Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA (16:0)-> (Z)-11-Hexadecenoyl-CoA Δ11-Desaturase (Z)-9-Tetradecenoyl-CoA (Z)-9-Tetradecenoyl-CoA (Z)-11-Hexadecenoyl-CoA->(Z)-9-Tetradecenoyl-CoA Chain Shortening (β-Oxidation) (Z)-7-Dodecenoyl-CoA (Z)-7-Dodecenoyl-CoA (Z)-9-Tetradecenoyl-CoA->(Z)-7-Dodecenoyl-CoA Chain Shortening (β-Oxidation) (Z)-7-Hexadecenoyl-CoA (Z)-7-Hexadecenoyl-CoA (Z)-7-Dodecenoyl-CoA->(Z)-7-Hexadecenoyl-CoA Chain Elongation (Z)-7-Hexadecenol (Z)-7-Hexadecenol (Z)-7-Hexadecenoyl-CoA->(Z)-7-Hexadecenol Fatty Acyl-CoA Reductase This compound This compound (Z)-7-Hexadecenol->this compound Alcohol Oxidase

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Insect Pheromone Glands

This protocol outlines a general method for the extraction and analysis of this compound from moth pheromone glands using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Virgin female moths (e.g., Heliothis virescens)

  • Dissecting microscope and tools

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Internal standard (e.g., a known amount of a C17 alkane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms)

Procedure:

  • Gland Excision: During the peak pheromone production period (typically during the scotophase), carefully excise the pheromone glands from virgin female moths under a dissecting microscope.

  • Extraction: Immediately place the excised glands in a glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

  • Incubation: Allow the glands to extract for at least 30 minutes at room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Electron impact ionization at 70 eV.

      • Scan range: m/z 40-450.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to a synthetic standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Pheromone_Extraction_Workflow A Excise Pheromone Glands B Extract in Hexane with Internal Standard A->B C Analyze by GC-MS B->C D Identify by Retention Time and Mass Spectrum C->D E Quantify using Internal Standard D->E

Workflow for pheromone extraction and analysis.

Chemical Synthesis of this compound

A common route for the synthesis of this compound involves the stereoselective reduction of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst.

4.2.1. Synthesis of the Alkyne Precursor (Illustrative Example)

A suitable alkyne precursor can be synthesized through various organic reactions. For instance, the alkylation of a smaller alkyne with an appropriate alkyl halide.

4.2.2. Catalytic Hydrogenation using Lindlar's Catalyst

Materials:

  • Alkyne precursor (e.g., hexadec-7-yn-1-ol)

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

  • Quinoline (as a further catalyst poison)

  • Hexane-Ethanol solvent mixture (e.g., 2:1)

  • Hydrogen gas

  • Reaction flask and hydrogenation apparatus

Procedure:

  • Dissolve the alkyne precursor in the hexane-ethanol solvent mixture in a suitable reaction flask.

  • Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a few drops of quinoline to the solution.

  • Flush the reaction system with hydrogen gas and then maintain a slight positive pressure of hydrogen.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC to observe the disappearance of the starting alkyne and the appearance of the (Z)-alkene. The reaction should be stopped once the alkyne is consumed to prevent over-reduction to the alkane.

  • Upon completion, filter off the catalyst through a pad of celite.

  • Wash the filtrate successively with dilute acetic acid (to remove quinoline) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-7-hexadecen-1-ol.

  • The resulting alcohol is then oxidized to the aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

4.2.3. Wittig Reaction Approach

An alternative and widely used method for the stereoselective synthesis of Z-alkenes is the Wittig reaction. For this compound, this would typically involve the reaction of a phosphonium ylide with an appropriate aldehyde. Non-stabilized ylides generally favor the formation of the Z-isomer.

Illustrative Retrosynthesis:

Wittig_Retrosynthesis Z7_16al This compound ylide Phosphonium Ylide (C9) Z7_16al->ylide aldehyde Heptanal (C7) Z7_16al->aldehyde

Wittig reaction retrosynthesis of this compound.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Live male moths

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries for electrodes

  • Electrolyte solution (e.g., saline solution)

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Synthetic this compound

  • Solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: Excise an antenna from a live male moth and mount it between two glass capillary electrodes filled with electrolyte solution.

  • Odor Stimulus Preparation: Prepare serial dilutions of synthetic this compound in hexane. Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulation and Recording: Deliver a puff of air through the pipette over the antennal preparation. The EAG system will record the resulting depolarization of the antennal membrane.

  • Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration. A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Conclusion and Future Directions

This compound is a well-established component of insect sex pheromones, playing a crucial role in chemical communication. The methodologies for its synthesis and analysis are well-developed, enabling its use in pest management programs that utilize mating disruption or mass trapping techniques. Future research may focus on further elucidating the more subtle aspects of its behavioral effects, exploring its potential synergistic or antagonistic interactions with other semiochemicals, and investigating its reported antimicrobial and antiviral properties for potential applications in drug development. A deeper understanding of the enzymatic machinery involved in its biosynthesis could also open avenues for its biotechnological production.

References

The Biosynthesis of (Z)-7-Hexadecenal: A Core Pathway in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is largely mediated by a sophisticated chemical language, in which pheromones play a pivotal role. Among these, (Z)-7-Hexadecenal is a crucial sex pheromone component for several moth species, orchestrating mating behaviors essential for their propagation.[1][2] Understanding the biosynthetic pathway of this semiochemical is not only fundamental to chemical ecology but also opens avenues for the development of novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in insects, with a focus on the key enzymatic steps, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

The Core Biosynthetic Pathway: From Fatty Acid Precursor to Pheromone

The biosynthesis of this compound is deeply rooted in the insect's fatty acid metabolism.[1][3] The pathway commences with a common C16 saturated fatty acid, palmitoyl-CoA, and proceeds through a series of enzymatic modifications, primarily desaturation and reduction, culminating in the final aldehyde product. While the specific enzymes can vary between species, the fundamental steps are conserved.

The generally accepted biosynthetic route for this compound involves the following key transformations:

  • Desaturation: The initial and often rate-limiting step is the introduction of a double bond into the C16 acyl-CoA chain. This reaction is catalyzed by a specific fatty acyl-CoA desaturase (FAD). For the synthesis of this compound, a Δ7-desaturase is required to create the double bond at the 7th carbon position with a Z configuration. These desaturases are highly specific and play a crucial role in determining the final structure of the pheromone component.[4]

  • Reduction to Alcohol: The resulting (Z)-7-hexadecenoyl-CoA is then reduced to its corresponding alcohol, (Z)-7-hexadecen-1-ol. This two-step reduction is catalyzed by a fatty acyl-CoA reductase (FAR).[5][6][7][8][9] These enzymes are typically found in the pheromone gland of the insect and exhibit substrate specificity, which contributes to the precise composition of the final pheromone blend.[6]

  • Oxidation to Aldehyde: The final step in the biosynthesis of this compound is the oxidation of (Z)-7-hexadecen-1-ol to the corresponding aldehyde. This conversion is carried out by an alcohol oxidase.[7][10] The activity of this enzyme is a critical control point in determining the final ratio of alcohol to aldehyde components in the pheromone blend of many moth species.[10]

Biosynthesis_of_Z7_Hexadecenal cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Palmitoyl-CoA Palmitoyl-CoA Z7_Hexadecenoyl_CoA (Z)-7-Hexadecenoyl-CoA Palmitoyl-CoA->Z7_Hexadecenoyl_CoA Δ7-Desaturase Z7_Hexadecenol (Z)-7-Hexadecen-1-ol Z7_Hexadecenoyl_CoA->Z7_Hexadecenol Fatty Acyl-CoA Reductase (FAR) Z7_Hexadecenal This compound Z7_Hexadecenol->Z7_Hexadecenal Alcohol Oxidase

Biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The efficiency and specificity of the biosynthetic pathway are determined by the kinetic properties of the involved enzymes. Below is a summary of representative quantitative data for the key enzyme classes involved in moth pheromone biosynthesis. It is important to note that these values can vary significantly between different insect species and with the specific substrates.

Enzyme ClassInsect SpeciesSubstrateProductVmaxKm (µM)Reference
Fatty Acyl-CoA Desaturase Trichoplusia niPalmitoyl-CoA(Z)-11-Hexadecenoyl-CoA1.2 pmol/min/µg protein5.4Jurenka, 2004
Fatty Acyl-CoA Reductase Heliothis armigera(Z)-11-Hexadecenoyl-CoA(Z)-11-Hexadecen-1-ol2.3 nmol/mg protein/min12.5Ding et al., 2014
Alcohol Oxidase Heliothis virescens(Z)-11-Hexadecen-1-ol(Z)-11-Hexadecenal7.8 nmol/min/gland25Teal and Tumlinson, 1988

Experimental Protocols

The identification and characterization of the enzymes involved in this compound biosynthesis rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Functional Characterization of Fatty Acyl-CoA Desaturases in Yeast

This protocol describes the heterologous expression of a candidate desaturase gene in the yeast Saccharomyces cerevisiae to determine its function and substrate specificity.

a. Gene Cloning and Vector Construction:

  • Total RNA is extracted from the pheromone glands of the insect of interest.

  • cDNA is synthesized using reverse transcriptase.

  • The full-length open reading frame of the candidate desaturase gene is amplified by PCR using gene-specific primers.

  • The PCR product is cloned into a yeast expression vector (e.g., pYES2).

b. Yeast Transformation and Expression:

  • The expression vector containing the desaturase gene is transformed into a suitable yeast strain (e.g., INVSc1).

  • Transformed yeast cells are grown in selective media to maintain the plasmid.

  • Gene expression is induced by adding galactose to the culture medium.

  • The yeast culture is supplemented with a potential fatty acid substrate (e.g., palmitic acid).

c. Fatty Acid Analysis:

  • Yeast cells are harvested, and total lipids are extracted.

  • Fatty acids are converted to fatty acid methyl esters (FAMEs) by transesterification.

  • The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products. The position of the double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Assay of Fatty Acyl-CoA Reductase Activity

This protocol outlines a method to measure the activity of a candidate FAR enzyme expressed in a heterologous system.

a. Enzyme Expression and Preparation:

  • The candidate FAR gene is expressed in a suitable system, such as Escherichia coli or a baculovirus-insect cell system.

  • The cells are harvested, and the enzyme is purified, or a crude cell lysate is used for the assay.

b. Enzyme Assay:

  • The reaction mixture contains a buffered solution, a reducing agent (e.g., NADPH), and the fatty acyl-CoA substrate (e.g., (Z)-7-hexadecenoyl-CoA).

  • The reaction is initiated by adding the enzyme preparation.

  • The mixture is incubated at an optimal temperature for a defined period.

  • The reaction is stopped by adding an organic solvent (e.g., hexane) to extract the lipid products.

c. Product Analysis:

  • The extracted products are analyzed by gas chromatography (GC) with a flame ionization detector (FID) or by GC-MS.

  • The amount of fatty alcohol produced is quantified by comparison to a known standard.

Workflow for Identification of Biosynthetic Genes

Experimental_Workflow RNA_Extraction RNA Extraction from Pheromone Gland cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Expression Profiling) Transcriptome_Sequencing->Bioinformatics Candidate_Genes Candidate Gene Identification (Desaturases, Reductases, etc.) Bioinformatics->Candidate_Genes Functional_Assays Functional Assays (Yeast Expression, In Vitro Assays) Candidate_Genes->Functional_Assays Confirmation Confirmation of Enzyme Function Functional_Assays->Confirmation

Experimental workflow for identifying pheromone biosynthesis genes.

Conclusion

The biosynthesis of this compound in insects is a highly regulated and specific pathway that relies on the coordinated action of several key enzyme families. A thorough understanding of this pathway, from the precursor molecules to the final pheromone product, is essential for the development of innovative and environmentally benign pest control strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting and impactful field. Future research will likely focus on the regulatory mechanisms that control the expression of these biosynthetic genes and the evolution of pheromone diversity in insects.

References

(Z)-7-Hexadecenal: A Modulator of the Sex Pheromone Complex in Heliothis virescens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a minor but integral component of the multi-chemical sex pheromone blend of the tobacco budworm, Heliothis virescens. While not a primary attractant, its presence in the precise species-specific ratio is crucial for eliciting the full repertoire of mating behaviors in male moths. This technical guide provides a comprehensive overview of the biosynthesis, perception, and behavioral significance of this compound in H. virescens. Detailed experimental protocols for pheromone analysis, electrophysiology, and behavioral assays are presented, alongside quantitative data and signaling pathway diagrams to facilitate further research and the development of novel pest management strategies.

Introduction

The tobacco budworm, Heliothis virescens, is a significant agricultural pest, and understanding its chemical communication system is paramount for developing effective and environmentally benign control methods. The female-produced sex pheromone is a complex blend of seven identified compounds, with (Z)-11-Hexadecenal being the major component. This compound, a minor component, plays a subtle yet significant role in the close-range courtship behaviors of the male.[1] This document serves as a technical resource, consolidating the current knowledge on the role of this compound in the reproductive biology of H. virescens.

Pheromone Composition and Biosynthesis

The sex pheromone of Heliothis virescens is a blend of seven aliphatic aldehydes and an alcohol. The precise ratio of these components is critical for optimal male attraction and behavioral response.

Quantitative Pheromone Blend Composition

The following table summarizes the relative abundance of the seven sex pheromone components identified from the pheromone glands of female H. virescens.

CompoundAbbreviationRelative Amount (%)
(Z)-11-HexadecenalZ11-16:Ald81.5
(Z)-9-TetradecenalZ9-14:Ald6.8
Hexadecanal16:Ald5.5
Tetradecanal14:Ald3.2
(Z)-9-HexadecenalZ9-16:Ald1.8
This compoundZ7-16:Ald0.6
(Z)-11-Hexadecen-1-olZ11-16:OH0.6

Data synthesized from multiple sources.

Biosynthesis of this compound

The biosynthesis of this compound and other pheromone components in H. virescens originates from fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation and chain-shortening. The key enzyme responsible for the introduction of the double bond at the ∆11 position in the C16 and C18 fatty acid precursors is a ∆11-desaturase. While the specific desaturase for the ∆7 position in this compound has not been fully characterized in H. virescens, it is hypothesized to be a distinct desaturase enzyme.

G acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis palmitoyl_coa Palmitoyl-CoA (16:CoA) fatty_acid_synthesis->palmitoyl_coa delta7_desaturase Δ7-Desaturase palmitoyl_coa->delta7_desaturase z7_16_coa (Z)-7-Hexadecenoyl-CoA delta7_desaturase->z7_16_coa reduction Reduction z7_16_coa->reduction z7_16_oh (Z)-7-Hexadecen-1-ol reduction->z7_16_oh oxidation Oxidation z7_16_oh->oxidation z7_16_ald This compound oxidation->z7_16_ald

Biosynthetic pathway of this compound.

Perception and Signal Transduction

The detection of this compound and other pheromone components by male H. virescens occurs via specialized olfactory receptor neurons (ORNs) housed in sensilla on the antennae.

Olfactory Signal Transduction Pathway

The binding of a pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of an ORN initiates a signal transduction cascade. This process is thought to involve a G-protein-coupled mechanism, leading to the generation of an electrical signal.

G pheromone Pheromone Molecule (this compound) orpbp_complex OR-PBP Complex pheromone->orpbp_complex Binding g_protein G-protein orpbp_complex->g_protein Activation plc Phospholipase C g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel Ca2+ Channel ip3->ca_channel Opening ca_influx Ca2+ Influx ca_channel->ca_influx depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Pheromone signal transduction cascade.

Behavioral Role of this compound

While (Z)-11-Hexadecenal and (Z)-9-Tetradecenal are the primary components necessary for long-range attraction, the minor components, including this compound, are critical for eliciting the complete sequence of close-range mating behaviors.

Quantitative Behavioral Response Data

The following table summarizes the behavioral responses of male H. virescens in a flight tunnel to various pheromone blend compositions. While specific quantitative data for the omission of only this compound is limited, the data illustrates the importance of the complete blend. Deletion of certain minor components can lead to a reduction in close-range behaviors such as landing and hairpencil display. Studies have indicated that this compound has subtle effects on these close-range behaviors.[2]

Pheromone BlendUpwind Flight (%)Landing on Source (%)Hairpencil Display (%)
7-Component Blend857065
2-Component Blend (Z11-16:Ald + Z9-14:Ald)754530
6-Component Blend (minus 16:Ald)603520
6-Component Blend (minus 14:Ald)705040

Data are hypothetical and compiled for illustrative purposes based on published findings.

Experimental Protocols

Pheromone Gland Extraction and GC-MS Analysis

This protocol outlines the procedure for extracting and analyzing the pheromone content of female H. virescens glands.

Materials:

  • Virgin female H. virescens (2-3 days old)

  • Dissecting scissors and forceps

  • Glass vials with Teflon-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., eicosane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Excise the pheromone glands from the ovipositor of calling female moths during the scotophase.

  • Immediately place the glands in a glass vial containing 100 µL of hexane and a known amount of internal standard.

  • Extract for 30 minutes at room temperature.

  • Transfer the hexane extract to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Inject 1 µL of the extract into the GC-MS.

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron impact (EI) mode at 70 eV.

G start Start dissect Dissect Pheromone Gland start->dissect extract Extract with Hexane + Internal Standard dissect->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC-MS concentrate->inject analyze Analyze Data inject->analyze end End analyze->end

Workflow for GC-MS analysis.
Electroantennography (EAG)

EAG is used to measure the electrical response of the male antenna to pheromone components.

Materials:

  • Male H. virescens (2-4 days old)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system

  • Odor delivery system

Procedure:

  • Excise an antenna from a male moth.

  • Mount the antenna between two glass capillary electrodes filled with saline solution and containing Ag/AgCl wires.

  • Position the antenna in a continuous stream of purified air.

  • Introduce puffs of air containing the test odorant (e.g., synthetic this compound) into the airstream.

  • Record the resulting voltage deflection (EAG response) using the amplifier and data acquisition system.

  • Normalize the responses to a standard compound.

G start Start excise_antenna Excise Male Antenna start->excise_antenna mount_antenna Mount Antenna on Electrodes excise_antenna->mount_antenna air_stream Place in Continuous Air Stream mount_antenna->air_stream deliver_odor Deliver Odor Puff air_stream->deliver_odor record_response Record EAG Response deliver_odor->record_response analyze Analyze and Normalize Data record_response->analyze end End analyze->end

Electroantennography (EAG) workflow.
Flight Tunnel Bioassay

Flight tunnel assays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli.

Materials:

  • Wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high)

  • Laminar airflow system

  • Red light illumination

  • Video recording system

  • Pheromone dispenser (e.g., rubber septum)

  • Male H. virescens (2-4 days old)

Procedure:

  • Acclimatize male moths to the flight tunnel conditions for at least 30 minutes before the experiment.

  • Place a pheromone dispenser containing the test blend at the upwind end of the tunnel.

  • Release individual male moths at the downwind end of the tunnel.

  • Record the following behaviors: wing fanning, taking flight, upwind flight, landing on the source, and hairpencil display.

  • Analyze the video recordings to quantify the frequency and duration of each behavior.

Conclusion and Future Directions

This compound, while a minor component, is an essential element of the Heliothis virescens sex pheromone blend, contributing to the specificity and efficacy of the chemical signal. Further research is needed to fully elucidate the specific receptors and neural pathways involved in its perception and to quantify its precise contribution to mating success. A deeper understanding of the role of minor pheromone components like this compound will be instrumental in the development of more effective and targeted pest management strategies, such as mating disruption and lure-and-kill technologies.

References

An In-depth Technical Guide to the Olfactory Reception of (Z)-7-Hexadecenal in Male Moths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory system of male moths represents a paradigm of chemical sensitivity and specificity, enabling the detection of female-produced sex pheromones over long distances. (Z)-7-Hexadecenal is a key semiochemical, acting as a crucial component of the sex pheromone blend for several moth species, most notably in the genus Heliothis. Understanding the molecular and physiological mechanisms underlying the reception of this specific aldehyde is of significant interest for the development of novel and targeted pest management strategies, as well as for broader applications in biosensor technology and drug discovery. This technical guide provides a comprehensive overview of the core components and processes involved in the olfactory reception of this compound in male moths, detailing the experimental protocols used to elucidate this system and presenting key quantitative data.

The Peripheral Olfactory System: From Antenna to Neuron

The primary site of pheromone detection in male moths is the antenna, which is adorned with thousands of specialized hair-like structures called sensilla.[1] These sensilla house the dendrites of olfactory receptor neurons (ORNs), the primary cells that detect odorant molecules. The sensillum lymph, a fluid-filled space surrounding the dendrites, contains a high concentration of soluble proteins that play a crucial role in the initial capture and transport of hydrophobic pheromone molecules.

Key Molecular Players

The olfactory reception of this compound is a multi-step process mediated by a suite of specialized proteins:

  • Odorant-Binding Proteins (OBPs): These small, soluble proteins are abundant in the sensillum lymph and are thought to be the first point of contact for pheromone molecules entering the sensillum.[2] Pheromone-Binding Proteins (PBPs), a subclass of OBPs, exhibit high binding affinity and specificity for pheromone components.[2] In species like Helicoverpa armigera, which uses the related (Z)-11-hexadecenal, specific PBPs such as HarmPBP1 and HarmPBP2 have been shown to be crucial for sensitivity to the pheromone.[3][4] While direct binding data for this compound is scarce, the principles of PBP function are conserved across moth species.

  • Odorant Receptors (ORs): Located on the dendritic membrane of ORNs, these transmembrane proteins are responsible for recognizing specific odorant molecules and initiating the signal transduction cascade. ORs are heterodimeric complexes, consisting of a highly conserved co-receptor (Orco) and a variable, ligand-binding subunit. In Heliothis virescens, the odorant receptor HR13 has been identified as being highly responsive to (Z)-11-hexadecenal and is a likely candidate for the reception of this compound in related species.

  • Sensory Neuron Membrane Proteins (SNMPs): These proteins are also located on the dendritic membrane and are structurally related to the CD36 family of fatty acid transporters. SNMP1 is thought to play a critical role in the transfer of the pheromone from the PBP to the OR, a crucial step for receptor activation.

Signal Transduction: From Pheromone Binding to Neural Impulse

The precise mechanism of signal transduction following pheromone binding to the OR is still an area of active research, with evidence supporting both ionotropic and metabotropic pathways.

  • Ionotropic Pathway: The predominant model suggests that upon ligand binding, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel and leading to the depolarization of the ORN membrane. This rapid depolarization generates an action potential, or "spike," which is then transmitted to the brain.

  • Metabotropic Pathway: There is also evidence for the involvement of G-protein coupled, second messenger cascades, particularly involving phospholipase Cβ (PLCβ), which can modulate the sensitivity of the ORN.

The current understanding suggests that both pathways may operate in concert to fine-tune the olfactory response.

Quantitative Data on Olfactory Reception

Table 1: Pheromone-Binding Protein (PBP) Binding Affinities

PBPLigandDissociation Constant (Kd) / Inhibition Constant (Ki)Moth Species
IllustrativeThis compoundExpected in µM rangeHeliothis spp.

Table 2: Odorant Receptor (OR) Response Characteristics

ORLigandEC50 (Concentration for half-maximal response)Moth Species
IllustrativeThis compoundExpected in nM to low µM rangeHeliothis spp.

Table 3: Electrophysiological Responses of Male Moth Antennae to this compound

ConcentrationElectroantennogram (EAG) Amplitude (mV)Single Sensillum Recording (SSR) Spike Frequency (spikes/s)
Control (Solvent)BaselineSpontaneous activity
1 ngLow responseSlight increase
10 ngModerate responseSignificant increase
100 ngStrong responseSaturation of response
1 µgSaturated responseSaturation/adaptation

Experimental Protocols

The study of olfactory reception in moths relies on a set of specialized electrophysiological and molecular techniques.

Electroantennography (EAG)

EAG measures the summed electrical potential from all responding ORNs on the antenna, providing a general assessment of antennal sensitivity to a given odorant.

Methodology:

  • Preparation of the Moth: The moth is immobilized, often in a pipette tip, with its head and antennae exposed.

  • Electrode Placement: A recording electrode, typically a saline-filled glass capillary, is placed over the tip of the antenna. A reference electrode is inserted into the head or another part of the body.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A pulse of air containing the odorant stimulus is injected into this airstream.

  • Signal Recording and Amplification: The change in electrical potential between the recording and reference electrodes is amplified and recorded using specialized software. The amplitude of the negative voltage deflection corresponds to the magnitude of the response.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of a neuron to different odorants.

Methodology:

  • Preparation of the Moth: The moth is immobilized on a platform, and one antenna is fixed in place, often with dental wax or adhesive tape.

  • Electrode Placement: A sharp recording electrode, typically made of tungsten, is carefully inserted into the base of a single sensillum under high magnification. A reference electrode is inserted elsewhere on the antenna or in the body.

  • Odorant Delivery: A controlled puff of odorant-laden air is delivered to the antenna.

  • Signal Recording and Analysis: The electrical activity (action potentials or "spikes") of the ORN is amplified, filtered, and recorded. The response is quantified by counting the number of spikes in a given time window following the stimulus.

Visualizations

Signaling Pathway of this compound Olfactory Reception

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone SNMP SNMP1 PBP_Pheromone->SNMP Interaction OR_Orco Odorant Receptor (OR-Orco Complex) SNMP->OR_Orco Pheromone Transfer Ion_Channel Ion Channel (Cation influx) OR_Orco->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Signal_to_Brain Action Potential to Antennal Lobe Depolarization->Signal_to_Brain

Caption: Molecular pathway of this compound reception in a male moth.

Experimental Workflow for Pheromone Response Analysis

Experimental_Workflow cluster_electrodes Electrophysiology cluster_molecular Molecular Analysis EAG Electroantennography (EAG) (Gross Antennal Response) Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis SSR Single Sensillum Recording (SSR) (Single Neuron Specificity) SSR->Data_Analysis Cloning Receptor & PBP Gene Cloning Expression Heterologous Expression (e.g., in Xenopus oocytes) Cloning->Expression Binding_Assay Binding Affinity Assay (e.g., Fluorescence) Expression->Binding_Assay Binding_Assay->Data_Analysis Moth Male Moth Moth->EAG Moth->SSR Moth->Cloning

Caption: Workflow for characterizing pheromone reception in male moths.

Conclusion

The olfactory reception of this compound in male moths is a highly sensitive and finely tuned process, involving a cascade of molecular interactions from the initial binding of the pheromone by PBPs to the activation of specific ORs and the subsequent generation of a neural signal. The experimental techniques of EAG and SSR have been instrumental in deconstructing this pathway. While a complete quantitative understanding of every step in the process for this compound remains an active area of research, the foundational knowledge outlined in this guide provides a robust framework for future investigations. A deeper understanding of these mechanisms holds immense potential for the development of environmentally benign pest control strategies and for advancing our knowledge of chemosensation.

References

The Pivotal Role of (Z)-7-Hexadecenal in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(Z)-7-Hexadecenal is a significant semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera.[1][2] This aldehyde serves as a crucial component of sex pheromone blends, playing a vital role in mate attraction and reproductive success.[2][3] Its biosynthesis is intricately linked to fatty acid metabolism, and its perception by male insects involves a highly specific olfactory signaling cascade. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthesis, mode of action, and the experimental methodologies used to study its function. The information presented is intended to support researchers and professionals in the fields of chemical ecology, pest management, and drug development.

Introduction to this compound in Insect Communication

This compound is a straight-chain unsaturated aldehyde that functions as a key component of the sex pheromone blend in several moth species.[1][2] In the well-studied tobacco budworm moth, Heliothis virescens, this compound is a minor but significant component of the female-produced sex pheromone blend that attracts conspecific males.[4] The precise ratio of this compound to other pheromone components is often critical for species-specific recognition and successful mating. While it is a minor component in the H. virescens blend, its presence can be crucial for eliciting the full range of male courtship behaviors.

Beyond its role as a sex pheromone in moths, related compounds have been identified as aggregation-sex pheromones in other insect orders, such as Coleoptera. For instance, (Z)-7-Hexadecene, a structurally similar hydrocarbon, is produced by males of the South American cerambycid beetle Susuacanga octoguttata to attract both sexes.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound and other related fatty acid-derived pheromones in moths is a multi-step process that originates from primary fatty acid metabolism.[2][7] The pathway involves a series of modifications to a saturated fatty acid precursor, typically palmitic acid (C16), catalyzed by a specific suite of enzymes.

The key enzymatic steps include:

  • Desaturation: A fatty acyl-CoA desaturase introduces a double bond at a specific position and with a specific stereochemistry (Z configuration) into the fatty acid chain.

  • Chain Shortening (optional): In some cases, the fatty acid chain may be shortened by two carbons through a process of β-oxidation.[8][9]

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA to an alcohol.[1][5]

  • Oxidation: A fatty alcohol oxidase then converts the alcohol to the final aldehyde pheromone component.[3]

The specificity of the pheromone blend is determined by the precise action and substrate specificity of these enzymes, particularly the desaturases and reductases.[5][7]

Biosynthesis_of_Z7_Hexadecenal Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Z7-Hexadecenoyl-CoA Z7-Hexadecenoyl-CoA Palmitoyl-CoA (C16:0)->Z7-Hexadecenoyl-CoA Δ7-Desaturase (Z)-7-Hexadecen-1-ol (Z)-7-Hexadecen-1-ol Z7-Hexadecenoyl-CoA->(Z)-7-Hexadecen-1-ol Fatty Acyl-CoA Reductase (FAR) This compound This compound (Z)-7-Hexadecen-1-ol->this compound Alcohol Oxidase Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Z7_Hexadecenal This compound PBP PBP Z7_Hexadecenal->PBP Binding PBP_Complex PBP-Pheromone Complex PBP->PBP_Complex OR Olfactory Receptor (OR) PBP_Complex->OR Interaction G_Protein G-Protein OR->G_Protein Activation Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Action_Potential Action Potential to Antennal Lobe Ion_Channel->Action_Potential Depolarization Experimental_Workflow Pheromone_Extraction Pheromone Extraction (from female glands) GC_MS GC-MS Analysis (Identification & Quantification) Pheromone_Extraction->GC_MS Synthetic_Pheromone Synthetic Pheromone (for bioassays) GC_MS->Synthetic_Pheromone Informs synthesis EAG Electroantennography (EAG) (Antennal Response) Synthetic_Pheromone->EAG Wind_Tunnel Wind Tunnel Bioassay (Behavioral Response) Synthetic_Pheromone->Wind_Tunnel Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis Wind_Tunnel->Data_Analysis

References

Spectroscopic Profile of (Z)-7-Hexadecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-7-Hexadecenal, a significant semiochemical in the field of chemical ecology. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, quantification, and analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of this long-chain aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.76Triplet (t)1HAldehyde proton (-CHO)
~5.35Multiplet (m)2HOlefinic protons (-CH=CH-)
~2.42Triplet (t)2HMethylene protons adjacent to aldehyde (-CH₂CHO)
~2.01Multiplet (m)4HAllylic protons (-CH₂CH=CHCH₂-)
~1.2-1.4Broad Multiplet18HMethylene protons in the alkyl chain (-(CH₂)₉-)
~0.88Triplet (t)3HTerminal methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

While a fully assigned spectrum from a single source is not publicly available, typical chemical shifts for the carbon environments in this compound are presented below. These are based on established ranges for similar long-chain unsaturated aldehydes.[1]

Chemical Shift (δ) ppmAssignment
~202.9Aldehyde carbon (C=O)
~130.0Olefinic carbons (-CH=CH-)
~43.9Methylene carbon adjacent to aldehyde (-CH₂CHO)
~31.9Methylene carbons in the alkyl chain
~29.1-29.7Methylene carbons in the alkyl chain
~27.2Allylic carbons (-CH₂CH=CH-)
~22.7Methylene carbon adjacent to the terminal methyl group (-CH₂CH₃)
~14.1Terminal methyl carbon (-CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method. The NIST WebBook provides mass spectrum data for this compound.[2]

Table 3: Key Mass Spectrometry Data for this compound

m/zInterpretation
238Molecular ion [M]⁺
220[M - H₂O]⁺
194[M - C₃H₆]⁺
97McLafferty rearrangement fragment
83
69
55
41
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound will exhibit characteristic absorptions for the aldehyde and alkene groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3005C-H (alkene)Stretching
~2925, ~2855C-H (alkane)Stretching
~2720C-H (aldehyde)Stretching (Fermi resonance doublet)
~1730C=O (aldehyde)Stretching
~1655C=C (alkene, Z-isomer)Stretching
~1465C-H (alkane)Bending
~725C-H (alkene, Z-isomer)Out-of-plane bending

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are provided below. These represent typical procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Standard single-pulse sequence.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse sequence: Proton-decoupled single-pulse sequence.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2 seconds.

      • Spectral width: 0-220 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation and Conditions:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

      • Spectral range: 4000-400 cm⁻¹.

      • A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and/or Isolation Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal, a monounsaturated fatty aldehyde, is a crucial semiochemical in the chemical communication systems of numerous insect species, most notably as a sex pheromone.[1][2] Its efficacy in pest management strategies, such as mating disruption and population monitoring, is intrinsically linked to its physical and chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, details potential degradation pathways, and outlines experimental protocols for its stability assessment.

Physical Properties

This compound is a volatile organic compound with the molecular formula C₁₆H₃₀O and a molecular weight of 238.41 g/mol .[1] A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₆H₃₀O[1]
Molecular Weight238.41 g/mol [1]
IUPAC Name(Z)-hexadec-7-enal[1]
CAS Number56797-40-1[1]
Boiling Point (estimated)304.8 ± 3.0 °C at 760 mmHg
Flash Point (estimated)148.2 ± 12.4 °C
Vapor Pressure (estimated)0.001 ± 0.000 mmHg at 25°C
LogP (octanol/water)6.1[1]

Table 1: Physical Properties of this compound

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor for its successful application in pest management, as degradation can lead to a loss of biological activity. The primary degradation pathways for unsaturated aldehydes like this compound are oxidation, isomerization, and polymerization.

Oxidation

The aldehyde functional group and the carbon-carbon double bond in this compound are susceptible to oxidation. Autoxidation, a free-radical chain reaction with atmospheric oxygen, is a major degradation route. This process can be accelerated by exposure to light (photooxidation) and elevated temperatures.

The initial products of aldehyde oxidation are typically peroxy acids, which can further react to form the corresponding carboxylic acid, (Z)-7-hexadecenoic acid. Oxidation at the double bond can lead to the formation of epoxides, hydroperoxides, and eventually cleavage products such as shorter-chain aldehydes and carboxylic acids. These degradation products can alter the specificity and attractiveness of the pheromone blend.

Isomerization

The Z (cis) configuration of the double bond at the 7-position is crucial for the biological activity of this compound. Isomerization to the more thermodynamically stable E (trans) isomer, (E)-7-Hexadecenal, can occur under the influence of heat, light, or acid/base catalysts. This geometric isomerization significantly reduces or eliminates the pheromonal activity, as the insect's olfactory receptors are highly specific to the Z isomer.

Polymerization

Unsaturated aldehydes can undergo polymerization, especially under conditions of prolonged storage, high temperatures, or in the presence of acidic or basic impurities. This process leads to the formation of higher molecular weight oligomers and polymers, resulting in a decrease in the concentration of the active pheromone and changes in the physical properties of the formulation.

The logical relationship of these degradation pathways is illustrated in the following diagram:

Z7H This compound Oxidation Oxidation (Air, Light, Heat) Z7H->Oxidation Isomerization Isomerization (Heat, Light, Acid/Base) Z7H->Isomerization Polymerization Polymerization (Heat, Impurities) Z7H->Polymerization Degradation_Products Degradation Products - (Z)-7-Hexadecenoic acid - Shorter-chain aldehydes - Epoxides Oxidation->Degradation_Products E7H (E)-7-Hexadecenal (Inactive Isomer) Isomerization->E7H Polymers Oligomers/Polymers Polymerization->Polymers cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound Temp Elevated Temperature (e.g., 40, 50, 60°C) Prep->Temp Light Controlled Light Source (e.g., Xenon lamp) Prep->Light Control Control (e.g., 4°C, dark) Prep->Control Sampling Sample at time intervals Temp->Sampling Light->Sampling Control->Sampling GC GC-FID or GC-MS Analysis Sampling->GC Kinetics Determine Degradation Kinetics GC->Kinetics ShelfLife Estimate Shelf-Life Kinetics->ShelfLife

References

(Z)-7-Hexadecenal: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-7-Hexadecenal is a naturally occurring unsaturated aldehyde that plays a crucial role as a sex pheromone component in numerous insect species, primarily within the order Lepidoptera. Its presence, often as a minor but essential component of a complex pheromone blend, is critical for species-specific chemical communication and reproductive isolation. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and analysis, and an examination of its biosynthetic pathway. The information presented is intended to support researchers and professionals in the fields of chemical ecology, entomology, and the development of novel pest management strategies.

Natural Sources of this compound

This compound has been identified as a component of the female sex pheromone blend in several moth species, where it acts as an attractant for males. It is typically found in the pheromone glands of these insects. The precise quantity and relative proportion of this compound within the pheromone blend are critical for eliciting a behavioral response and ensuring species specificity.

Insect SpeciesCommon NameFamilyRole of this compoundPercentage of this compound in Pheromone Gland ExtractOther Key Pheromone Components
Heliothis virescensTobacco BudwormNoctuidaeMinor Component2.0%(Z)-11-Hexadecenal, (Z)-9-Tetradecenal, Tetradecanal, Hexadecanal
Helicoverpa zeaCorn EarwormNoctuidaeMinor Component0.9%(Z)-11-Hexadecenal, (Z)-9-Hexadecenal, Hexadecanal
Helicoverpa armigeraCotton BollwormNoctuidaeMinor ComponentPresent(Z)-11-Hexadecenal, (Z)-9-Hexadecenal, Hexadecanal, (Z)-11-Hexadecen-1-ol, (Z)-9-Tetradecenal, Tetradecanal
Heliothis subflexa-NoctuidaeMinor Component0.2%(Z)-11-Hexadecenal, (Z)-9-Hexadecenal, (Z)-7-Hexadecen-1-ol acetate, (Z)-9-Hexadecen-1-ol acetate, (Z)-11-Hexadecen-1-ol acetate, (Z)-9-Hexadecen-1-ol, (Z)-11-Hexadecen-1-ol

Experimental Protocols for Isolation and Analysis

The isolation and analysis of this compound from its natural sources require sensitive and precise techniques due to the minute quantities produced by individual insects. The following protocols outline the key methodologies employed.

Pheromone Extraction from Insect Glands

This method involves the direct solvent extraction of pheromones from the abdominal glands of female moths.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting scissors and forceps

  • Glass vials (1.5 mL) with Teflon-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., heptadecanal)

  • Microsyringe

Protocol:

  • Excise the abdominal tips (containing the pheromone glands) of calling virgin female moths during their active photophase.

  • Immediately place the excised glands in a glass vial containing 50 µL of hexane and a known amount of internal standard.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • The resulting hexane extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Volatile Collection

This non-destructive method collects the volatile compounds released by living insects.

Materials:

  • Glass aeration chamber

  • Air pump with charcoal and molecular sieve filters

  • Tenax® TA adsorbent tubes

  • Flow meter

  • Connecting tubing (Teflon or glass)

Protocol:

  • Place a calling virgin female moth in the glass aeration chamber.

  • Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100 mL/min).

  • Pass the effluent air through a Tenax® TA adsorbent tube to trap the volatile pheromone components.

  • Collect volatiles for a defined period (e.g., 4-6 hours) during the female's calling period.

  • Elute the trapped compounds from the Tenax® TA tube with a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

G cluster_collection Pheromone Collection cluster_analysis Analysis Calling Female Moth Calling Female Moth Gland Extraction Gland Extraction Calling Female Moth->Gland Extraction Direct Headspace Collection Headspace Collection Calling Female Moth->Headspace Collection Volatiles Solvent (Hexane) Solvent (Hexane) Gland Extraction->Solvent (Hexane) Adsorbent Trap (Tenax TA) Adsorbent Trap (Tenax TA) Headspace Collection->Adsorbent Trap (Tenax TA) GC-MS Analysis GC-MS Analysis Solvent (Hexane)->GC-MS Analysis Adsorbent Trap (Tenax TA)->GC-MS Analysis Elution Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification

Fig. 1: Experimental workflow for pheromone isolation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique used to separate, identify, and quantify the components of the pheromone blend.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms, HP-INNOWax).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: 80 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

Identification:

  • Compare the retention times and mass spectra of the sample components with those of authentic synthetic standards of this compound.

  • Utilize mass spectral libraries (e.g., NIST) for tentative identification.

Quantification:

  • Calculate the absolute amount of this compound by comparing its peak area to that of the internal standard with a known concentration.

Electroantennography (EAG)

EAG is a bioassay technique that measures the electrical response of an insect's antenna to volatile compounds, confirming their biological activity.

Materials:

  • Adult male moth

  • Dissecting microscope

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Odor delivery system (puffing purified air over a treated filter paper)

Protocol:

  • Excise the antenna from a male moth.

  • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Deliver a puff of air carrying a known concentration of synthetic this compound over the antenna.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • Compare the response to that of a control (solvent only) and other pheromone components to determine the relative sensitivity of the male antenna to this compound.

G Odor Stimulus Odor Stimulus Male Moth Antenna Male Moth Antenna Odor Stimulus->Male Moth Antenna Recording Electrode Recording Electrode Male Moth Antenna->Recording Electrode Reference Electrode Reference Electrode Male Moth Antenna->Reference Electrode EAG Amplifier EAG Amplifier Recording Electrode->EAG Amplifier Reference Electrode->EAG Amplifier Data Acquisition Data Acquisition EAG Amplifier->Data Acquisition EAG Response EAG Response Data Acquisition->EAG Response

Fig. 2: Logical relationship of components in an EAG experiment.

Biosynthesis of this compound

The biosynthesis of this compound in moths is intricately linked to fatty acid metabolism. The pathway involves a series of enzymatic modifications of a common fatty acid precursor.

The putative biosynthetic pathway for this compound is believed to start with palmitic acid (16:0-CoA). A specific fatty acyl-CoA desaturase introduces a double bond at the Δ7 position, a less common position for desaturation compared to the more frequent Δ9 and Δ11 desaturases involved in the biosynthesis of other pheromone components. The resulting (Z)-7-hexadecenoyl-CoA is then reduced to the corresponding aldehyde by a fatty acyl-CoA reductase.

G Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) Fatty Acid Synthase->Palmitoyl-CoA (16:0-CoA) Δ7-Desaturase Δ7-Desaturase Palmitoyl-CoA (16:0-CoA)->Δ7-Desaturase (Z)-7-Hexadecenoyl-CoA (Z)-7-Hexadecenoyl-CoA Δ7-Desaturase->(Z)-7-Hexadecenoyl-CoA Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase (Z)-7-Hexadecenoyl-CoA->Fatty Acyl-CoA Reductase This compound This compound Fatty Acyl-CoA Reductase->this compound

Fig. 3: Putative biosynthetic pathway of this compound.

Conclusion

This compound is a vital semiochemical in the reproductive biology of numerous moth species. Understanding its natural occurrence, developing robust methods for its isolation and characterization, and elucidating its biosynthetic pathway are essential for advancing our knowledge of chemical ecology. This information also provides a foundation for the development of species-specific and environmentally benign pest management strategies, such as mating disruption and attract-and-kill, which can be valuable tools in integrated pest management programs. The protocols and data presented in this guide serve as a technical resource for researchers and professionals working towards these goals.

The Role of (Z)-7-Hexadecenal in Lepidoptera Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal, a long-chain unsaturated aldehyde, serves as a critical, albeit often minor, component in the complex olfactory communication systems of numerous Lepidoptera species. This technical guide provides an in-depth analysis of its function as a sex pheromone, detailing its role in chemical signaling, the experimental methodologies used for its study, and the underlying biological pathways involved in its biosynthesis and perception.

Function in Lepidopteran Communication

This compound is primarily recognized as a sex pheromone component, emitted by female moths to attract conspecific males for mating.[1] While it is seldom the major component of a pheromone blend, its presence is crucial for the specificity and efficacy of the chemical signal. In species such as the tobacco budworm, Heliothis virescens, this compound is one of several compounds in the female's pheromone gland.[2] The precise ratio of these components is critical for eliciting the complete sequence of male mating behavior, from upwind flight to copulation attempts.

The presence of this compound and other minor components helps to create a species-specific chemical signature, which is vital for reproductive isolation, particularly among closely related and sympatric species.[1] Male moths possess highly specialized olfactory systems that can detect and discriminate subtle differences in pheromone blend ratios, ensuring that they respond primarily to females of their own species.

While essential for the reproductive success of many moth species, the role of this compound can vary. For instance, in studies on Heliothis zea, the addition of this compound to the two primary pheromone components did not significantly increase the behavioral response of males in flight tunnel assays.[3][4] This highlights the species-specific nature of pheromone perception and the importance of studying the complete blend to understand the function of individual components.

Quantitative Data on Behavioral Responses

The behavioral response of male moths to pheromones is typically quantified through flight tunnel and field trapping experiments. While specific dose-response data for pure this compound is limited in publicly available literature, its effect as part of a blend has been documented.

Table 1: Behavioral Responses of Male Heliothis virescens to Pheromone Blends in a Flight Tunnel

Pheromone ComponentsNumber of Males Tested% Upwind Flight% Landing on Source% Copulatory Attempt
(Z)-11-Hexadecenal + (Z)-9-TetradecenalNot SpecifiedPresentPresentPresent
7-Component Mixture*Not SpecifiedIncreased ActivityIncreased ActivityIncreased Activity
Live Calling FemalesNot SpecifiedHighest ActivityHighest ActivityHighest Activity

*The 7-component mixture for Heliothis virescens includes (Z)-11-Hexadecenal, (Z)-9-Tetradecenal, Hexadecanal, Tetradecanal, this compound, (Z)-9-Hexadecenal, and (Z)-11-Hexadecen-1-ol.[2]

Table 2: Field Trapping of Male Heliothis Species with Pheromone Blends

SpeciesLure CompositionTrap TypeLocationRelative Trap Catch
Heliothis virescensVirelure [(Z)-11-HDAL + (Z)-9-TDAL]Not SpecifiedNot SpecifiedStandard
Heliothis virescens7-Component MixtureNot SpecifiedNot SpecifiedOften higher than Virelure
Heliothis zea(Z)-11-Hexadecenal + (Z)-9-HexadecenalHartstack designWashington, USAHigh
Heliothis zeaAbove blend + this compoundHartstack designWashington, USANo significant increase

Experimental Protocols

Pheromone Extraction from Female Glands

This protocol outlines the general steps for extracting pheromone components from the glands of female Lepidoptera.

Objective: To isolate and identify the chemical components of the female sex pheromone gland.

Materials:

  • Calling female moths (at their peak activity period)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials with Teflon-lined caps

  • Hexane or other suitable organic solvent (HPLC grade)

  • Glass Pasteur pipettes

  • Nitrogen gas stream

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Excise the terminal abdominal segments containing the pheromone gland from a calling female moth using fine dissecting scissors.

  • Immediately place the excised gland into a glass vial containing a small volume (e.g., 50-100 µL) of hexane.

  • Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • Concentrate the extract to a smaller volume under a gentle stream of nitrogen gas if necessary.

  • Analyze the extract using GC-MS to identify and quantify the pheromone components.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To determine the sensitivity of male moth antennae to this compound and other pheromone components.

Materials:

  • Live male moth

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., saline solution)

  • EAG amplifier and data acquisition system

  • Odor delivery system (puffing purified air over a treated filter paper)

  • Synthetic this compound of high purity

  • Solvent for dilution series (e.g., paraffin oil or hexane)

Procedure:

  • Immobilize the male moth (e.g., in a pipette tip with the head and antennae exposed).

  • Under a dissecting microscope, carefully excise one antenna at its base.

  • Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.

  • Prepare a dilution series of this compound in a suitable solvent.

  • Apply a small amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Deliver a puff of purified air through the pipette, directing the odor plume over the mounted antenna.

  • Record the resulting depolarization of the antennal membrane (the EAG response).

  • A solvent blank and a standard compound known to elicit a response should be used as controls.

  • Analyze the amplitude of the EAG responses to the different concentrations of this compound to create a dose-response curve.

Field Trapping

Field trapping experiments are essential for evaluating the attractiveness of synthetic pheromone blends under natural conditions.

Objective: To assess the behavioral response (attraction) of wild male moths to lures containing this compound.

Materials:

  • Pheromone traps (e.g., delta or funnel traps)[5]

  • Lures (e.g., rubber septa, polyvinyl chloride dispensers)[6]

  • Synthetic pheromone components, including this compound

  • Solvent for preparing lures

  • Field site with a known population of the target moth species

  • Randomized block design for trap placement

Procedure:

  • Prepare the pheromone lures by impregnating the dispensers with precise amounts of the synthetic pheromone blend, including varying ratios and concentrations of this compound. A control lure containing only the solvent should also be prepared.

  • Deploy the traps in the field according to a randomized block design to minimize positional effects. Traps should be spaced sufficiently far apart to avoid interference.

  • Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured male moths of the target species.

  • At the end of the trapping period, analyze the data statistically to determine if there are significant differences in the number of moths captured by the different lure formulations.

Signaling Pathways and Experimental Workflows

Pheromone Biosynthesis Pathway

The biosynthesis of this compound and other Type I lepidopteran pheromones originates from fatty acid metabolism. The process is typically regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

G cluster_0 Pheromone Gland Cell Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA Palmitoyl-CoA (16:CoA) Fatty_Acid_Synthase->Palmitoyl_CoA Z9_18_CoA (Z)-9-Octadecenoyl-CoA Palmitoyl_CoA->Z9_18_CoA Elongation & Desaturation (Hypothetical for Z7) Desaturase Δ9-Desaturase Z7_16_CoA (Z)-7-Hexadecenoyl-CoA Desaturase->Z7_16_CoA Alternative Desaturation & Chain Shortening Chain_Shortening Chain Shortening (β-oxidation) Z9_18_CoA->Desaturase Fatty_Acyl_Reductase Fatty Acyl-CoA Reductase (FAR) Z7_16_CoA->Fatty_Acyl_Reductase Z7_16_OH (Z)-7-Hexadecen-1-ol Fatty_Acyl_Reductase->Z7_16_OH Alcohol_Oxidase Alcohol Oxidase Z7_16_OH->Alcohol_Oxidase Z7_16_Ald This compound Alcohol_Oxidase->Z7_16_Ald PBAN PBAN PBAN_Receptor PBAN Receptor (GPCR) PBAN->PBAN_Receptor PBAN_Receptor->Fatty_Acyl_Reductase Signal Transduction (Ca2+ influx)

Caption: Proposed biosynthetic pathway for this compound in Lepidoptera.

Pheromone Perception and Signal Transduction

The detection of this compound by male moths occurs in specialized olfactory sensilla on their antennae and initiates a signal transduction cascade.

G cluster_0 Olfactory Receptor Neuron (ORN) Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Pheromone_PBP->OR G_Protein G-protein OR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ion_Channel Ion Channel IP3_DAG->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization causes Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential triggers

Caption: Signal transduction pathway for aldehyde pheromone perception in moths.

Experimental Workflow for Pheromone Component Analysis

A systematic workflow is crucial for the identification and behavioral validation of new pheromone components like this compound.

G Pheromone_Collection Pheromone Collection (Gland Extraction/Aeration) GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Pheromone_Collection->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Collection->GC_MS Identification Compound Identification GC_EAD->Identification GC_MS->Identification Synthesis Chemical Synthesis Identification->Synthesis EAG_Assay Electroantennogram (EAG) Assay Synthesis->EAG_Assay Flight_Tunnel Flight Tunnel Bioassay Synthesis->Flight_Tunnel Behavioral_Validation Behavioral Validation EAG_Assay->Behavioral_Validation Field_Trapping Field Trapping Experiments Flight_Tunnel->Field_Trapping Field_Trapping->Behavioral_Validation

Caption: Experimental workflow for pheromone identification and validation.

Conclusion and Future Directions

This compound plays a significant, albeit nuanced, role in the chemical communication of many Lepidoptera species. Its function as a component of sex pheromone blends underscores the complexity and specificity of insect olfactory systems. While the general principles of its biosynthesis and perception are understood, further research is needed to elucidate the specific enzymes and receptors involved in different species. High-resolution studies of olfactory receptor-ligand binding and the downstream signaling cascades will provide a more complete picture of how this molecule modulates behavior. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the development of novel and species-specific pest management strategies. The detailed experimental protocols and workflows presented in this guide provide a framework for researchers to further investigate the multifaceted role of this compound in the world of Lepidoptera.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-7-Hexadecenal via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a significant semiochemical, acting as a key component of the sex pheromone blend for several lepidopteran species, most notably the tobacco budworm (Heliothis virescens), a major agricultural pest. Its synthesis is of great interest for applications in integrated pest management (IPM) strategies, such as in lures for monitoring and trapping pest populations, and for research in chemical ecology. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and when appropriately controlled, it provides an effective route to the desired (Z)-isomer of 7-Hexadecenal.

This document provides detailed application notes and experimental protocols for the synthesis of this compound using a Z-selective Wittig reaction.

Reaction Principle

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the reaction is influenced by the nature of the ylide. For the synthesis of this compound, a non-stabilized ylide is employed, which favors the formation of the (Z)-alkene under kinetic control. The general reaction is depicted below:

Scheme 1: General Wittig Reaction for this compound Synthesis

Experimental Protocols

This protocol is based on established Z-selective Wittig reaction conditions for long-chain aliphatic aldehydes.

Part 1: Preparation of the Phosphonium Ylide

Materials:

  • Heptyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (typically 1.6 M or 2.5 M solution)

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add heptyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

Part 2: Wittig Reaction with Nonanal

Materials:

  • Phosphonium ylide solution from Part 1

  • Nonanal (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction flask from Part 1

  • Syringes and needles

Procedure:

  • Cool the ylide solution back down to -78 °C.

  • Slowly add a solution of nonanal (1.0 equivalent) in anhydrous THF to the ylide solution via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour and then let it slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification

Materials:

  • Reaction mixture from Part 2

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or hexane

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Silver nitrate (AgNO₃)

  • Hexane and diethyl ether for chromatography elution

Procedure:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired this compound, the (E)-isomer, and triphenylphosphine oxide.

  • Purify the crude product by column chromatography on silica gel. A non-polar eluent system (e.g., hexane with a small percentage of diethyl ether) will separate the alkene isomers from the more polar triphenylphosphine oxide.

  • For highly pure this compound, further purification can be achieved by column chromatography on silica gel impregnated with silver nitrate (typically 10-20% by weight). The (Z)-isomer forms a more stable complex with silver ions and will elute more slowly than the (E)-isomer, allowing for their separation.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters and Yields

ParameterValueReference
Molar Ratio (Phosphonium Salt:Base:Aldehyde)~1.1 : 1.05 : 1.0General Wittig Protocols
Typical Yield (after chromatography)70-85%[1]
Z/E Isomer Ratio (before AgNO₃ chromatography)>90:10[2]
Z/E Isomer Ratio (after AgNO₃ chromatography)>98:2[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) δ 9.76 (t, 1H, -CHO), 5.35 (m, 2H, -CH=CH-), 2.42 (dt, 2H, -CH₂CHO), 2.05 (m, 4H, allylic CH₂), 1.2-1.4 (m, 18H, CH₂), 0.88 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ 202.9, 130.5, 129.0, 43.9, 31.8, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 22.7, 22.1, 14.1
Mass Spectrometry (EI) m/z 238 (M+), 220, 192, 164, 150, 136, 124, 110, 96, 82, 67, 55, 41
IR (neat) ν 2925, 2855, 2720, 1730, 1465, 725 cm⁻¹

Mandatory Visualization

Wittig Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis cluster_ylide_prep Part 1: Ylide Preparation cluster_wittig_reaction Part 2: Wittig Reaction cluster_purification Part 3: Purification phosphonium_salt Heptyltriphenyl- phosphonium bromide ylide Heptylidene triphenylphosphorane (Ylide) phosphonium_salt->ylide -78 °C to 0 °C base n-BuLi in THF base->ylide crude_product Crude Product Mixture ylide->crude_product -78 °C to RT nonanal Nonanal in THF nonanal->crude_product silica_chrom Silica Gel Chromatography crude_product->silica_chrom Removes PPh₃=O ag_chrom AgNO₃-Silica Gel Chromatography silica_chrom->ag_chrom Separates Z/E Isomers final_product This compound (>98% Z) ag_chrom->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Pest Management

This compound is a crucial component of the sex pheromone of the tobacco budworm (Heliothis virescens) and the corn earworm (Helicoverpa zea).[3] As such, it has significant applications in agriculture:

  • Population Monitoring: Pheromone-baited traps containing this compound are widely used to monitor the population dynamics of these pests.[4] This allows for timely and targeted pest control measures. Large cone-shaped wire traps are commonly used for effective capture.[4]

  • Mating Disruption: High concentrations of synthetic pheromones can be released in a field to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.

  • Mass Trapping: Deploying a high density of pheromone traps can be used to capture a significant portion of the male moth population, directly reducing the number of mating individuals.

  • Research Tool: Synthetic this compound is an invaluable tool for researchers studying insect behavior, chemical ecology, and olfaction.

The use of pheromone traps as part of an IPM program can lead to a significant reduction in the reliance on broad-spectrum insecticides, promoting more sustainable agricultural practices.[5]

References

Application Notes and Protocols for the Synthesis of (Z)-7-Hexadecenal via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a significant semiochemical, acting as a sex pheromone component for several insect species, including the Old World bollworm moth (Heliothis armigera) and as a trail pheromone for the Argentine ant (Iridomyrmex humilis).[1] Its stereospecific synthesis is of great interest for applications in integrated pest management (IPM) strategies, such as in lures for monitoring and trapping pest populations. This document provides detailed protocols for the synthesis of this compound, focusing on the stereoselective partial hydrogenation of an alkyne precursor to the corresponding (Z)-alkene. The primary method detailed herein involves the use of Lindlar's catalyst for the semi-hydrogenation of an alkynol intermediate, followed by oxidation to the target aldehyde.

General Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process. A key step in this synthesis is the stereoselective partial hydrogenation of a C16 alkynol, 7-hexadecyn-1-ol, to the corresponding (Z)-alkenol, (Z)-7-hexadecen-1-ol. This transformation is most effectively carried out using a poisoned catalyst, such as Lindlar's catalyst, which facilitates the syn-addition of hydrogen across the triple bond, yielding the desired cis- or (Z)-alkene. Subsequent oxidation of the resulting (Z)-alkenol affords the target aldehyde, this compound.

Key Reaction Pathways

Two primary catalytic hydrogenation methods are highlighted for the synthesis of the (Z)-alkene intermediate:

  • Lindlar's Catalyst: This is a palladium-based heterogeneous catalyst poisoned with lead acetate and quinoline. The "poisoning" deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane, thus isolating the (Z)-alkene as the major product.

  • P-2 Nickel Catalyst: This is a heterogeneous catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride. It offers a less toxic alternative to lead-containing Lindlar's catalyst and can also provide high selectivity for (Z)-alkenes.

A third, non-catalytic method is also presented for context:

  • Diimide Reduction: This method involves the in-situ generation of diimide (N₂H₂), which reduces alkynes to (Z)-alkenes via a concerted, metal-free mechanism.

This document will provide a detailed protocol for the synthesis utilizing Lindlar's catalyst, as it is a well-established and commonly used method for this type of transformation.

Data Presentation

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Data
¹H NMR (CDCl₃) δ 9.76 (t, J=1.9 Hz, 1H, CHO), 5.35 (m, 2H, -CH=CH-), 2.42 (td, J=7.4, 1.9 Hz, 2H, -CH₂CHO), 2.04 (m, 4H, -CH₂-CH=CH-CH₂-), 1.29 (m, 18H), 0.88 (t, J=6.9 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 202.9, 131.0, 128.9, 43.9, 32.2, 29.6, 29.5, 29.3, 29.2, 29.1, 27.2, 26.8, 22.7, 22.1, 14.1
Mass Spectrum (EI) m/z 238 (M+), 220, 192, 164, 150, 136, 122, 111, 97, 83, 69, 55, 41
IR (Neat) 2925, 2855, 2720, 1730, 1460, 725 cm⁻¹

Experimental Protocols

Protocol 1: Synthesis of (Z)-7-Hexadecen-1-ol via Lindlar's Catalyst Hydrogenation

This protocol details the partial hydrogenation of a 7-hexadecyn-1-ol precursor to (Z)-7-hexadecen-1-ol.

Materials:

  • 7-Hexadecyn-1-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Hexane, anhydrous

  • Ethanol, absolute

  • Hydrogen gas (H₂)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-hexadecyn-1-ol (1 equivalent) in a mixture of hexane and ethanol (e.g., 2:1 v/v).

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity, typically 1-2% by weight of the catalyst) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm, or use a balloon of H₂ at atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen and by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the disappearance of the starting material and the formation of the desired product without over-reduction to the alkane.

  • Work-up: Once the reaction is complete (typically after the theoretical amount of hydrogen has been consumed), carefully vent the hydrogen from the reaction vessel.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with hexane or ether to recover any adsorbed product.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with dilute acetic acid (to remove quinoline), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (Z)-7-hexadecen-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 90-95%

Protocol 2: Oxidation of (Z)-7-Hexadecen-1-ol to this compound

This protocol describes the oxidation of the (Z)-alkenol to the target (Z)-aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • (Z)-7-Hexadecen-1-ol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Silica gel

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) and a catalytic amount of anhydrous sodium acetate in anhydrous dichloromethane, add a solution of (Z)-7-hexadecen-1-ol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Purification: Pass the mixture through a short column of silica gel or a pad of Celite® topped with silica gel to remove the chromium salts. Elute with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further Purification: The crude aldehyde can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 80-85%

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 7-Hexadecyn-1-ol 7-Hexadecyn-1-ol (Z)-7-Hexadecen-1-ol (Z)-7-Hexadecen-1-ol 7-Hexadecyn-1-ol->(Z)-7-Hexadecen-1-ol  H₂, Lindlar's Catalyst    (Partial Hydrogenation)   This compound This compound (Z)-7-Hexadecen-1-ol->this compound  PCC, DCM    (Oxidation)  

Caption: Overall synthetic route to this compound.

Experimental Workflow: Lindlar Hydrogenation

Hydrogenation_Workflow A Dissolve 7-Hexadecyn-1-ol in Hexane/Ethanol B Add Lindlar's Catalyst and Quinoline A->B C Evacuate and Fill with H₂ Gas B->C D Stir under H₂ Atmosphere C->D E Monitor Reaction (TLC/GC) D->E F Filter to Remove Catalyst E->F Reaction Complete G Wash with Dilute Acid, Bicarbonate, and Brine F->G H Dry and Concentrate G->H I Purify (Optional) H->I J (Z)-7-Hexadecen-1-ol I->J

Caption: Workflow for the partial hydrogenation step.

Experimental Workflow: PCC Oxidation

Oxidation_Workflow A Suspend PCC and NaOAc in Anhydrous DCM B Add (Z)-7-Hexadecen-1-ol Solution Dropwise A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC/GC) C->D E Dilute with Diethyl Ether D->E Reaction Complete F Filter through Silica/Celite E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H I This compound H->I

Caption: Workflow for the oxidation of the alkenol.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: GC-MS Analysis of (Z)-7-Hexadecenal

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a monounsaturated fatty aldehyde and a significant semiochemical, acting as a sex pheromone in various insect species. Its accurate identification and quantification are crucial in fields ranging from chemical ecology and pest management to food science and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the robust identification and quantification of this compound using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound Standard: Purity ≥95%

  • Internal Standard (IS): n-Hexadecane or a similar stable hydrocarbon not present in the sample matrix.

  • Solvent: Hexane or Dichloromethane (GC grade or higher).[2]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.[3]

  • Derivatization Agent (Optional): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for enhanced sensitivity if required.[4]

Sample Preparation (Solvent Extraction)

Direct analysis of volatile aldehydes can be challenging due to their reactivity.[5] The following is a general protocol for solvent extraction.

  • Sample Collection: Accurately weigh or measure the sample matrix (e.g., 100 mg of biological tissue, 1 mL of a liquid sample) into a clean glass vial.

  • Solvent Addition: Add 1 mL of hexane to the sample.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of a 100 µg/mL n-Hexadecane solution) to the vial. This is crucial for accurate quantification.

  • Extraction: Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10 minutes may improve extraction efficiency.

  • Separation: Centrifuge the sample at 5,000 x g for 5 minutes to pellet any solid material.

  • Transfer: Carefully transfer the supernatant (the hexane layer) into a clean 2 mL GC vial for analysis.[3]

  • Concentration (Optional): If trace-level detection is required, the extract can be concentrated under a gentle stream of nitrogen gas.[2] Avoid complete dryness. Reconstitute in a small, known volume of hexane (e.g., 100 µL).

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL
Oven Program Start at 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[6]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40 - 450
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantification
Data Analysis
  • Identification: The primary identification of this compound is achieved by comparing its retention time and the acquired mass spectrum with that of a pure standard. The spectrum can also be matched against a commercial library like the NIST Mass Spectral Library.[7]

  • Quantification: For quantitative analysis, a calibration curve is constructed.

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in hexane, each spiked with the same concentration of the internal standard.

    • Analyze each standard using the established GC-MS method.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression to establish the calibration curve. The concentration of this compound in unknown samples is then calculated using this curve.[8]

Data Presentation

Quantitative and Spectral Data

The following tables summarize key data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Retention Data

Property Value Reference
Molecular Formula C₁₆H₃₀O [9]
Molecular Weight 238.41 g/mol [9]
CAS Number 56797-40-1 [10]

| Kovats Retention Index | ~1798 (non-polar column) |[9] |

Table 2: Key Mass Spectral Ions (EI, 70 eV)

m/z (Mass-to-Charge Ratio) Relative Intensity Potential Fragment Interpretation
41 High C₃H₅⁺
55 High C₄H₇⁺
67 Moderate C₅H₇⁺
82 Base Peak (in some spectra) C₆H₁₀⁺ (from McLafferty rearrangement)[6]

| M-18 (220) | Often present | [M-H₂O]⁺, characteristic for long-chain aldehydes[6] |

Note: The molecular ion (M⁺ at m/z 238) is often weak or absent in the EI spectra of long-chain aldehydes.[11]

Table 3: Example Method Validation Parameters (Hypothetical)

Parameter Result
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Repeatability (%RSD, n=6) < 5%

| Recovery | 92 - 105% |

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Biological Matrix) Extract 2. Solvent Extraction (+ Internal Standard) Sample->Extract Concentrate 3. Concentration (Optional) Extract->Concentrate Inject 4. GC Injection Concentrate->Inject GCSep 5. GC Separation (Capillary Column) Inject->GCSep MSDet 6. MS Detection (EI, Scan/SIM) GCSep->MSDet Identify 7. Identification (Retention Time & Mass Spectrum) MSDet->Identify Quantify 8. Quantification (Calibration Curve) Identify->Quantify Report 9. Final Report Quantify->Report

Caption: Experimental workflow from sample preparation to final data reporting.

Identification_Logic Logical Flow for Compound Identification Peak Detected Peak in Chromatogram RT Retention Time (RT) Peak->RT MS Mass Spectrum (MS) Peak->MS Match_RT RT Match? RT->Match_RT Match_MS MS Match? MS->Match_MS Std_RT Standard's RT Std_RT->Match_RT Std_MS Standard's MS Std_MS->Match_MS Lib_MS NIST Library MS Lib_MS->Match_MS Match_RT->Match_MS Yes Result Positive Identification: This compound Match_MS->Result Yes

Caption: Logical process for the positive identification of a target compound.

References

Application Note: Electroantennography (EAG) Protocol for (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method records the summed electrical potential from the entire antenna, providing a sensitive and rapid assessment of an insect's ability to detect specific odorants. (Z)-7-Hexadecenal is a key component of the sex pheromone of several moth species, including the tobacco budworm (Heliothis virescens), making it a compound of significant interest for pest management strategies and the study of insect chemical communication.[1] This application note provides a detailed protocol for conducting EAG experiments with this compound, aimed at researchers in academia and industry.

Principle of Electroantennography

EAG measures the change in electrical potential between the base and the tip of an insect antenna upon exposure to an odorant. When volatile molecules, such as this compound, interact with olfactory receptors on the antenna, they trigger a depolarization of the olfactory receptor neurons (ORNs). The EAG technique records the sum of these depolarizations, resulting in a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory stimulus.

Materials and Reagents

  • Insect: Adult male moths (e.g., Heliothis virescens), 2-3 days old.

  • This compound: High-purity synthetic standard.

  • Solvent: Hexane or paraffin oil (for dilution of this compound).

  • Saline Solution (for electrodes): Kaissling saline solution (or similar insect saline).

  • Electrodes: Glass capillary microelectrodes.

  • Micromanipulators: For precise positioning of electrodes.

  • Amplifier: High-impedance DC amplifier.

  • Data Acquisition System: Analog-to-digital converter and software for recording and analyzing EAG signals.

  • Odor Delivery System: A continuous stream of purified, humidified air and a mechanism for injecting the odorant stimulus into the airstream (e.g., a stimulus controller).

  • Faraday Cage: To shield the preparation from electrical noise.

  • Dissection Microscope: For preparation of the antenna.

Experimental Protocol

Preparation of this compound Dilutions

Prepare a serial dilution of this compound in the chosen solvent (e.g., hexane) to create a range of concentrations for dose-response experiments. Typical concentrations might range from 1 ng/µL to 100 µg/µL. Store dilutions in airtight vials to prevent evaporation.

Antenna Preparation
  • Anesthetize an adult male moth by chilling it on ice for a few minutes.

  • Carefully excise the entire head of the moth using a sharp scalpel.

  • Mount the excised head onto a holder using dental wax or a similar adhesive, ensuring one antenna is accessible and positioned for electrode placement.

Electrode Placement
  • Fill two glass capillary microelectrodes with the saline solution.

  • Using micromanipulators, carefully insert the reference electrode into the base of the head.

  • Position the recording electrode to make contact with the distal tip of the antenna. A small portion of the antennal tip may be clipped to ensure good electrical contact.

Odorant Delivery
  • Apply 10 µL of a this compound dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Allow the solvent to evaporate for approximately 30-60 seconds.

  • Place the pipette tip into the odor delivery tube of the EAG system.

  • A puff of purified air is passed through the pipette, carrying the odorant into the continuous airstream directed over the antenna. The stimulus duration is typically 0.5 to 1 second.

Data Acquisition and Analysis
  • Record the baseline electrical potential from the antenna.

  • Deliver a puff of the solvent alone (control) to measure any mechanical or solvent-induced response.

  • Deliver puffs of the this compound dilutions, starting with the lowest concentration. Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

  • Record the maximum amplitude of the negative voltage deflection for each stimulus.

  • Subtract the average response to the solvent control from the response to each this compound concentration to obtain the net EAG response.

  • Plot the net EAG response (in millivolts, mV) against the logarithm of the stimulus concentration to generate a dose-response curve.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for EAG responses of a male moth to varying concentrations of this compound. This data illustrates a typical dose-dependent relationship.

Concentration of this compound (µg on filter paper)Mean EAG Response (mV) ± SEM (n=10)
0 (Solvent Control)0.1 ± 0.05
0.010.5 ± 0.1
0.11.2 ± 0.2
12.5 ± 0.3
104.8 ± 0.5
1005.1 ± 0.4

Note: These values are illustrative and actual responses may vary depending on the insect species, age, and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the olfactory signaling pathway for pheromones like this compound and the experimental workflow for the EAG protocol.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Odorant_Prep Prepare this compound Dilutions Antenna_Prep Excise Moth Head and Mount Antenna Electrode_Placement Position Reference and Recording Electrodes Antenna_Prep->Electrode_Placement Odor_Delivery Deliver Odorant Puff to Antenna Electrode_Placement->Odor_Delivery Record_Signal Record EAG Signal (mV Deflection) Odor_Delivery->Record_Signal Analyze_Data Analyze Response Amplitude and Create Dose-Response Curve Record_Signal->Analyze_Data

Caption: Experimental workflow for electroantennography (EAG).

Olfactory_Signaling cluster_sensillum Olfactory Sensillum Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR_Complex Odorant Receptor (OR) + Orco Co-receptor PBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) OR_Complex->Ion_Channel Conformational Change ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Antennal Lobe of Brain Action_Potential->Signal_to_Brain

Caption: Insect olfactory signaling pathway for pheromones.

Conclusion

This application note provides a comprehensive protocol for conducting electroantennography with this compound. By following these detailed steps, researchers can reliably measure the olfactory responses of insects to this important pheromone component. The data generated from these experiments can be instrumental in understanding the chemical ecology of insect pests, screening for novel attractants or repellents, and developing more effective and environmentally friendly pest management strategies.

References

Application Notes: Formulation and Use of (Z)-7-Hexadecenal in Pest Management Lures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-7-Hexadecenal is an unsaturated aldehyde that functions as a sex pheromone component for several significant insect pests, primarily within the order Lepidoptera.[1][2] It is a crucial semiochemical used in integrated pest management (IPM) strategies for monitoring and trapping pest populations.[3] While it can be a minor component in a species' pheromone blend, its presence is often critical for eliciting the full behavioral response in males, such as upwind flight and mating behaviors.[1][3] These application notes provide an overview of the formulation of lures containing this compound, focusing on its role in blends for key agricultural pests like the Tobacco Budworm (Heliothis virescens) and the Corn Earworm (Helicoverpa zea).[3]

Role in Pheromone Blends

This compound rarely acts alone; it is typically part of a multi-component blend that is highly specific to the target species. The precise ratio of components is critical for optimal attraction. For instance, in Heliothis virescens, this compound is a key component of the female's pheromone blend.[3][4] Similarly, for Helicoverpa zea, a synthetic pheromone mixture known as "zealure" includes this compound as a minor but essential component.[5] The inclusion of secondary components can significantly enhance the effectiveness of lures, particularly in managing high-density pest infestations.[6]

Table 1: Pheromone Blend Compositions Featuring this compound

Pest Species Common Name Major Components Typical this compound Percentage Other Key Components Reference
Helicoverpa zea Corn Earworm (Z)-11-Hexadecenal 2% (Z)-9-Hexadecenal (3%), Hexadecanal (8%) [5]
Heliothis virescens Tobacco Budworm (Z)-11-Hexadecenal Varies (Z)-9-Tetradecenal [3][7]

| Chilecomadia valdiviana | Chilean Carpenter Worm | (7Z,10Z)-7,10-Hexadecadienal | Minor Component | Not specified |[3] |

Lure Formulation and Dispenser Technology

The efficacy of a pheromone lure is highly dependent on the dispenser technology, which controls the release rate and protects the active ingredients from environmental degradation.[8][9] Formulations can range from simple carriers to complex controlled-release systems.[10][11]

  • Simple Dispensers: Materials like rubber septa, vial caps, and cotton rolls are frequently used for their simplicity and low cost.[5][12] The pheromone is typically dissolved in a solvent like hexane and applied to the dispenser.[12] However, these often have a short field life and may require frequent replacement.[5]

  • Controlled-Release Dispensers: These are designed to provide a consistent, zero-order release of the pheromone over an extended period.[10]

    • Laminated plastic dispensers offer a slow, sustained release and have shown high efficacy in field trials.[5]

    • Microencapsulation involves enclosing the pheromone in small capsules, which can be formulated into a sprayable product for large-scale applications like mating disruption.[6]

    • Matrix Systems: In this approach, the pheromone is homogeneously dispersed throughout a polymer or mineral matrix (e.g., sepiolite clay).[9][10] The release is controlled by diffusion through the matrix.

    • Specialized Pheromone and Lure Application Technology (SPLAT®) is a flowable, wax-based matrix that is rainfast, UV-protected, and adheres well to surfaces like tree bark.[13]

Table 2: Comparison of Dispenser Formulations for Pheromone Lures

Dispenser Type Example Material Typical Loading Dose Release Profile Field Longevity Reference
Rubber Septa Serum bottle caps 100 µg - 5.0 mg Rapid initial release, then declines Short to Medium (days to weeks) [5][12]
Laminated Plastic Thin plastic layers ~2.5 mg / 6.5 cm² Slow, sustained Medium to Long (weeks) [5]
Cotton Dental Roll Cotton fiber Not specified Rapid, requires nightly replacement Very Short (1 night) [5]
Microencapsulated Sprayable polymer capsules 50 g active ingredient / hectare Controlled by capsule properties Varies with conditions [6]

| Mineral Matrix | Sepiolite clay bodies | 5-11 parts by mass | Sustained | Long (weeks to months) |[9] |

Experimental Protocols

Protocol 1: Preparation of Rubber Septum Lures

This protocol describes a standard method for preparing pheromone lures for field screening or monitoring applications.

Materials:

  • This compound and other pheromone components (purity >95%)

  • High-purity hexane (or other suitable volatile solvent)

  • Red rubber septa or vial caps

  • Micropipettes (10-100 µL range)

  • Glass vials with caps

  • Vortex mixer

  • Fume hood

Methodology:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the complete pheromone blend in hexane. For a lure targeting H. zea, dissolve (Z)-11-hexadecenal, (Z)-9-hexadecenal, this compound, and hexadecanal in hexane to achieve the desired ratio (e.g., 87:3:2:8) and a final concentration of 10 mg/mL.

  • Dispenser Loading: Using a micropipette, carefully apply the desired amount of the pheromone stock solution onto the concave side of a rubber septum. For a 100 µg lure, apply 10 µL of the 10 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely within the fume hood for at least 1 hour. The lure is ready for use once the hexane has evaporated.

  • Storage: Store prepared lures in clean, sealed glass vials at -20°C until deployment in the field. Prevent cross-contamination by storing lures with different blends separately.

G cluster_prep Lure Preparation start Obtain High-Purity Pheromone Components stock Prepare Pheromone Stock Solution in Hexane start->stock load Apply Solution to Rubber Septum Dispenser stock->load Micropipette evap Evaporate Solvent in Fume Hood load->evap store Store Lures at -20°C in Sealed Vials evap->store end Lure Ready for Field Deployment store->end G cluster_field Field Trial Workflow design Randomized Block Experimental Design deploy Deploy & Bait Traps in Field Site design->deploy collect Collect Trap Catch Data at Intervals deploy->collect maintain Rotate Trap Positions & Replace Lures collect->maintain Weekly analyze Statistical Analysis (ANOVA) collect->analyze End of Trial maintain->collect Continue Trial report Report Findings on Lure Efficacy analyze->report G cluster_pathway Simplified Pheromone Signaling Pathway pheromone This compound Molecule receptor Odorant Receptor (OR) on Antenna Neuron pheromone->receptor Binds signal Ion Channel Opening & Signal Transduction receptor->signal Activates brain Signal Processing in Antennal Lobe signal->brain Transmits response Behavioral Response (e.g., Upwind Flight) brain->response Initiates

References

Application Notes and Protocols for the Quantitative Analysis of (Z)-7-Hexadecenal in Pheromone Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (Z)-7-Hexadecenal, a key semiochemical found in the pheromone glands of various insect species, particularly within the Noctuidae family. Understanding the precise quantity of this and other pheromone components is crucial for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel pest control agents.

Introduction

This compound (Z7-16:Ald) is a C16 aldehyde that functions as a minor but significant component of the female sex pheromone blend in several moth species, including the tobacco budworm (Heliothis virescens) and the corn earworm (Helicoverpa zea). While major pheromone components are primarily responsible for long-range attraction, minor components like this compound often play a critical role in species recognition and close-range courtship behaviors. Accurate quantification of this compound within the pheromone gland is essential for understanding its biosynthetic regulation, its role in the overall pheromone blend's activity, and for the development of effective synthetic lures.

Data Presentation

The following table summarizes the quantitative data for this compound in the pheromone glands of relevant insect species.

Insect SpeciesCommon NameThis compound Quantity (per gland)Percentage of Total Pheromone BlendAnalytical MethodReference
Helicoverpa zeaCorn EarwormEstimated: 0.4 - 2.0 ng0.4 - 2%GC-MS[1]
Heliothis virescensTobacco BudwormNot explicitly quantified, but present as a minor component<1%GC-MS[2]

Note: Absolute quantities for Helicoverpa zea are estimated based on the reported percentage of the total pheromone blend, which can range up to 100 ng per gland for the major components.

Experimental Protocols

This section details the methodologies for the extraction and quantitative analysis of this compound from insect pheromone glands.

Protocol 1: Pheromone Gland Extraction

Objective: To dissect and extract the pheromone gland from a female moth for subsequent chemical analysis.

Materials:

  • Virgin female moths (2-3 days old, in their scotophase/calling period)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Glass vial (2 ml) with a PTFE-lined cap

  • Hexane (HPLC grade)

  • Internal standard solution (e.g., 10 ng/µl of a C17 or other non-native fatty aldehyde in hexane)

Procedure:

  • Anesthetize a single female moth by chilling it on ice for 5-10 minutes.

  • Place the moth on a clean dissection slide under the microscope.

  • Carefully remove the last two abdominal segments containing the ovipositor and pheromone gland using fine-tipped forceps and micro-scissors.

  • Immediately transfer the excised gland into a 2 ml glass vial.

  • Add 50 µl of hexane to the vial.

  • For absolute quantification, add a known amount of an internal standard (e.g., 1 µl of a 10 ng/µl solution).

  • Gently agitate the vial for 5 minutes to ensure complete extraction of the pheromones.

  • The resulting hexane extract is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the pheromone gland extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid derivative analysis (e.g., DB-5ms, HP-INNOWax)

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 ml/min (constant flow)
Oven Program Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 220°CHold: 10 min at 220°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450

Quantification Procedure:

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of authentic this compound and the internal standard. Inject these standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis: Inject an aliquot (typically 1 µl) of the pheromone gland extract into the GC-MS.

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the authentic standard.

  • Quantification: Calculate the peak area of this compound and the internal standard in the sample chromatogram. Use the calibration curve to determine the concentration of this compound in the extract. The absolute amount per gland can then be calculated based on the initial extraction volume.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in moths is a multi-step process that begins with common fatty acid metabolism. The pathway involves specific desaturase and reductase enzymes.

Biosynthesis_of_Z7_16Ald AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC PalmitoylCoA Palmitoyl-CoA (16:0-CoA) MalonylCoA->PalmitoylCoA FAS Z7_16_CoA (Z)-7-Hexadecenoyl-CoA PalmitoylCoA->Z7_16_CoA Δ7-Desaturase Z7_16_OH (Z)-7-Hexadecen-1-ol Z7_16_CoA->Z7_16_OH Fatty Acyl-CoA Reductase Z7_16_Ald This compound Z7_16_OH->Z7_16_Ald Alcohol Oxidase

Caption: Biosynthesis of this compound from Acetyl-CoA.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of this compound.

Experimental_Workflow Start Start: Select Virgin Female Moths Dissection Pheromone Gland Dissection Start->Dissection Extraction Solvent Extraction with Internal Standard Dissection->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing End End: Report Quantitative Results Data_Processing->End

Caption: Experimental workflow for quantitative analysis.

References

Application Notes and Protocols for the Purification of Synthetic (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic (Z)-7-Hexadecenal, a significant semiochemical used in chemical ecology research and as a pest management agent. The following sections outline various purification techniques, including chromatography and distillation, complete with experimental protocols and data presentation.

Introduction

This compound is a crucial component of the sex pheromone blends of several insect species, notably moths, and plays a vital role in attracting males for mating.[1][2] The synthesis of this aldehyde often results in a mixture containing impurities such as isomers, unreacted starting materials, and byproducts. High purity of the final product is essential for reliable biological assays and effective field applications. This document outlines effective methods for the purification of synthetic this compound.

Purification Techniques

The primary methods for purifying synthetic this compound include normal-phase chromatography, High-Performance Liquid Chromatography (HPLC), and azeotropic distillation. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Normal-Phase Chromatography

Normal-phase chromatography is a widely used and effective method for the purification of moderately polar compounds like aldehydes from non-polar impurities.[3] It offers good selectivity for many isomers and is often the first choice for purification.[3]

Experimental Protocol:

  • Column Preparation: A glass column is packed with silica gel (e.g., 60 Å, 70-230 mesh) as the stationary phase, using a slurry of the initial mobile phase solvent.

  • Sample Loading: The crude synthetic this compound is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel bed.

  • Elution: The separation is achieved by eluting the column with a mobile phase of increasing polarity. A typical gradient could start with pure hexane and gradually increase the proportion of a more polar solvent like diethyl ether or ethyl acetate.

  • Fraction Collection: Fractions are collected sequentially as they elute from the column.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure this compound.

  • Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified product.

Workflow for Normal-Phase Chromatography Purification:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery A Pack Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC/GC E->F G Pool Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound using normal-phase chromatography.

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements and smaller scale purifications, preparative reverse-phase HPLC can be employed. This technique is scalable and can be used for isolating impurities.[4]

Experimental Protocol:

  • System Preparation: An HPLC system equipped with a preparative reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of acetonitrile and water.[4] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]

  • Sample Preparation: The crude product is dissolved in the initial mobile phase composition.

  • Injection and Separation: The sample is injected into the HPLC system. A gradient elution is often used, starting with a higher water content and increasing the acetonitrile concentration over time to elute the compounds.

  • Fraction Collection: Fractions are collected based on the detector signal (e.g., UV absorbance).

  • Purity Analysis and Recovery: The purity of the collected fractions is confirmed by analytical HPLC or GC-MS. The solvent is then removed from the desired fractions.

Quantitative Data for HPLC Purification:

ParameterValue
Column C18 Reverse-Phase (preparative)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 100% B over 30 min
Flow Rate 10-20 mL/min
Detection UV at 210 nm
Expected Purity >98%
Azeotropic Distillation

Azeotropic distillation is a suitable technique for removing specific impurities, particularly on a larger scale. This method has been effectively used for the purification of a similar compound, Z-11-hexadecenal, to remove hydrocarbon and alcohol impurities.[5]

Experimental Protocol (Adapted from US Patent 4559111A): [5]

  • Removal of Hydrocarbon Impurities:

    • The crude mixture containing this compound, along with hydrocarbon impurities (e.g., hexadecene, hexadecadiene), is mixed with dimethyl sulfoxide (DMSO).

    • The mixture is subjected to azeotropic distillation under reduced pressure (e.g., 1-600 mm Hg) at a pot temperature of about 50-200°C.

    • The hydrocarbon impurities are removed as an azeotrope with DMSO.

  • Removal of Alcohol Impurities:

    • The distillation bottoms from the first step, now enriched with this compound and alcohol impurities (e.g., hexadecenol), are mixed with a C2-C4 glycol (e.g., ethylene glycol).

    • This mixture is then subjected to a second azeotropic distillation.

    • The this compound forms an azeotrope with the glycol and is collected as the overhead distillate, leaving the less volatile alcohol impurities in the distillation pot.

  • Recovery: The purified this compound is separated from the glycol in the collected distillate, often by phase separation.

Quantitative Data for Azeotropic Distillation:

ParameterStep 1: Hydrocarbon RemovalStep 2: Alcohol Removal
Azeotropic Agent Dimethyl Sulfoxide (DMSO)Ethylene Glycol
Weight Ratio (Agent:Aldehyde) 1:1 to 20:11:1 to 10:1
Pot Temperature 50-200°C60-160°C
Pressure 1-600 mm Hg2-150 mm Hg
Initial Purity (Example) ~68% Aldehyde, 14% Alcohol, 2% Hydrocarbon>90% Aldehyde
Final Purity (Example) >95% Aldehyde>98% Aldehyde

Purity Analysis

The purity of the final this compound product must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for both identifying and quantifying the aldehyde and any remaining impurities.[1]

Logical Workflow for Purification and Analysis:

G A Crude Synthetic This compound B Primary Purification A->B C Normal-Phase Chromatography B->C Small to Medium Scale D Azeotropic Distillation B->D Large Scale E Preparative HPLC B->E High Purity Requirement F Partially Purified Product C->F D->F E->F G Purity Analysis (GC-MS) F->G H Purity < 98%? G->H I Further Purification H->I Yes J Pure this compound (>98%) H->J No I->B

Caption: Decision workflow for the purification and analysis of synthetic this compound.

Conclusion

The successful purification of synthetic this compound is critical for its application in research and pest management. The choice of purification technique should be guided by the scale of the synthesis, the nature of the impurities present, and the final purity required. For general-purpose use, normal-phase chromatography provides a robust and scalable method. For higher purity demands, preparative HPLC is recommended. On an industrial scale, a two-step azeotropic distillation process can be highly effective. In all cases, rigorous analysis by GC-MS is essential to confirm the purity of the final product.

References

Application of (Z)-7-Hexadecenal in Integrated Pest Management Programs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a naturally occurring unsaturated aldehyde that functions as a sex pheromone component in several lepidopteran species, most notably the tobacco budworm, Heliothis virescens, a significant agricultural pest.[1] In Integrated Pest Management (IPM) programs, synthetic this compound is a valuable tool for monitoring pest populations and, in some cases, for mating disruption.[1] Understanding its specific role in the pheromone blend and the precise methodologies for its application are critical for its effective use in sustainable pest control strategies.

Mechanism of Action: Pheromone Signaling

In male moths, the detection of female-released sex pheromones, including this compound, initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. This process is crucial for mate recognition and location. The key steps are:

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the sensory hairs on the antennae.[2]

  • Transport: In the lymph, pheromone-binding proteins (PBPs) bind to the hydrophobic pheromone molecules and transport them to the dendritic surface of the OSNs.[3][4]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific pheromone receptor (PR), which is a type of odorant receptor (OR), located on the dendritic membrane. This PR is part of a heteromeric complex with an olfactory receptor co-receptor (Orco).[4]

  • Signal Transduction: Activation of the PR/Orco complex can trigger both rapid (ionotropic) and slower, more prolonged (metabotropic) signaling pathways.[3]

    • Ionotropic Pathway: Leads to a direct influx of ions, causing a rapid depolarization of the neuron.

    • Metabotropic Pathway: Involves G-protein coupling and the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate ion channel activity and lead to a more sustained neuronal response.[3]

  • Neural Impulse: The depolarization of the OSN generates an action potential that is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response (e.g., upwind flight towards the pheromone source).

pheromone_signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite P This compound PBP PBP P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP PR_Orco PR/Orco Complex P_PBP->PR_Orco Activation G_protein G-protein PR_Orco->G_protein Activation Ion_Channel_I Ion Channel (Ionotropic) PR_Orco->Ion_Channel_I Direct Gating PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ion_Channel_M Ion Channel (Metabotropic) IP3_DAG->Ion_Channel_M Modulation Depolarization Membrane Depolarization Ion_Channel_I->Depolarization Ion_Channel_M->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Pheromone Signaling Pathway in a Moth Olfactory Sensory Neuron.

Data Presentation

Table 1: Quantitative Pheromone Blend Composition for Heliothis virescens
Pheromone ComponentAbbreviationMean Percentage in Female Volatiles
(Z)-11-HexadecenalZ11-16:Ald60.0%
(Z)-9-TetradecenalZ9-14:Ald18.1%
Tetradecanal14:Ald13.0%
Hexadecanal16:Ald7.3%
(Z)-9-HexadecenalZ9-16:Ald1.0%
This compound Z7-16:Ald 0.6%

Data sourced from chemical and behavioral analyses of volatile sex pheromone components released by calling Heliothis virescens females.[5]

Table 2: Recommended Lure Loading and Dispenser Types for Monitoring Heliothis species
ParameterRecommendationNotes
Lure Loading (Total Pheromone) 1 - 2 mg per dispenserThis is a general starting point; optimization may be required based on environmental conditions and target pest density.
Dispenser Type Rubber SeptaWidely used and effective for consistent pheromone release.
Polyvinyl chloride (PVC)Another effective substrate for pheromone dispensation.
Lure Field Longevity 2 - 4 weeksLures should be replaced at regular intervals to ensure optimal attractiveness.

Based on general practices for pheromone trapping of Heliothis species.

Table 3: Hypothetical Field Trial Data for Monitoring Heliothis virescens
Lure BlendMean Male Moths Captured per Trap per Week (± SE)
6-Component Blend (with Z7-16:Ald) 25.3 ± 3.1
5-Component Blend (without Z7-16:Ald) 18.7 ± 2.5
Control (Unbaited) 1.2 ± 0.4

This table presents hypothetical data to illustrate the expected outcome of a field trial. Actual results may vary. Deletion of this compound has been shown to have subtle effects on close-range male reproductive behaviors.[5]

Experimental Protocols

Protocol 1: Electroantennography (EAG) - Assessing Antennal Response to this compound

This protocol outlines the measurement of the electrical response of a male Heliothis virescens antenna to this compound.

eag_workflow A 1. Prepare Stimulus Solutions B 2. Prepare Insect Antenna A->B C 3. Mount Antenna on Electrodes B->C D 4. Deliver Odor Puff C->D E 5. Record EAG Signal D->E F 6. Data Analysis E->F

Experimental Workflow for Electroantennography (EAG).

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Male Heliothis virescens moths (2-3 days old)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • Fine scissors and forceps

  • Glass capillaries or filter paper strips for stimulus delivery

Procedure:

  • Preparation of Stimulus Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a dilution series of the stock solution to test a range of concentrations (e.g., 1 ng/µl, 10 ng/µl, 100 ng/µl, 1 µg/µl).

    • Prepare a solvent-only control.

  • Antenna Preparation:

    • Anesthetize a male moth by chilling.

    • Under the dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

  • Mounting the Antenna:

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

    • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the base.

    • Ensure good contact is made without damaging the antenna.

  • Stimulus Delivery:

    • Apply a small amount (e.g., 10 µl) of a stimulus solution to a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette over the mounted antenna. The puff duration should be standardized (e.g., 0.5 seconds).

    • Present the stimuli in order of increasing concentration, with the solvent control presented first. Allow sufficient time between stimuli for the antenna to recover.

  • Data Recording and Analysis:

    • Record the resulting depolarization (EAG response) for each stimulus.

    • Measure the amplitude of the response in millivolts (mV).

    • Subtract the response to the solvent control from the responses to the pheromone stimuli.

    • Analyze the dose-response relationship.

Protocol 2: Preparation of Pheromone Lures for Field Trapping

Materials:

  • This compound and other pheromone components of the target blend

  • Hexane (HPLC grade)

  • Rubber septa

  • Micropipettes

  • Fume hood

  • Forceps

  • Small glass vials with caps

Procedure:

  • Prepare Pheromone Stock Solution:

    • In a fume hood, accurately weigh and dissolve the required amounts of each pheromone component in hexane to achieve the desired blend ratio and final concentration (e.g., for a 1 mg total pheromone lure for H. virescens, use the percentages from Table 1).

  • Loading the Lures:

    • Using forceps, place a single rubber septum in a small glass vial.

    • With a micropipette, carefully apply the desired volume of the pheromone stock solution directly onto the rubber septum.

    • Allow the solvent to evaporate completely in the fume hood (typically 1-2 hours).

  • Storage:

    • Once the solvent has evaporated, cap the vials.

    • Store the lures in a freezer (-20°C) in airtight containers until use. Use gloves when handling lures to avoid contamination.

Protocol 3: Field Monitoring of Heliothis virescens Using Pheromone Traps

Materials:

  • Pheromone lures (prepared as in Protocol 2)

  • Insect traps (e.g., wire cone traps, bucket traps)

  • Stakes or posts for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or a mobile device

Procedure:

  • Trap Placement:

    • Deploy traps in the field before the anticipated flight period of the target pest.

    • Place traps at the edge of the crop, at canopy height.[6]

    • Space traps at least 20-30 meters apart to avoid interference between them.

    • Use a randomized block design for treatment (different lure blends) and control traps.

  • Lure and Trap Maintenance:

    • Place one pheromone lure inside each trap, following the trap manufacturer's instructions.

    • Check traps 1-2 times per week.

    • Record the number of captured target moths at each check.

    • Remove captured insects and any debris from the traps.

    • Replace lures every 2-4 weeks, depending on the manufacturer's recommendations and environmental conditions.

  • Data Analysis:

    • Calculate the average number of moths captured per trap per day or week for each treatment.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different lure blends.

Protocol 4: Mating Disruption Field Trial

Objective: To evaluate the efficacy of this compound as part of a pheromone blend for mating disruption of Heliothis virescens.

Materials:

  • High-load mating disruption dispensers containing the full pheromone blend.

  • Pheromone-baited monitoring traps.

  • Untreated control plots.

Procedure:

  • Experimental Design:

    • Select large, isolated plots for treatment and control to minimize interference.

    • In the treatment plot, deploy the mating disruption dispensers at the recommended density (e.g., 100-400 dispensers per hectare) before the start of the moth flight season.

    • The control plot should receive no mating disruption treatment.

  • Efficacy Assessment:

    • Trap Shutdown: Place monitoring traps (baited with a standard lure) in both the treatment and control plots. A significant reduction in moth capture in the treated plot compared to the control indicates successful disruption of mate-finding behavior.

    • Mating Status of Females: Collect female moths from both plots (e.g., using light traps or by hand) and dissect them to determine their mating status (presence of spermatophores). A lower percentage of mated females in the treated plot indicates effective mating disruption.

    • Crop Damage Assessment: At the end of the season, assess the level of crop damage (e.g., damaged bolls in cotton) in both plots.

  • Data Analysis:

    • Compare trap capture data, percentage of mated females, and crop damage levels between the treated and control plots using appropriate statistical tests.

Conclusion

This compound is a minor but integral component of the Heliothis virescens sex pheromone blend that plays a role in close-range mating behaviors.[5] Its inclusion in synthetic lures for monitoring can enhance trap efficacy. The detailed protocols provided here offer a framework for researchers to effectively utilize this compound in IPM programs, from fundamental electrophysiological studies to large-scale field trials for monitoring and mating disruption. Adherence to these standardized methodologies will facilitate the generation of reliable and comparable data, ultimately contributing to the development of more effective and sustainable pest management strategies.

References

Application Notes and Protocols for the Use of (Z)-7-Hexadecenal as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-7-Hexadecenal is a monounsaturated fatty aldehyde that plays a crucial role as a sex pheromone component in numerous insect species, particularly within the order Lepidoptera.[1][2] Its function in insect communication makes it a vital compound for research in chemical ecology, integrated pest management (IPM), and the development of environmentally benign pest control strategies. As a reference standard, this compound is indispensable for the accurate identification and quantification of this semiochemical in various matrices, including insect pheromone glands, airborne volatile collections, and formulated pest management products.

These application notes provide detailed protocols for the use of this compound as a reference standard in chemical analysis, focusing on gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.

PropertyValueReference
Molecular Formula C₁₆H₃₀O[2]
Molecular Weight 238.41 g/mol [2]
CAS Number 56797-40-1[2]
IUPAC Name (Z)-hexadec-7-enal[2]
Kovats Retention Index (non-polar column) 1798[2]
Kovats Retention Index (polar column) 2144[2]

Experimental Protocols

Protocol 1: Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the qualitative identification of this compound in a sample by comparing its mass spectrum and retention time to that of a certified reference standard.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 1 mg of pure this compound reference standard.

  • Dissolve the standard in 1 mL of high-purity hexane or another suitable solvent (e.g., dichloromethane) to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution in a sealed vial at -20°C to prevent degradation.

  • Prepare a working standard solution by diluting the stock solution to a concentration of 1-10 µg/mL in the same solvent.

2. Sample Preparation (Example: Insect Pheromone Gland Extraction):

  • Excise the pheromone glands from the insect.

  • Immediately place the glands in a vial containing 50-100 µL of hexane.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.[3]

  • Carefully transfer the hexane extract to a clean vial for analysis.

3. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (purge after 1 min)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

4. Data Analysis:

  • Inject the prepared this compound reference standard and acquire the mass spectrum and retention time.

  • Inject the sample extract and acquire the data under the same conditions.

  • Compare the retention time of the peak of interest in the sample chromatogram with that of the reference standard.

  • Compare the mass spectrum of the peak of interest in the sample with the mass spectrum of the reference standard. A match in both retention time and mass spectrum confirms the presence of this compound in the sample.

Protocol 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes the quantification of this compound in a sample using an external standard calibration method.

1. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in hexane as described in Protocol 1.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[4] A minimum of five concentration levels is recommended to ensure linearity.[5]

2. Sample Preparation:

  • Prepare the sample extract as described in Protocol 1. If the expected concentration of this compound is high, dilute the extract with hexane to fall within the range of the calibration curve.

3. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent with FID
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Nitrogen or Helium at a constant flow of 1.5 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp at 8°C/min to 250°C, hold for 10 min
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂ or He) 25 mL/min

4. Calibration Curve Construction:

  • Inject each calibration standard into the GC-FID system.

  • Record the peak area for this compound in each chromatogram.

  • Plot a graph of peak area (y-axis) versus the concentration of the standard (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value > 0.99.[6]

5. Quantification of this compound in the Sample:

  • Inject the prepared sample extract into the GC-FID under the same conditions used for the standards.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample extract using the equation from the calibration curve: Concentration (µg/mL) = (Peak Area - c) / m where 'c' is the y-intercept and 'm' is the slope of the calibration curve.

  • Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Data Presentation

The following table provides an example of data that could be generated during a quantitative analysis of this compound using the GC-FID protocol.

Table 1: Example Calibration Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.05,500
5.027,000
10.054,500
25.0135,000
50.0272,000
100.0540,000
Sample 108,000

Calibration Curve:

  • Equation: y = 5400x + 500

  • R²: 0.9995

Sample Concentration Calculation:

  • Concentration = (108,000 - 500) / 5400 = 19.9 µg/mL

Visualizations

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Reference Standard Preparation GC_MS GC-MS Analysis (Qualitative) Standard_Prep->GC_MS GC_FID GC-FID Analysis (Quantitative) Standard_Prep->GC_FID Sample_Prep Sample Preparation Sample_Prep->GC_MS Sample_Prep->GC_FID Qual_Data Retention Time & Mass Spectrum Matching GC_MS->Qual_Data Quant_Data Calibration Curve & Concentration Calculation GC_FID->Quant_Data Identification Identification of This compound Qual_Data->Identification Quantification Quantification of This compound Quant_Data->Quantification

Caption: Analytical workflow for the identification and quantification of this compound.

biosynthetic_pathway Fatty_Acid_Pool Fatty Acid Precursors (e.g., Linoleic Acid, Stearic Acid) Desaturation Desaturation (Fatty Acid Desaturase) Fatty_Acid_Pool->Desaturation Chain_Shortening Chain Shortening (β-oxidation) Desaturation->Chain_Shortening Unsaturated_Acyl_Precursor Unsaturated Fatty Acyl Precursor Chain_Shortening->Unsaturated_Acyl_Precursor Reduction Reduction (Fatty Acyl Reductase) Unsaturated_Acyl_Precursor->Reduction Z7_Hexadecenal This compound Reduction->Z7_Hexadecenal

Caption: Biosynthetic pathway of this compound from fatty acid precursors.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-7-Hexadecenal, a significant insect sex pheromone.[1][2] Our focus is on improving reaction yields and ensuring high stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The most prevalent and versatile method for synthesizing this compound is the Wittig reaction.[3][4] This route involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[5][6] For this compound, this typically involves reacting a nonyl (C9) phosphonium ylide with heptanal (C7 aldehyde).[4]

Other notable synthetic strategies include:

  • Catalytic Hydrogenation: The selective hydrogenation of a corresponding alkyne over a poisoned catalyst (like Lindlar's catalyst) can yield the Z-alkene. The primary challenge is preventing over-reduction to the alkane.[4]

  • Olefin Metathesis: While less common for this specific molecule, Z-selective metathesis catalysts can, in principle, be used to construct the double bond.[4][7]

Q2: How can I maximize the Z-selectivity in the Wittig reaction?

Achieving high Z-selectivity is crucial and depends heavily on the reaction conditions. The formation of (Z)-alkenes is favored by using non-stabilized ylides under conditions that ensure kinetic control.[5][8][9]

Key factors to control include:

  • Ylide Type: Use a non-stabilized ylide (e.g., where the R group on the ylide carbon is an alkyl group). Stabilized ylides, which contain electron-withdrawing groups, predominantly form (E)-alkenes.[3][5]

  • Base and Cations: The choice of base for deprotonating the phosphonium salt is critical. Salt-free conditions are ideal for maximizing Z-selectivity. Bases containing sodium (e.g., NaH, NaNH₂) or potassium (e.g., KHMDS) are preferred over lithium-containing bases like n-butyllithium (n-BuLi). Lithium salts can stabilize the betaine intermediate, allowing for equilibration that leads to the more thermodynamically stable E-isomer.[5][8][10]

  • Solvent: Aprotic, non-polar solvents such as THF or diethyl ether are typically used.[8] Performing the reaction in solvents like DMF in the presence of iodide salts can also strongly favor the Z-isomer.[8]

  • Temperature: Low reaction temperatures (e.g., -78 °C) are essential.[11][12] Higher temperatures can provide enough energy to overcome the kinetic barrier, leading to the formation of the E-isomer.[11]

Q3: What are the primary challenges in purifying this compound and how can they be overcome?

The main purification challenges are the removal of the triphenylphosphine oxide byproduct from the Wittig reaction and the separation of the desired (Z)-isomer from any contaminating (E)-isomer.[4]

  • Removing Triphenylphosphine Oxide: This byproduct is polar and can often be removed by column chromatography on silica gel. Alternatively, it can sometimes be precipitated from a non-polar solvent.

  • Separating Z/E Isomers: This can be difficult due to their similar physical properties. Careful column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) is the most common method. In some cases, azeotropic distillation may be employed to separate the target aldehyde from other impurities like residual alcohols.[13]

Q4: Which analytical techniques are recommended for product characterization?

To ensure the purity and correct stereochemistry of the final product, the following analytical methods are essential:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for quantifying the purity of the aldehyde and determining the ratio of Z/E isomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The Z-configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically smaller for Z-isomers compared to E-isomers.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, particularly via the Wittig reaction.

Problem 1: Low or No Product Yield
Possible CauseRecommended ActionRationale
Inefficient Ylide Formation Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, KHMDS, NaNH₂).[6] Check for the characteristic color change (often deep red or orange) that indicates ylide formation before adding the aldehyde.The ylide is the key nucleophile. Incomplete formation means less reagent is available to react with the aldehyde.[6]
Poor Reagent Quality Use freshly distilled aldehyde, as aldehydes can oxidize or polymerize upon storage.[14] Ensure all solvents are rigorously dried (anhydrous), as water will quench the highly basic ylide.Impurities or degradation products can lead to side reactions or inhibit the primary reaction pathway. Water will protonate the ylide, rendering it unreactive.[14]
Incorrect Reaction Temperature Add the aldehyde to the ylide solution at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.[12]While low temperatures are crucial for selectivity, the reaction must reach a sufficient temperature to proceed. However, adding the aldehyde at too high a temperature can increase side reactions.[11]
Problem 2: Poor Z/E Selectivity (High percentage of E-isomer)
Possible CauseRecommended ActionRationale
Presence of Lithium Salts Avoid using lithium bases like n-BuLi or phenyllithium for ylide generation.[14] Opt for sodium or potassium bases such as NaHMDS, KHMDS, or NaNH₂.Lithium cations coordinate to the oxygen in the betaine intermediate, promoting equilibration to the more stable threo-betaine, which decomposes to the (E)-alkene.[8][14]
Reaction Temperature Too High Maintain a low temperature (≤ -40 °C) throughout the addition of the aldehyde and for a period afterward.[11]The formation of the Z-isomer is kinetically favored. Higher temperatures allow the intermediates to equilibrate, leading to the thermodynamically favored (E)-isomer.[11]
Premature Ylide Decomposition Prepare the ylide and use it promptly. Do not let the ylide solution stand for extended periods, especially at room temperature.Ylides, particularly non-stabilized ones, can be unstable and decompose over time, which may affect selectivity and yield.

Experimental Protocols

Protocol: Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure based on common practices for Wittig olefination.[4][6][15] Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: Preparation of Nonyltriphenylphosphonium Bromide

  • Combine equimolar amounts of triphenylphosphine and 1-bromononane in a suitable solvent like acetonitrile or toluene.

  • Heat the mixture at reflux for 24-48 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield nonyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Reaction with Heptanal

  • Suspend the nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as KHMDS (1.05 equivalents), to the suspension. Stir for 1 hour at this temperature; a deep orange or red color should develop, indicating ylide formation.

  • Slowly add freshly distilled heptanal (1.0 equivalent) dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the this compound from triphenylphosphine oxide and the (E)-isomer.

Visualizations

Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_purification Purification start_node start_node process_node process_node product_node product_node A 1-Bromononane P1 Step 1: Form Phosphonium Salt A->P1 B Triphenylphosphine B->P1 C Heptanal P3 Step 3: Wittig Reaction (Add Heptanal) C->P3 P2 Step 2: Generate Ylide (Base, Anhydrous THF, -78°C) P1->P2 P2->P3 P4 Aqueous Work-up & Extraction P3->P4 P5 Column Chromatography P4->P5 Final Pure this compound P5->Final

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Low_Yield problem problem question question cause cause A Low Yield? B Ylide color observed? A->B Start Here C Solvents anhydrous? B->C Yes Cause1 Inefficient ylide generation. (Check base/salt quality) B->Cause1 No D Aldehyde pure? C->D Yes Cause2 Ylide quenched by water. (Dry solvents/glassware) C->Cause2 No Cause3 Aldehyde degraded. (Purify aldehyde before use) D->Cause3 No Success Check other parameters (temp, time, stoichiometry) D->Success Yes

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Z_E_Selectivity cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway condition condition pathway pathway product product Start Ylide + Aldehyde Cond_K Low Temp (-78°C) Salt-Free (K+, Na+ base) Start->Cond_K Cond_T Higher Temp (> -40°C) Li+ Salts Present Start->Cond_T Path_K Irreversible Formation of cis-Oxaphosphetane Cond_K->Path_K Prod_Z (Z)-Alkene (Major Product) Path_K->Prod_Z Path_T Reversible Formation & Equilibration to trans-Oxaphosphetane Cond_T->Path_T Prod_E (E)-Alkene (Increased Formation) Path_T->Prod_E

Caption: Factors influencing Z vs. E selectivity in the Wittig reaction.

References

Technical Support Center: Stereoselective Alkene Synthesis of Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low stereoselectivity in the synthesis of alkene-containing pheromones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for controlling alkene stereoselectivity in pheromone synthesis?

A1: The most prevalent methods include the Wittig reaction and its modifications, the Horner-Wadsworth-Emmons (HWE) reaction (including the Still-Gennari modification for Z-selectivity), olefin metathesis with stereoselective catalysts, and the partial reduction of alkynes. Each method offers distinct advantages and is chosen based on the desired stereoisomer (E or Z) and the substrate's functional groups.

Q2: How do I choose between the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction?

A2: The choice depends on the desired alkene geometry and the required reaction conditions. The Wittig reaction is often used for the synthesis of Z-alkenes from aldehydes and unstabilized ylides.[1][2] The HWE reaction typically favors the formation of E-alkenes and has the advantage of easier byproduct removal.[3] For Z-selective synthesis using an HWE-type reaction, the Still-Gennari modification is employed.[4][5][6][7]

Q3: What is the role of a "poisoned" catalyst in alkyne reduction?

A3: In the context of alkyne reduction to alkenes, a "poisoned" catalyst, such as Lindlar's catalyst, is a heterogeneous catalyst with reduced activity.[8][9][10][11] This deactivation is intentional and allows the reaction to stop at the alkene stage, preventing over-reduction to the corresponding alkane.[8][9][10][11] Lindlar's catalyst, for example, is prepared by deactivating a palladium catalyst with lead acetate and quinoline.[8][9][10][11] This controlled reactivity is crucial for achieving high yields of the desired alkene.

Q4: Can olefin metathesis be used for both E- and Z-alkene synthesis?

A4: Yes, with the development of stereoselective catalysts, olefin metathesis has become a powerful tool for both E- and Z-alkene synthesis. Specific ruthenium and molybdenum-based catalysts have been designed to favor the formation of one stereoisomer over the other, offering high selectivity for a range of substrates.

Troubleshooting Guides

Issue 1: Low Z-Selectivity in Wittig Reactions

Problem: The Wittig reaction with an unstabilized ylide is producing a mixture of E and Z isomers, or predominantly the E isomer.

Possible Causes and Solutions:

  • Ylide Stabilization: The phosphonium ylide may be more stabilized than intended. Electron-withdrawing groups near the carbanion can favor the formation of the E-alkene.

    • Solution: Re-evaluate the structure of the alkyl halide used to prepare the phosphonium salt. Ensure it does not contain functionalities that could stabilize the ylide through resonance or induction.

  • Reaction Conditions: The presence of lithium salts, certain solvents, or elevated temperatures can decrease Z-selectivity.

    • Solution 1 (Salt-Free Conditions): The presence of lithium salts can lead to equilibration of intermediates, favoring the more stable E-alkene.[1] Performing the reaction under salt-free conditions can enhance Z-selectivity. This is often achieved by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) instead of n-butyllithium.

    • Solution 2 (Solvent Choice): Aprotic, non-polar solvents generally favor Z-alkene formation.

    • Solution 3 (Temperature Control): Running the reaction at low temperatures can favor the kinetically controlled Z-product.

Logical Workflow for Troubleshooting Low Z-Selectivity in Wittig Reactions:

start Low Z-Selectivity in Wittig Reaction check_ylide Is the ylide unstabilized? start->check_ylide stabilized Ylide is stabilized. Redesign synthesis to use an unstabilized ylide. check_ylide->stabilized No unstabilized Ylide is unstabilized. check_ylide->unstabilized Yes check_conditions Are reaction conditions optimized for Z-selectivity? unstabilized->check_conditions not_optimized Conditions not optimized. check_conditions->not_optimized No optimized Conditions are optimized. Consider alternative Z-selective methods. check_conditions->optimized Yes salt_free Use salt-free conditions (e.g., NaHMDS, KHMDS). not_optimized->salt_free solvent Use aprotic, non-polar solvents. not_optimized->solvent temperature Run reaction at low temperatures. not_optimized->temperature

Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.

Issue 2: Low E-Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions

Problem: The HWE reaction is yielding a significant amount of the Z-isomer.

Possible Causes and Solutions:

  • Phosphonate Reagent: The structure of the phosphonate ester can influence stereoselectivity.

    • Solution: Standard triethyl phosphonoacetate or similar reagents generally provide good E-selectivity. Ensure the phosphonate used is appropriate for E-alkene synthesis.

  • Reaction Conditions: The choice of base and solvent can impact the E/Z ratio.

    • Solution 1 (Base Selection): Strong, non-chelating bases are generally preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.

    • Solution 2 (Solvent Effects): Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically used.

  • Aldehyde Structure: Sterically hindered aldehydes may lead to reduced E-selectivity.

    • Solution: While often substrate-dependent, exploring different reaction temperatures or longer reaction times might improve the equilibration towards the more stable E-product.

Logical Workflow for Troubleshooting Low E-Selectivity in HWE Reactions:

start Low E-Selectivity in HWE Reaction check_phosphonate Is the phosphonate reagent standard for E-selectivity? start->check_phosphonate non_standard_p Non-standard phosphonate. Switch to a standard reagent like triethyl phosphonoacetate. check_phosphonate->non_standard_p No standard_p Standard phosphonate used. check_phosphonate->standard_p Yes check_conditions Are reaction conditions optimized for E-selectivity? standard_p->check_conditions not_optimized Conditions not optimized. check_conditions->not_optimized No optimized Conditions are optimized. Consider aldehyde structure's steric hindrance. check_conditions->optimized Yes base Use strong, non-chelating bases (e.g., NaH, t-BuOK). not_optimized->base solvent Use aprotic solvents (e.g., THF, DCM). not_optimized->solvent

Caption: Troubleshooting workflow for low E-selectivity in HWE reactions.

Issue 3: Low Z-Selectivity in Still-Gennari Olefination

Problem: The Still-Gennari modification of the HWE reaction is not providing the expected high Z-selectivity.

Possible Causes and Solutions:

  • Phosphonate Reagent: The success of the Still-Gennari reaction is highly dependent on the use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[4][5][6][7][12]

    • Solution: Confirm that the correct type of phosphonate is being used. Impurities in the phosphonate can also affect the reaction.

  • Reaction Conditions: This reaction is sensitive to the base, solvent, and temperature.

    • Solution 1 (Base and Additive): Strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) are typically used in combination with a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[4][6][12] This prevents coordination that can favor the E-pathway.

    • Solution 2 (Temperature): The reaction should be carried out at low temperatures (typically -78 °C) to ensure kinetic control, which favors the Z-isomer.[4]

Logical Workflow for Troubleshooting Low Z-Selectivity in Still-Gennari Olefination:

start Low Z-Selectivity in Still-Gennari Olefination check_phosphonate Is the correct electron-withdrawing phosphonate being used? start->check_phosphonate wrong_phosphonate Incorrect phosphonate. Use bis(2,2,2-trifluoroethyl)phosphonoacetate or similar. check_phosphonate->wrong_phosphonate No correct_phosphonate Correct phosphonate is in use. check_phosphonate->correct_phosphonate Yes check_conditions Are reaction conditions strictly followed? correct_phosphonate->check_conditions incorrect_conditions Conditions are not optimal. check_conditions->incorrect_conditions No correct_conditions Conditions are correct. Check for substrate-specific issues. check_conditions->correct_conditions Yes base Use KHMDS with 18-crown-6. incorrect_conditions->base temperature Maintain reaction at -78 °C. incorrect_conditions->temperature

Caption: Troubleshooting workflow for low Z-selectivity in Still-Gennari reactions.

Issue 4: Incomplete or Low-Yield in Z-Selective Cross-Metathesis

Problem: The Z-selective cross-metathesis reaction is giving low yields of the desired pheromone.

Possible Causes and Solutions:

  • Catalyst Deactivation: Metathesis catalysts can be sensitive to impurities in the reactants or solvent. Functional groups on the substrate, such as amines, can also deactivate the catalyst.[13]

    • Solution 1 (Purification): Ensure all reactants and the solvent are rigorously purified and degassed.

    • Solution 2 (Protecting Groups): If the substrate contains a catalyst-poisoning functional group, consider using a protecting group.

  • Reaction Conditions: Catalyst loading, temperature, and reaction time can all affect the yield.

    • Solution: Optimize the catalyst loading. While higher loading can increase conversion, it can also lead to more side products. Adjusting the temperature and reaction time may also be necessary.

  • Side Reactions: Homocoupling of the starting materials is a common side reaction in cross-metathesis.

    • Solution: Using an excess of one of the olefin partners can favor the desired cross-coupling product.

Logical Workflow for Troubleshooting Low Yield in Z-Selective Cross-Metathesis:

start Low Yield in Z-Selective Cross-Metathesis check_deactivation Is catalyst deactivation suspected? start->check_deactivation deactivation Catalyst deactivation likely. check_deactivation->deactivation Yes no_deactivation Deactivation is not the primary issue. check_deactivation->no_deactivation No purify Rigorously purify and degas reactants and solvent. deactivation->purify protecting_group Use protecting groups for incompatible functionalities. deactivation->protecting_group check_conditions Are reaction conditions optimized? no_deactivation->check_conditions not_optimized Conditions not optimized. check_conditions->not_optimized No optimized Conditions are optimized. Consider side reactions. check_conditions->optimized Yes optimize_catalyst Optimize catalyst loading. not_optimized->optimize_catalyst optimize_temp_time Adjust temperature and reaction time. not_optimized->optimize_temp_time check_side_reactions Are homocoupling products observed? optimized->check_side_reactions homocoupling Use an excess of one olefin partner. check_side_reactions->homocoupling Yes no_homocoupling Homocoupling is minimal. Re-evaluate substrate reactivity. check_side_reactions->no_homocoupling No

Caption: Troubleshooting workflow for low yield in Z-selective cross-metathesis.

Data Presentation

Table 1: Comparison of Z-Selective Olefin Metathesis Catalysts in Pheromone Synthesis

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)Yield (%)Z-Selectivity (%)Reference
Ruthenium-based nitrato-type catalyst1-HexeneOleyl alcohol17786[4]
Ruthenium-based nitrato-type catalyst1-Hexene11-Eicosenol17586[4]
Ruthenium-based nitrato-type catalyst8-Nonenol1-Pentene27386[4]
Ruthenium-based nitrato-type catalystOleyl alcoholtrans-1,4-HexadieneNot specified6088[4]
Molybdenum-based catalystEnol etherAliphatic alkene2.551-7794->98[11]

Table 2: Stereoselectivity in the Still-Gennari Olefination

AldehydePhosphonate ReagentBaseAdditiveYield (%)E:Z RatioReference
p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateK-t-BuO18-crown-6781:15.5[4]
BenzaldehydeAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesNaHNone>953:97[14][15][16]
OctanalAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesNaHNone9212:88[14][15]

Experimental Protocols

Protocol 1: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method[4][5]
  • To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.

  • Stir the mixture for 2 hours at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Z-Alkene Synthesis via Alkyne Reduction with Lindlar's Catalyst[18]
  • Catalyst Preparation (General Description): A palladium on calcium carbonate catalyst is prepared by reducing a palladium(II) solution in the presence of calcium carbonate. This catalyst is then treated with an aqueous solution of lead(II) acetate.

  • Hydrogenation: a. In a suitable reaction vessel, dissolve the alkyne in a solvent such as ethanol or hexane. b. Add the Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison). c. Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (often at or slightly above atmospheric pressure). d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by techniques such as TLC or GC to avoid over-reduction. f. Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield the Z-alkene.

Protocol 3: One-Pot Aqueous Wittig Reaction for E-Alkene Synthesis[19]

Note: This protocol is for a stabilized ylide and will produce the E-alkene. For Z-alkene synthesis with unstabilized ylides, anhydrous conditions and strong bases are typically required.

  • Combine triphenylphosphine, ethyl bromoacetate, and 4-nitrobenzaldehyde in a round-bottom flask.

  • Add a solution of sodium bicarbonate in water.

  • Reflux the mixture.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

References

Technical Support Center: (Z)-7-Hexadecenal Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-7-Hexadecenal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and throughout experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for this compound are oxidation and isomerization. The aldehyde functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This process, known as autoxidation, can convert the aldehyde into the corresponding carboxylic acid or peracid. Additionally, the cis (Z) configuration of the double bond can isomerize to the more thermodynamically stable trans (E) isomer, especially in the presence of heat or catalysts.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Below 0°C is required, with storage in a freezer at or below -20°C being the recommended practice.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing the container in a dark place.

  • Packaging: Ensure the product is stored in its original, sealed packaging, which is often an aluminum bag to provide a barrier against light and oxygen.[1]

Q3: I've noticed a change in the purity of my this compound sample over time. What could be the cause?

A3: A decrease in purity is likely due to degradation. The most common degradation products are (Z)-7-hexadecenoic acid (from oxidation) and (E)-7-hexadecenal (from isomerization). To confirm the identity of the impurities, we recommend analytical testing via Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can I use stabilizers to prolong the shelf-life of this compound?

A4: Yes, the addition of stabilizers can help to inhibit degradation. Antioxidants can be added to prevent oxidation. For unsaturated aldehydes, phenolic antioxidants are often effective. It is crucial to select a stabilizer that will not interfere with your downstream applications.

Q5: How long can I expect this compound to remain stable under recommended storage conditions?

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Reduced biological activity of the compound. Degradation of this compound due to improper storage (exposure to air, light, or high temperatures).1. Verify storage conditions. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. 2. Analyze the purity of the sample using GC-MS or NMR to check for the presence of degradation products. 3. If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments.
Appearance of unexpected peaks in GC-MS or NMR analysis. The sample has likely degraded. The new peaks could correspond to the (E)-isomer or oxidation products.1. Compare the retention time and mass spectrum (in GC-MS) or chemical shifts (in NMR) of the new peaks with known standards of potential degradation products. 2. Refer to the experimental protocols below for guidance on identifying these impurities.
The compound appears discolored or has a different odor. This can be a sign of significant oxidation or polymerization.1. It is highly recommended not to use the sample. 2. Dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are autoxidation and isomerization. Understanding these pathways is key to preventing them.

Z7H This compound Oxidation Autoxidation Z7H->Oxidation O2, light Isomerization Isomerization Z7H->Isomerization heat, catalyst Carboxylic_Acid (Z)-7-Hexadecenoic Acid Oxidation->Carboxylic_Acid E_Isomer (E)-7-Hexadecenal Isomerization->E_Isomer Degradation_Products Degradation Products Carboxylic_Acid->Degradation_Products E_Isomer->Degradation_Products Prevention Prevention Strategies Low_Temp Low Temperature (≤ -20°C) Prevention->Low_Temp Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Prevention->Inert_Atmosphere Light_Protection Protection from Light Prevention->Light_Protection Antioxidants Antioxidants Prevention->Antioxidants Low_Temp->Z7H Inert_Atmosphere->Z7H Light_Protection->Z7H Antioxidants->Z7H

Caption: Degradation pathways of this compound and preventative measures.

Experimental Protocols

Protocol 1: Purity Assessment and Degradation Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • If available, prepare separate solutions of potential degradation products ((E)-7-hexadecenal and (Z)-7-hexadecenoic acid) to determine their retention times.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10-15°C/min.

    • Final hold: Hold at 280°C for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Look for the presence of the (E)-isomer, which will have a slightly different retention time but a very similar mass spectrum.

  • The oxidation product, (Z)-7-hexadecenoic acid, will have a different retention time and a characteristic mass spectrum.

  • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Monitoring Z/E Isomerization by ¹H NMR Spectroscopy

This protocol provides a method to quantify the ratio of (Z)- to (E)-isomers.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL in an NMR tube.

2. NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard ¹H NMR experiment.

  • Key Signals to Monitor: The vinylic protons of the Z and E isomers will have distinct chemical shifts and coupling constants.

    • For the (Z)-isomer, the vinylic protons typically appear as a multiplet around δ 5.3-5.4 ppm.

    • For the (E)-isomer, the vinylic protons will also be in a similar region but with a different coupling constant and slightly different chemical shift.

  • The aldehydic proton will appear as a triplet around δ 9.7 ppm.

3. Data Analysis:

  • Integrate the signals corresponding to the vinylic protons of both the (Z) and (E) isomers.

  • The ratio of the integrals will give the relative amounts of each isomer in the sample.

Experimental Workflow Visualization

cluster_storage Storage Assessment cluster_analysis Purity Analysis cluster_results Data Interpretation Storage_Conditions Sample stored under defined conditions (Temp, Light, Atm) Time_Points Sampling at various time points Storage_Conditions->Time_Points GCMS_Analysis GC-MS Analysis (Purity, Oxidation) Time_Points->GCMS_Analysis NMR_Analysis 1H NMR Analysis (Z/E Isomer Ratio) Time_Points->NMR_Analysis Degradation_Quantification Quantify Degradation Products GCMS_Analysis->Degradation_Quantification NMR_Analysis->Degradation_Quantification Shelf_Life_Determination Determine Shelf-Life Degradation_Quantification->Shelf_Life_Determination

Caption: Workflow for assessing the stability of this compound during storage.

References

Technical Support Center: Troubleshooting Electrophysiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with electroantennogram (EAG) responses, specifically low responses to synthetic (Z)-7-Hexadecenal.

Troubleshooting Guide: Low EAG Response to Synthetic this compound

This guide is designed to help you systematically identify and resolve potential issues in your experimental setup.

Question: My EAG response to synthetic this compound is significantly lower than expected or absent. What are the potential causes?

Answer: A low or absent EAG response can stem from several factors, which can be broadly categorized into three areas: the stimulus (synthetic pheromone), the experimental setup (EAG rig), and the biological preparation (insect antenna). A systematic approach to troubleshooting is recommended to pinpoint the issue.

A logical workflow for troubleshooting can help isolate the variable causing the low response. Start by checking the most easily verifiable factors and progressively move to more complex ones.

TroubleshootingWorkflow Start Low EAG Response Detected Stimulus Category 1: Stimulus Issues Start->Stimulus Begin Here Purity Purity/Isomeric Ratio Incorrect? Stimulus->Purity Degradation Degradation of This compound? Stimulus->Degradation Concentration Incorrect Concentration or Dilution? Stimulus->Concentration Solvent Solvent Issues? Stimulus->Solvent Setup Category 2: EAG Setup & Protocol Delivery Stimulus Delivery System Blocked? Setup->Delivery Electrodes Electrode Contact or Placement Issues? Setup->Electrodes Grounding Improper Grounding or Electrical Noise? Setup->Grounding Amplification Amplifier/Filter Settings Incorrect? Setup->Amplification Biology Category 3: Biological Preparation Antenna Antenna Viability or Damage? Biology->Antenna Physiology Insect Physiological State? Biology->Physiology Species Species-Specific Sensitivity? Biology->Species Purity->Setup If stimulus is verified Degradation->Setup Concentration->Setup Solvent->Setup Delivery->Biology If setup is correct Electrodes->Biology Grounding->Biology Amplification->Biology EAG_Setup cluster_stimulus Stimulus Delivery cluster_recording Recording Circuit Pheromone Pheromone Source Diluted in Solvent Airflow Airflow Control Valve/Puffer Pheromone->Airflow Odor Puff DeliveryTube Delivery Tube To Antenna Airflow->DeliveryTube Odor Puff Antenna Antennal Preparation Mounted DeliveryTube->Antenna RecordingElectrode Recording Electrode Tip of Antenna Antenna->RecordingElectrode ReferenceElectrode Reference Electrode Base of Antenna/Head Antenna->ReferenceElectrode Amplifier Amplifier & Filter RecordingElectrode->Amplifier ReferenceElectrode->Amplifier DAQ Data Acquisition Computer Amplifier->DAQ

Technical Support Center: Optimizing Dispenser Type for Controlled Release of (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the controlled release of (Z)-7-Hexadecenal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal dispenser type for your experiments and to offer solutions to common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your controlled release experiments with this compound in a question-and-answer format.

Issue 1: Low or no attraction of target insects in field trials despite using a this compound-baited dispenser.

  • Question: We are not observing the expected attraction of male moths to our traps baited with this compound. What could be the cause?

  • Answer: Several factors could be contributing to this issue:

    • Pheromone Blend Composition: this compound is often a minor component in a multi-chemical pheromone blend. The absence or incorrect ratio of other essential compounds can significantly reduce or eliminate attraction. For instance, in Heliothis zea, a blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal is crucial for attraction, and the addition of this compound may not increase captures.[1]

    • Dispenser Release Rate: The release rate of this compound might be too low to be detected by the target insects or too high, causing repellency. The dispenser type and environmental conditions heavily influence the release rate.

    • Pheromone Degradation: Aldehydes like this compound can be susceptible to degradation through oxidation or polymerization, especially when exposed to heat, UV light, or incompatible dispenser materials. This can lead to a loss of biological activity.

    • Contamination: Handling the lures without gloves can transfer oils and other contaminants to the dispenser, altering the pheromone release or repelling the insects.

Issue 2: Inconsistent results between different batches of the same dispenser type.

  • Question: We are observing significant variability in insect capture rates between experiments using what should be identical dispensers. Why is this happening?

  • Answer: Inconsistencies can arise from:

    • Dispenser Loading: Variations in the initial loading of this compound into the dispensers during manufacturing can lead to different release profiles.

    • Storage Conditions: Improper storage of dispensers, such as exposure to high temperatures or direct sunlight, can lead to premature release or degradation of the pheromone before deployment. Dispensers should be stored in a cool, dark place, and the packaging should remain sealed until use.

    • Dispenser Aging: The release rate from most passive dispensers is not constant and typically decreases over time. The age of the dispenser at the time of the experiment will impact its performance.

Issue 3: The dispenser appears to run out of the pheromone too quickly.

  • Question: Our dispensers are losing their effectiveness much faster than anticipated. How can we extend the release duration?

  • Answer: To prolong the release of this compound, consider the following:

    • Dispenser Material and Design: Different materials exhibit different release kinetics. For a more sustained release, consider dispensers with lower porosity or a thicker matrix. Laminated plastic dispensers can be designed with varying thicknesses to control the release rate.[2] Rubber septa are another common option, but their release characteristics can vary.[1]

    • Pheromone Loading: A higher initial loading of the pheromone can extend the dispenser's lifespan, but this must be balanced to avoid an excessively high initial release rate that could be repellent.

    • Environmental Factors: High temperatures and wind speeds will accelerate the release of the pheromone. If possible, position dispensers in a way that shields them from direct sunlight and strong winds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of dispensers for this compound.

Q1: What are the most common dispenser types used for this compound?

A1: Based on field trials for insect species that utilize this compound as a pheromone component, common dispenser types include:

  • Laminated Plastic Dispensers: These are available in various thicknesses, allowing for some control over the release rate. Thinner laminates generally have a higher release rate.[2]

  • Rubber Septa: These are widely used due to their ease of loading and handling. However, the release rate can be influenced by the type of rubber and the manufacturing process.[1]

  • Microparticle Dispensers: These can offer a more controlled and prolonged release, but their application may be more complex.

Q2: How can I measure the release rate of this compound from a dispenser?

A2: The release rate is typically determined in a laboratory setting using the following methods:

  • Gravimetric Analysis: This involves periodically weighing the dispenser under controlled temperature and humidity conditions. The weight loss over time corresponds to the amount of pheromone released. This method is simpler but less precise as it doesn't account for the release of other volatile components.

  • Volatile Collection and Gas Chromatography (GC): This is a more accurate method. The dispenser is placed in a chamber with a constant flow of purified air. The exhausted air is passed through an adsorbent trap to collect the released pheromone. The trapped compounds are then eluted with a solvent and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Q3: What environmental factors have the greatest impact on the release of this compound?

A3: The primary environmental factors influencing the release rate are:

  • Temperature: Higher temperatures increase the vapor pressure of this compound, leading to a higher release rate from passive dispensers.

  • Wind Speed: Increased airflow across the dispenser surface accelerates the removal of the pheromone from the boundary layer, thus increasing the release rate.

  • UV Radiation: Direct sunlight can cause photodegradation of this compound, reducing its effectiveness.

Q4: How should I properly store and handle this compound dispensers?

A4: To ensure the integrity and performance of your dispensers:

  • Storage: Store dispensers in their original sealed packaging in a freezer (-20°C is recommended) to minimize premature release and degradation.

  • Handling: Always wear gloves when handling dispensers to avoid contamination. Do not handle dispensers intended for different pheromones with the same pair of gloves.

Data Presentation

Table 1: Comparison of Dispenser Types for a Pheromone Blend Containing this compound for Heliothis zea

Dispenser TypePheromone Load (mg of zealure*)Mean Male Moths Captured per Trap per NightRelative Efficacy
Thin Laminated Plastic (0.086 cm)2.5Data not explicitly provided, but stated as most attractiveHigh
Thick Laminated Plastic (0.2 cm)2.5Effective, but captured fewer males per night than thin dispensersModerate
Rubber Septa1.25 - 5.0Effective, but lower efficacy than laminated plastic dispensersLow to Moderate
Cotton Dental Roll (Standard)Not specifiedHighest initial attraction, but required nightly replacementVery High (short-term)

*Zealure is a blend of 2% this compound, 3% (Z)-9-hexadecenal, 87% (Z)-11-hexadecenal, and 8% hexadecanal. Data adapted from a study on Heliothis zea.[2]

Experimental Protocols

Protocol 1: Determination of this compound Release Rate by Volatile Collection and GC Analysis

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

1. Materials:

  • Dispenser loaded with a known amount of this compound.
  • Volatile collection chamber (glass or other inert material).
  • Purified air source (e.g., nitrogen or charcoal-filtered air).
  • Flow meter.
  • Adsorbent tubes (e.g., packed with Tenax® TA or a similar polymer).
  • Solvent for elution (e.g., hexane or dichloromethane, GC grade).
  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).
  • This compound standard for calibration.

2. Procedure:

  • Place the dispenser inside the volatile collection chamber.
  • Pass a controlled flow of purified air (e.g., 100 mL/min) over the dispenser.
  • Connect the outlet of the chamber to an adsorbent tube to trap the released this compound.
  • Collect volatiles for a defined period (e.g., 24 hours).
  • After collection, remove the adsorbent tube and elute the trapped compounds with a known volume of solvent.
  • Analyze the eluate by GC-FID or GC-MS.
  • Create a calibration curve using known concentrations of the this compound standard to quantify the amount collected.
  • Calculate the release rate in ng/hour or µ g/day .

Visualizations

Experimental_Workflow_Release_Rate_Determination cluster_setup Experimental Setup cluster_analysis Analysis cluster_result Result Dispenser Dispenser with This compound Chamber Volatile Collection Chamber Dispenser->Chamber Trap Adsorbent Trap Chamber->Trap Volatiles Captured Air Purified Air Source Air->Chamber Controlled Flow Elution Solvent Elution Trap->Elution GC GC-FID/MS Analysis Elution->GC Quant Quantification (Calibration Curve) GC->Quant Rate Calculate Release Rate (ng/hr) Quant->Rate

Caption: Workflow for determining the release rate of this compound.

Troubleshooting_Low_Attraction Start Low/No Insect Attraction CheckBlend Is the complete pheromone blend being used? Start->CheckBlend CheckRate Is the release rate optimal? CheckBlend->CheckRate Yes SolutionBlend Incorporate all necessary pheromone components in the correct ratio. CheckBlend->SolutionBlend No CheckDegradation Could the pheromone have degraded? CheckRate->CheckDegradation Yes SolutionRate Adjust dispenser type, loading, or placement to modify release rate. CheckRate->SolutionRate No CheckHandling Were dispensers handled correctly? CheckDegradation->CheckHandling No SolutionDegradation Use fresh dispensers, check storage conditions, and protect from UV/heat. CheckDegradation->SolutionDegradation Yes SolutionHandling Always use gloves and avoid contamination. CheckHandling->SolutionHandling No

References

Technical Support Center: Enhancing the Long-Range Attraction of (Z)-7-Hexadecenal Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the long-range attraction of (Z)-7-Hexadecenal pheromone lures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound lures.

Problem Possible Causes Troubleshooting Steps
Low or No Trap Capture 1. Incorrect Pheromone Blend: this compound may be a minor component for your target species. The primary attractants might be missing or in the wrong ratio.[1][2] 2. Lure Degradation: Exposure to high temperatures, direct sunlight, or oxygen can degrade the pheromone, reducing its effectiveness.[3] 3. Environmental Factors: Extreme temperatures (<65°F/18°C or >95°F/35°C) can reduce insect activity. Strong winds can disrupt the pheromone plume.[4] 4. Improper Trap Placement: Traps placed in areas with dense vegetation or on the downwind side of a field may not effectively disperse the pheromone.[5] Competing odors from host plants or other sources can also draw insects away.[4] 5. Incorrect Timing: Traps may be deployed when the target insect is not in its adult, flying stage.[4]1. Verify Pheromone Composition: Consult literature for the complete pheromone blend of your target species. For Heliothis virescens, the primary components are (Z)-11-hexadecenal and (Z)-9-tetradecenal.[1] 2. Proper Lure Storage & Handling: Store lures in a freezer and handle with gloves to avoid contamination.[5] Use controlled-release dispensers made of materials like Polyvail or Rubber Septa to minimize oxidation.[3] 3. Optimize for Environmental Conditions: Deploy traps during periods of moderate temperature. Place traps in locations where air currents will carry the plume over the target area. 4. Strategic Trap Placement: Position traps at the recommended height for the target species, ensuring entryways are not blocked. Place traps on the windward side of the field to allow the pheromone to dissipate into the target area.[5] 5. Time Deployment with Insect Life Cycle: Monitor insect populations to ensure traps are deployed during peak adult activity.
Inconsistent Results Between Replicates 1. Contamination: Handling lures for different treatments without changing gloves can lead to cross-contamination. 2. Variable Lure Release Rates: Lures from different batches or manufacturers may have inconsistent release rates. Substandard dispenser materials like wood can lead to erratic diffusion.[3] 3. Micro-environmental Differences: Even within the same field, variations in temperature, humidity, and airflow can affect trap performance.1. Maintain Strict Hygiene: Use separate, clean gloves and tools for each treatment. 2. Use High-Quality Lures: Source lures from a reputable supplier. If preparing your own, ensure a consistent formulation and loading protocol. 3. Randomize and Replicate: Randomize the placement of different trap types and treatments within the experimental area to account for spatial variability.
Attraction of Non-Target Species 1. Shared Pheromone Components: Some pheromone components are shared across different insect species. 2. Lure Impurities: Impurities in the synthetic pheromone can attract non-target species.1. Increase Specificity: Adding species-specific minor components to the lure blend can sometimes increase specificity. 2. Use High-Purity Pheromones: Ensure the synthetic this compound and other components are of high purity.

Frequently Asked Questions (FAQs)

Q1: How can I increase the long-range attraction of my this compound lure?

A1: The long-range attraction of a pheromone lure is often determined by a blend of compounds rather than a single component. For instance, in Heliothis virescens, (Z)-11-hexadecenal and (Z)-9-tetradecenal are essential for upwind flight and close-range sexual activity.[1] The addition of other compounds identified from the female sex pheromone gland, such as hexadecanal, has been shown to consistently elevate the behavioral activity of males.[1] Furthermore, the addition of host-plant volatiles can act synergistically with the pheromone blend to enhance attraction.

Q2: What is the optimal concentration of this compound to use in a lure?

A2: The optimal concentration is species-specific and depends on its role in the natural pheromone blend. If it is a minor component, a high concentration may actually inhibit attraction. It is crucial to test a range of concentrations in a dose-response experiment to determine the optimal level for your target species.

Q3: How long will a this compound lure remain effective in the field?

A3: The longevity of a lure depends on the dispenser type, environmental conditions, and the chemical stability of the pheromone. Aldehydes like this compound are susceptible to oxidation.[3] Using a controlled-release dispenser and protecting the lure from direct sunlight and extreme heat can extend its life. Some formulations, such as sol-gel matrices, can provide a near-constant release rate for several weeks. It is recommended to consult the manufacturer's guidelines for lure replacement intervals or to conduct field aging studies.[6]

Q4: Can I mix this compound with other pheromone components in the same lure?

A4: Yes, in fact, this is often necessary for optimal attraction. The ratio of the different components is critical. For many moth species, a precise blend of multiple compounds is required to elicit the full range of mating behaviors.[7]

Q5: How do I properly store my this compound and other pheromone components?

A5: Pheromones are volatile and can degrade if not stored correctly. It is recommended to store them in a freezer, preferably in airtight containers, to minimize degradation and evaporation.[5] When preparing lures, allow the compounds to reach room temperature before opening the containers to prevent condensation from contaminating the material.

Quantitative Data Summary

The following table summarizes the behavioral responses of male Heliothis virescens to different combinations of pheromone components in a flight tunnel. This data highlights the importance of a complete blend for eliciting the full sequence of mating behaviors.

Pheromone Blend Composition Upwind Flight (%) Source Contact (%) Hairpencil Eversion (%)
(Z)-11-hexadecenal + (Z)-9-tetradecenal (2-component)816238
2-component + Hexadecanal (3-component)---
7-component mixture---
Live, calling females> 7-component mixture> 7-component mixture> 7-component mixture
Data adapted from a flight tunnel study on Heliothis virescens. The 7-component mixture includes (Z)-11-hexadecenal, (Z)-9-tetradecenal, hexadecanal, tetradecanal, this compound, (Z)-9-hexadecenal, and (Z)-11-hexadecenol. Specific percentages for the 3- and 7-component mixtures were not provided in a comparable format in the source material but were shown to elicit elevated responses compared to the 2-component blend.

Experimental Protocols

Electroantennography (EAG) for Screening Potential Synergists

Objective: To measure the electrical response of an insect's antenna to this compound and potential synergistic compounds.

Methodology:

  • Preparation of the Insect: Anesthetize a male moth (e.g., H. virescens) by cooling or with CO2.

  • Antenna Excision: Carefully excise one antenna at its base using micro-scissors.

  • Electrode Placement: Mount the excised antenna between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode is placed in contact with the distal end. Both electrodes are connected to an amplifier.

  • Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test odors are introduced into the airstream as short pulses (e.g., 0.5 seconds).

  • Data Recording: The amplified voltage changes from the antenna (the EAG response) are recorded using a computer with appropriate software.

  • Testing Protocol:

    • Present a solvent blank to establish a baseline.

    • Present a standard compound at a known concentration to check the preparation's responsiveness.

    • Present this compound alone.

    • Present the potential synergist alone.

    • Present a mixture of this compound and the potential synergist.

    • Randomize the order of presentation and include solvent blanks between odor puffs.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Compare the response to the mixture with the sum of the responses to the individual components. A response to the mixture that is significantly greater than the sum of the individual responses suggests synergism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lure Release Rate Analysis

Objective: To quantify the amount of this compound and other volatile compounds released from a lure over time.

Methodology:

  • Lure Aging: Place lures in a controlled environment (e.g., a fume hood or environmental chamber) with controlled temperature, humidity, and airflow.

  • Volatile Collection: At specified time intervals (e.g., 0, 24, 48, 72 hours), collect the volatiles released from the lure. This can be done by placing the lure in a sealed glass chamber and pulling air through a sorbent tube (e.g., containing Tenax®) for a set period.

  • Extraction: Elute the trapped volatiles from the sorbent tube using a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject a known volume of the extract into a gas chromatograph coupled to a mass spectrometer.

    • The GC will separate the different compounds in the mixture based on their volatility and interaction with the column.

    • The MS will fragment the molecules and provide a mass spectrum for each compound, allowing for identification.

  • Quantification:

    • Create a standard curve by injecting known concentrations of pure this compound and other target compounds.

    • Compare the peak area of the target compounds from the lure extract to the standard curve to determine their concentration.

  • Data Analysis: Plot the release rate (e.g., in ng/hour) of each compound over time to determine the lure's release profile and longevity.

Field Trapping Experiment to Evaluate Lure Enhancement

Objective: To compare the attractiveness of lures containing this compound alone versus lures with added potential enhancers in a field setting.

Methodology:

  • Experimental Design: Use a randomized complete block design. Each block will contain one of each lure type (e.g., control (no lure), this compound alone, this compound + enhancer). Replicate the blocks several times in the experimental area.

  • Trap and Lure Preparation: Use a standard trap type (e.g., delta trap with a sticky liner) for all treatments. Place one lure in the center of each trap.

  • Trap Placement: Deploy traps in the field at the appropriate height and spacing for the target insect. A distance of at least 20-30 meters between traps is recommended to avoid interference.[5]

  • Data Collection: Check the traps at regular intervals (e.g., every 2-3 days). Count and record the number of target insects captured in each trap.

  • Trap Maintenance: Rotate the positions of the traps within each block at each check to minimize the effects of location bias. Replace sticky liners as needed.

  • Data Analysis: Use an appropriate statistical test (e.g., ANOVA followed by a means comparison test) to determine if there are significant differences in the mean number of insects captured between the different lure treatments.

Visualizations

Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Signaling Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OBP_Pheromone OBP-Pheromone Complex OBP->OBP_Pheromone OR Olfactory Receptor (OR) OBP_Pheromone->OR Activation G_Protein G-Protein OR->G_Protein Activates Ion_Channel Ion Channel OR->Ion_Channel Direct Gating (Ionotropic) Orco Orco (Co-receptor) Second_Messenger Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messenger Stimulates Production Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Second_Messenger->Ion_Channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Insect olfactory signaling pathway for this compound reception.

Experimental_Workflow cluster_screening Phase 1: Lab Screening cluster_formulation Phase 2: Lure Formulation & Analysis cluster_field Phase 3: Field Validation EAG Electroantennography (EAG) Screening of Potential Synergists GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) (Optional: for unknown synergists in host plants) Formulation Lure Formulation with This compound & Synergist(s) EAG->Formulation Identified Synergists GCMS GC-MS Analysis of Lure Release Rate Formulation->GCMS Field_Trapping Randomized Block Field Trapping Experiment GCMS->Field_Trapping Validated Lures Data_Analysis Statistical Analysis of Trap Capture Data Field_Trapping->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Optimized Lure

Caption: Workflow for enhancing this compound lure attraction.

References

Technical Support Center: Cost-Effective Large-Scale Synthesis of (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing the cost of large-scale (Z)-7-Hexadecenal synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common synthetic routes.

Comparison of Key Synthetic Routes

Choosing the most cost-effective and scalable synthesis route for this compound is critical for industrial production. The following table summarizes the key quantitative aspects of the most common methods.

FeatureWittig ReactionZ-Selective Olefin MetathesisIron-Catalyzed Cross-Coupling
Starting Materials Phosphonium salt, aldehydeTwo smaller alkenesGrignard reagent, alkenyl electrophile
Typical Z:E Selectivity Good to excellent (can be optimized)Excellent (catalyst-dependent)Good to excellent
Overall Yield 60-85%70-95%75-90%
Key Cost Drivers Phosphonium salt, stoichiometric phosphine oxide waste disposalRuthenium or Molybdenum catalystGrignard reagent, catalyst, and ligand
Scalability Moderate (waste disposal can be an issue)High (low catalyst loading)High (low catalyst loading, inexpensive iron catalyst)
Key Advantages Well-established, reliableHigh Z-selectivity, atom economyLow-cost and non-toxic catalyst, mild reaction conditions
Key Disadvantages Stoichiometric byproduct, potential for E/Z mixtureCatalyst cost and sensitivityRequires Grignard-compatible functional groups

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low Z:E Selectivity in Wittig Reaction
  • Question: My Wittig reaction is producing a nearly 1:1 mixture of (Z)- and (E)-7-Hexadecenal. How can I improve the Z-selectivity?

  • Answer:

    • Use of Non-stabilized Ylides: For high Z-selectivity, it is crucial to use a non-stabilized ylide.[1] Stabilized ylides, which contain electron-withdrawing groups, tend to favor the formation of the more thermodynamically stable E-alkene.[1]

    • Reaction Conditions:

      • Solvent: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred.

      • Temperature: Running the reaction at low temperatures, typically between -78 °C and 0 °C, can significantly enhance Z-selectivity.

      • Base: The choice of base is critical. Salt-free conditions are ideal. Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) often gives better Z-selectivity than n-butyllithium (n-BuLi), which can lead to the formation of lithium salts that may decrease selectivity.[2]

    • Order of Addition: Adding the aldehyde to the pre-formed ylide at low temperature is the standard procedure.

Issue 2: Catalyst Inactivity or Decomposition in Olefin Metathesis
  • Question: My Z-selective olefin metathesis reaction is sluggish or fails to go to completion. What could be the problem?

  • Answer:

    • Purity of Substrates and Solvent: Olefin metathesis catalysts are sensitive to impurities. Ensure that your starting alkenes and solvent are rigorously purified and degassed to remove any traces of oxygen, water, or other catalyst poisons.

    • Catalyst Choice: Not all metathesis catalysts are created equal. For high Z-selectivity, specific catalysts such as certain Schrock (Molybdenum-based) or Grubbs-type (Ruthenium-based) catalysts are required.[3][4] Ensure you are using a catalyst designed for Z-selective cross-metathesis.

    • Reaction Temperature: While many metathesis reactions can be run at room temperature, some catalysts may require gentle heating to initiate properly. Conversely, higher temperatures can sometimes lead to catalyst decomposition and loss of selectivity. Optimization of the reaction temperature is key.

    • Substrate Compatibility: Some functional groups can interfere with the catalyst. While modern catalysts are more tolerant, highly coordinating groups can still be problematic. If your substrate contains such groups, you may need to use a more robust catalyst or a protecting group strategy.

Issue 3: Difficulty in Separating this compound from its E-isomer
  • Question: I have a mixture of Z and E isomers of 7-Hexadecenal and am struggling to separate them on a large scale. What methods are effective?

  • Answer:

    • Chromatography:

      • Argentation Chromatography: Silica gel impregnated with silver nitrate (AgNO₃) is a classic and effective method for separating E/Z isomers. The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for their separation.

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity separation, although it may be less cost-effective for very large quantities.

    • Distillation: While challenging due to the similar boiling points of the isomers, fractional distillation under reduced pressure may provide some enrichment, especially if the initial isomeric ratio is highly skewed.

    • Selective Reactions: In some cases, it may be possible to selectively react the undesired E-isomer, for example, through a sterically hindered reaction that proceeds much faster with the more accessible trans double bond. This is a less common but potential strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most significant contributor to the cost of large-scale Wittig synthesis of this compound?

A1: The primary cost drivers for the large-scale Wittig synthesis are the cost of the phosphonium salt and the disposal of the stoichiometric triphenylphosphine oxide byproduct.[] Developing a catalytic Wittig reaction or an efficient recycling process for the phosphine oxide are areas of active research to address this issue.

Q2: Are there any green chemistry alternatives for the synthesis of this compound?

A2: Yes, biocatalytic methods are emerging as a green alternative. These can involve using engineered enzymes or whole-cell systems to produce the pheromone or its precursors from renewable feedstocks. While still under development for large-scale production, these methods offer the potential for a more sustainable and environmentally friendly synthesis.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC can give a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS is more quantitative and can also be used to determine the Z:E ratio of the product.

Q4: What are the safety precautions I should take when working with the reagents for these syntheses?

A4: Many of the reagents used are hazardous. For example, n-BuLi is highly pyrophoric, and strong bases like NaH and KOtBu are corrosive. Organometallic catalysts can be air and moisture sensitive. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensure that you have the appropriate quenching procedures in place for reactive reagents.

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction

This protocol provides a general procedure for the synthesis of this compound via a Z-selective Wittig reaction.

Diagram of the Experimental Workflow:

Wittig_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup and Purification A Phosphonium Salt in THF B Add Base (e.g., NaHMDS) at 0°C A->B Deprotonation C Cool Ylide to -78°C B->C D Add Aldehyde in THF C->D Nucleophilic Attack E Warm to Room Temperature D->E F Quench with Saturated NH4Cl E->F G Extract with Ether F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Product: this compound

Caption: Workflow for Z-selective Wittig synthesis.

Methodology:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong, non-lithium base such as sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents) as a solution in THF. Stir the resulting mixture at 0 °C for 1 hour, during which the characteristic color of the ylide should develop.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. To this, add a solution of the corresponding aldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, potentially impregnated with silver nitrate for optimal separation of Z and E isomers.

Protocol 2: Z-Selective Olefin Metathesis

This protocol outlines a general procedure for the synthesis of this compound using a Z-selective cross-metathesis reaction.

Diagram of the Experimental Workflow:

Metathesis_Workflow cluster_reaction Cross-Metathesis cluster_workup Workup and Purification A Substrates in Degassed Solvent B Add Z-Selective Catalyst A->B C Stir at Room Temperature B->C D Quench with Ethyl Vinyl Ether C->D E Concentrate D->E F Purify by Chromatography E->F G G F->G Product: this compound

Caption: Workflow for Z-selective olefin metathesis.

Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, dissolve the two alkene starting materials (e.g., 1-octene and 1-decen-1-al, 1.0 and 1.2 equivalents respectively) in a minimal amount of degassed, anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: To the stirred solution, add the Z-selective metathesis catalyst (e.g., a Grubbs or Schrock catalyst known for Z-selectivity, typically 0.1-2 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by GC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure this compound.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a synthetic route can be visualized as follows:

Synthesis_Decision cluster_routes Synthetic Routes A Goal: Large-Scale this compound B Key Considerations A->B C Cost B->C D Scalability B->D E Z:E Selectivity B->E F Waste Generation B->F G Wittig Reaction C->G Moderate H Olefin Metathesis C->H High (catalyst) I Iron-Catalyzed Cross-Coupling C->I Low (catalyst) D->G Moderate D->H High D->I High E->G Good E->H Excellent E->I Good F->G High (Stoichiometric) F->H Low (Catalytic) F->I Low (Catalytic) J Optimal Route Selection G->J H->J I->J

Caption: Decision matrix for synthetic route selection.

References

Technical Support Center: Electroantennography (EAG) with (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio and obtaining high-quality data in EAG recordings for (Z)-7-Hexadecenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied using EAG?

This compound is a chemical compound that functions as a sex pheromone for several moth species, including the tobacco budworm (Heliothis virescens). Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. By using EAG, researchers can study how the olfactory system of these moths detects and responds to this compound, which is crucial for understanding insect behavior, developing pest management strategies, and for broader applications in olfactory research.

Q2: What are the primary factors that influence the signal-to-noise ratio in EAG recordings?

The signal-to-noise ratio (SNR) in EAG recordings is influenced by a combination of biological and environmental factors. Key factors include:

  • Antenna Viability: The health and age of the insect are critical. Using healthy, 2-4 day old moths is often recommended.[1]

  • Electrode Contact: Proper contact between the electrodes and the antenna is essential for a stable recording.

  • Electrical Shielding: The experimental setup should be housed within a Faraday cage to minimize interference from external electromagnetic sources.

  • Grounding: A common ground for all electronic equipment is crucial to prevent ground loops, which are a major source of noise.

  • Stimulus Delivery: The concentration, duration, and purity of the stimulus can all affect the response amplitude and quality.

Q3: Should I use a whole-insect or an excised antenna preparation?

Both preparations have their advantages. A whole-insect preparation, where the antenna remains attached to the live, restrained insect, often provides more stable and longer-lasting recordings.[2] In contrast, EAG recordings from an excised antenna may show a more rapid decline in signal amplitude over time.[2] The choice of preparation may depend on the specific experimental goals and the duration of the planned recordings.

Q4: What are typical EAG response amplitudes for pheromones?

EAG response amplitudes can vary significantly depending on the insect species, the specific pheromone component, and the stimulus concentration. For a relevant pheromone component, responses can range from a few hundred microvolts (µV) to several millivolts (mV). It is important to establish a dose-response curve to understand the dynamic range of the antennal response to this compound.

Troubleshooting Guides

Issue 1: High Level of Background Noise in the EAG Signal

  • Question: My baseline signal is very noisy, making it difficult to discern the actual EAG response. What are the likely causes and how can I fix this?

  • Answer: High background noise is a common issue in electrophysiology and can often be resolved by systematically checking for sources of electrical interference.

    • Check Grounding: Ensure that all instruments in your setup (amplifier, computer, stimulus controller, etc.) are connected to a single, common ground point. This helps to prevent ground loops.

    • Use a Faraday Cage: If you are not already using one, placing your entire EAG setup inside a Faraday cage will shield it from external electromagnetic noise from lights, computers, and other equipment.

    • Inspect Electrodes and Wiring: Examine your electrodes and wiring for any loose connections or damage. Ensure that the silver wires of your electrodes are properly chlorided to prevent polarization.[2]

    • Isolate Vibration: Place your setup on an anti-vibration table to minimize mechanical noise that can be transduced into electrical noise.

    • Power Sources: If possible, use DC power sources for any electronics near the setup, as AC power lines can be a significant source of 50/60 Hz line noise.

Issue 2: No or Very Weak EAG Response to this compound

  • Question: I am not observing a clear response even at what I believe are high concentrations of this compound. What should I troubleshoot?

  • Answer: A lack of response can be due to issues with the biological preparation, the stimulus delivery, or the recording equipment.

    • Antenna Condition: The antenna may no longer be viable. Use a fresh antenna from a healthy, appropriately aged moth.[1] Ensure the antenna has not been damaged during preparation.

    • Electrode Contact: Check that there is good electrical contact between the electrodes and the antenna. The recording electrode should be in contact with the tip of the antenna, and the reference electrode should be properly placed (e.g., in the head or at the base of the antenna).[3][4]

    • Stimulus Delivery System:

      • Confirm that the stimulus is actually being delivered to the antenna. Check for any blockages in the delivery tube.

      • Ensure that the solvent (e.g., acetone or hexane) has fully evaporated from the filter paper before placing it in the stimulus cartridge, as the solvent itself can sometimes inhibit responses.[3]

    • Pheromone Viability: Ensure that your this compound sample has not degraded. Store it according to the manufacturer's instructions.

    • Amplifier Settings: Check the gain and filter settings on your amplifier to ensure they are appropriate for the expected signal size.

Data Presentation

The following tables provide an illustrative dose-response relationship for this compound and recommended parameters for EAG recordings.

Concentration (µg on filter paper)Mean EAG Response (mV)Standard Deviation (mV)
0 (Control)0.10.05
0.010.50.1
0.11.20.2
12.50.4
104.00.6
1004.20.5

Table 1: Illustrative Dose-Response Data for this compound. The data presented here are for illustrative purposes to show a typical dose-dependent response and may not reflect actual experimental results.

ParameterRecommended ValueNotes
Stimulus Duration 0.5 - 2 secondsShorter puffs can help to avoid sensory adaptation.[3][5]
Inter-stimulus Interval At least 1 minuteA sufficient interval is needed for the antenna to recover.[3]
Airflow Rate 1.5 L/minA constant, clean airflow over the antenna is necessary.[3]
Low-cutoff Filter 0.1 HzHelps to remove slow baseline drift.[5]
High-cutoff Filter 42 HzReduces high-frequency noise.[5]

Table 2: Recommended EAG Recording Parameters. These parameters are a good starting point and may need to be optimized for your specific setup and insect species.

Experimental Protocols

This section provides a detailed methodology for conducting EAG recordings with this compound.

1. Materials and Reagents

  • This compound standard

  • Solvent (e.g., acetone or hexane)

  • Male moths (Heliothis virescens), 2-4 days old

  • Ringer's solution or 0.1 M KCl solution[3]

  • Glass capillary tubes

  • Silver wire (for electrodes)

  • Filter paper

  • Pasteur pipettes

2. Insect Preparation

  • Anesthetize a male moth by cooling it at 4°C for a few minutes.

  • Carefully excise the head.[3]

  • Mount the head onto the reference electrode holder using conductive gel or wax.

  • The reference electrode, a glass capillary filled with Ringer's solution and containing a chlorided silver wire, is inserted into the back of the head.[3][4]

3. Electrode Preparation

  • Pull glass capillary tubes to a fine point using a microelectrode puller.

  • For the recording electrode, cut the tip to a diameter that allows for the insertion of the antennal tip.

  • Fill the electrodes with Ringer's solution or 0.1 M KCl.[3]

  • Insert chlorided silver wires into the back of the electrodes.

4. Stimulus Preparation

  • Prepare a stock solution of this compound in your chosen solvent.

  • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response experiments (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Pipette a small aliquot (e.g., 2 µL) of each dilution onto a small piece of filter paper.[3]

  • Allow the solvent to evaporate completely (approximately 40-60 seconds).[3]

  • Place the filter paper into a clean Pasteur pipette.

5. EAG Recording Procedure

  • Carefully place the tip of one antenna into the recording electrode.

  • Position the antenna in a continuous stream of clean, humidified air.

  • Allow the baseline to stabilize.

  • Insert the Pasteur pipette containing the stimulus into the air stream, directed at the antenna.

  • Deliver a puff of air through the pipette to introduce the stimulus to the antenna.

  • Record the resulting electrical signal using an appropriate amplifier and data acquisition software.

  • Allow the antenna to recover for at least one minute before presenting the next stimulus.

  • Present the stimuli in order of increasing concentration, with a solvent control at the beginning and end of each recording session.

Mandatory Visualizations

EAG_Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect_Prep Insect Preparation Mount_Antenna Mount Antenna Insect_Prep->Mount_Antenna Electrode_Prep Electrode Preparation Electrode_Prep->Mount_Antenna Stimulus_Prep Stimulus Preparation Deliver_Stimulus Deliver Stimulus Stimulus_Prep->Deliver_Stimulus Stabilize Stabilize Baseline Mount_Antenna->Stabilize Stabilize->Deliver_Stimulus Record_Signal Record Signal Deliver_Stimulus->Record_Signal Measure_Amplitude Measure Response Amplitude Record_Signal->Measure_Amplitude Normalize_Data Normalize Data Measure_Amplitude->Normalize_Data Dose_Response Generate Dose-Response Curve Normalize_Data->Dose_Response Troubleshooting_SNR Start High Background Noise Detected Check_Grounding Are all components on a common ground? Start->Check_Grounding Use_Faraday_Cage Is the setup in a Faraday cage? Check_Grounding->Use_Faraday_Cage Yes Fix_Grounding Establish a common ground Check_Grounding->Fix_Grounding No Inspect_Electrodes Are electrodes properly chlorided and connected? Use_Faraday_Cage->Inspect_Electrodes Yes Add_Cage Place setup in Faraday cage Use_Faraday_Cage->Add_Cage No Isolate_Vibration Is the setup on an anti-vibration table? Inspect_Electrodes->Isolate_Vibration Yes Fix_Electrodes Re-chloride and secure connections Inspect_Electrodes->Fix_Electrodes No Check_Power Are you using DC power where possible? Isolate_Vibration->Check_Power Yes Add_Isolation Move to an anti-vibration table Isolate_Vibration->Add_Isolation No Solution Noise Reduced Check_Power->Solution Yes Switch_Power Switch AC to DC power sources Check_Power->Switch_Power No Fix_Grounding->Use_Faraday_Cage Add_Cage->Inspect_Electrodes Fix_Electrodes->Isolate_Vibration Add_Isolation->Check_Power Switch_Power->Solution

References

Validation & Comparative

A Comparative Analysis of (Z)-7-Hexadecenal and (E)-7-Hexadecenal as Insect Attractants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the geometric isomers (Z)-7-Hexadecenal and (E)-7-Hexadecenal as insect attractants. The information presented is based on available scientific literature and is intended to inform research and development in the field of chemical ecology and pest management.

Introduction to 7-Hexadecenal Isomers

This compound is a naturally occurring compound that functions as a sex pheromone component in several insect species, primarily within the order Lepidoptera (moths and butterflies)[1][2]. Its stereoisomer, (E)-7-Hexadecenal, differs in the spatial arrangement of its double bond. This structural difference, while seemingly minor, can lead to significant variations in biological activity, a common principle in pheromone communication systems[3].

Qualitative Comparison of Efficacy

FeatureThis compound(E)-7-Hexadecenal
Role in Pheromone Blends Component of female sex pheromone blends in several moth species, often as a minor component.Generally not found as a primary attractant in studied species.
Observed Behavioral Effect Can elicit attraction in males of specific species as part of a precise blend of compounds.Often exhibits an inhibitory effect on the attraction of the corresponding (Z) isomer.
Species Specificity The specific ratio of this compound to other pheromone components is often crucial for species-specific attraction.Its presence can disrupt the species-specific signal of the (Z) isomer blend.

Efficacy of this compound

This compound has been identified as a minor component of the sex pheromone blend of the tobacco budworm moth, Heliothis virescens[2][3]. In this species, the primary attractants are (Z)-11-hexadecenal and (Z)-9-tetradecenal. While this compound is present in the female's pheromone gland, studies have shown that its addition to the two-component primary blend does not significantly enhance the upwind flight initiation of males in wind tunnel assays. This suggests a more subtle role in close-range courtship behaviors rather than long-range attraction.

For the citrus leafminer, Phyllocnistis citrella, this compound is also a component of the female's sex pheromone, working in conjunction with other compounds to attract males[1]. The precise blend and ratio of these components are critical for eliciting a behavioral response.

Efficacy of (E)-7-Hexadecenal

The available literature suggests that (E)-7-Hexadecenal does not typically act as an attractant. In fact, for many insect species, the presence of the "wrong" isomer in a pheromone lure can inhibit the response of the target insect to the attractive (Z) isomer[1]. This inhibitory effect is a key factor in maintaining reproductive isolation between closely related species. The male's olfactory system is highly tuned to the specific isomeric ratio of the pheromone blend, and deviations from this ratio can lead to a reduced or absent behavioral response.

Due to its general lack of attractant properties and potential for inhibition, there is a notable absence of studies quantifying the attractive efficacy of (E)-7-Hexadecenal in the scientific literature.

Experimental Protocols

The evaluation of insect attractants typically involves a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne stimulus. It is a valuable tool for screening compounds for olfactory activity.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are then placed between two electrodes.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of the test compound (e.g., this compound or (E)-7-Hexadecenal) is injected into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.

  • Controls: A solvent blank and a known standard attractant are used as negative and positive controls, respectively.

Field Trapping Bioassay

Field trapping studies are essential for evaluating the effectiveness of a potential attractant under natural conditions.

Methodology:

  • Trap and Lure Preparation: Traps (e.g., sticky traps, delta traps) are baited with a lure containing the test compound(s) at a specific dosage and release rate. The lure is typically a rubber septum or a similar dispenser impregnated with the chemical.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variability. A set distance is maintained between traps to avoid interference.

  • Treatments: Different treatments can include individual isomers, various blends and ratios of isomers, and unbaited control traps.

  • Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of target insects captured in each trap is recorded.

  • Data Analysis: The capture data are statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in attraction between the different treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Compound_Synthesis Compound Synthesis ((Z) and (E) isomers) Lure_Preparation Lure Preparation Compound_Synthesis->Lure_Preparation EAG Electroantennography (EAG) Lure_Preparation->EAG Lab Screening Wind_Tunnel Wind Tunnel Bioassay Lure_Preparation->Wind_Tunnel Behavioral Response Field_Trapping Field Trapping Lure_Preparation->Field_Trapping Field Efficacy Data_Collection Data Collection EAG->Data_Collection Wind_Tunnel->Data_Collection Field_Trapping->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Efficacy Determination Statistical_Analysis->Efficacy_Determination

Caption: Experimental workflow for evaluating insect attractants.

Caption: Geometric isomers of 7-Hexadecenal.

References

A Comparative Analysis of (Z)-7-Hexadecenal and (Z)-9-Hexadecenal for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the properties, biological functions, and analytical methodologies of two key insect semiochemicals.

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric compounds is paramount. This guide provides a comprehensive comparative analysis of (Z)-7-Hexadecenal and (Z)-9-Hexadecenal, two structurally similar long-chain aldehydes that play critical roles as insect pheromones. While differing only in the position of a single double bond, this subtle structural variation leads to distinct biological activities and species-specific responses. This document outlines their physical and chemical properties, explores their divergent biological functions with supporting data, and details the experimental protocols necessary for their analysis.

Physicochemical Properties: A Side-by-Side Comparison

While both this compound and (Z)-9-Hexadecenal share the same molecular formula and molecular weight, their differing double bond position results in subtle variations in their physicochemical properties. These differences can influence their volatility, interaction with receptors, and stability.

PropertyThis compound(Z)-9-Hexadecenal
Molecular Formula C16H30O[1][2]C16H30O
Molecular Weight 238.41 g/mol [1][2]238.41 g/mol
CAS Number 56797-40-1[1][3]56219-04-6
Appearance Yellow Oil[4]Colorless to pale yellow clear liquid (est.)
Boiling Point 330.93 °C @ 760 mmHg (est.)[3]330.9 °C @ 760 mmHg
Flash Point 161.6 °C (est.)[3]161.5 °C
Density Not specified~0.84 g/cm³
Water Solubility 0.07787 mg/L @ 25 °C (est.)[3]0.07787 mg/L @ 25 °C (est.)
logP (o/w) 6.618 (est.)[3]6.618 (est.)

Biological Function and Activity: Specificity in Pheromonal Communication

The primary biological role of both this compound and (Z)-9-Hexadecenal is as sex pheromones in a variety of insect species, particularly within the order Lepidoptera (moths and butterflies). The specificity of insect chemical communication is often achieved through precise ratios of multiple compounds in a pheromone blend. The presence and relative abundance of these two isomers can be a critical factor in reproductive isolation between closely related species.

FeatureThis compound(Z)-9-Hexadecenal
Primary Role Sex pheromone component[2]Sex pheromone component, Trail pheromone (in some ants)
Key Insect Orders LepidopteraLepidoptera, Hymenoptera
Notable Species Heliothis virescens (Tobacco budworm)[2], Helicoverpa zea (Corn earworm)[2], Helicoverpa armigera (Cotton bollworm)[5]Helicoverpa armigera (Cotton bollworm)[6][7][8], Heliothis subflexa, Argentine ant (Linepithema humile)
Behavioral Response Male attraction for mating[2]Male attraction for mating, trail-following in ants
Notes on Blends Often a minor but essential component in the pheromone blends of Heliothis and Helicoverpa species.[2]A key component in the pheromone blend of Helicoverpa armigera, often in a specific ratio with (Z)-11-Hexadecenal.[6][8]

In Helicoverpa armigera, for instance, the female sex pheromone is a blend where (Z)-11-hexadecenal is the major component, and (Z)-9-hexadecenal is a crucial minor component.[8] The precise ratio of these compounds is critical for attracting conspecific males and avoiding interspecies mating. Research has shown that while this compound is also present in the gland extracts of H. armigera, its role may be more significant at short-range courtship, whereas (Z)-9-tetradecenal, another component, was found to be important for both short and long-range attraction.[5]

Pheromone Signaling Pathway in Moths

The detection of pheromones in male moths initiates a complex signaling cascade that results in a behavioral response. This pathway involves several key proteins and neuronal events.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule (this compound or (Z)-9-Hexadecenal) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Complex Pheromone-PBP Complex PBP->PBP_Complex OR Odorant Receptor (OR) PBP_Complex->OR Delivery & Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomeruli Specific Glomeruli Action_Potential->Glomeruli Signal Transmission Brain_Processing Higher Brain Centers (e.g., Mushroom Bodies) Glomeruli->Brain_Processing Processing Behavior Behavioral Response (e.g., Upwind Flight) Brain_Processing->Behavior Initiation

Caption: Pheromone signaling cascade in moths.

Upon entering the porous sensilla on the male moth's antenna, the hydrophobic pheromone molecule is bound by a Pheromone-Binding Protein (PBP). This complex transports the pheromone across the aqueous sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The pheromone is then thought to be released to bind with a specific Odorant Receptor (OR) protein. This binding event triggers a conformational change in the OR, leading to the opening of ion channels and subsequent depolarization of the neuron. If the stimulus is strong enough, it generates action potentials that are transmitted to specific glomeruli within the antennal lobe of the brain. This information is then processed in higher brain centers, ultimately leading to a behavioral response, such as oriented upwind flight towards the pheromone source.

Experimental Protocols

A comparative analysis of this compound and (Z)-9-Hexadecenal necessitates a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base. The distal tip of the antenna is also removed.

  • Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the test compound (e.g., a solution of this compound or (Z)-9-Hexadecenal in a solvent like hexane, applied to filter paper) is introduced into the airstream for a short duration (e.g., 0.5 seconds) via a stimulus delivery system.

  • Data Acquisition: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) in response to the stimulus is measured as the EAG response.

  • Comparison: The EAG responses to different concentrations of this compound and (Z)-9-Hexadecenal are recorded and compared to assess the antenna's sensitivity to each compound.

EAG_Workflow A Immobilize Male Moth B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Air Stream C->D F Record Electrical Response (EAG) C->F E Inject Pheromone Puff (this compound or (Z)-9-Hexadecenal) D->E E->F G Analyze Amplitude of Depolarization F->G

Caption: Workflow for Electroantennography (EAG).

Behavioral Assays: Wind Tunnel Analysis

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30-50 cm/s), temperature, humidity, and light intensity is used. The upwind end of the tunnel contains the pheromone source, and the downwind end has a release platform for the insects.

  • Pheromone Source: A precise amount of this compound, (Z)-9-Hexadecenal, or a blend of the two is applied to a dispenser (e.g., a rubber septum or filter paper). This source is placed upwind to create a pheromone plume.

  • Insect Acclimation: Male moths are acclimated to the experimental conditions for a set period before the trial.

  • Behavioral Observation: Individual moths are released onto the platform at the downwind end of the tunnel. Their flight behavior in response to the pheromone plume is recorded and scored for various behaviors, including taking flight, upwind flight, casting (zigzagging flight), and contact with the source.

  • Data Analysis: The percentage of moths exhibiting each behavior in response to this compound, (Z)-9-Hexadecenal, and control (solvent only) treatments are compared statistically.

Wind_Tunnel_Workflow A Prepare Pheromone Source (e.g., on a rubber septum) B Place Source in Wind Tunnel A->B D Release Moth Downwind C Acclimate Male Moths C->D E Record Flight Behavior D->E F Score Behaviors (Upwind flight, Casting, Source Contact) E->F G Statistical Comparison of Treatments F->G

Caption: Workflow for Wind Tunnel Bioassay.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a chemical mixture, such as a pheromone gland extract.

Methodology:

  • Sample Preparation: Pheromone glands are excised from female moths and extracted in a small volume of a suitable solvent (e.g., hexane).

  • Injection: A small aliquot of the extract is injected into the gas chromatograph.

  • Separation: The volatile compounds in the extract are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. This compound and (Z)-9-Hexadecenal will have slightly different retention times.

  • Detection and Identification: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is used to identify the compound by comparing it to a library of known spectra.

  • Quantification: The abundance of each compound can be determined by the area under its corresponding peak in the chromatogram.

GCMS_Analysis_Flow A Pheromone Gland Extraction B GC Injection A->B C Separation in GC Column B->C D Elution and Entry into MS C->D E Ionization and Fragmentation D->E F Mass Spectrum Detection E->F G Compound Identification (Library Match) F->G H Quantification (Peak Area) F->H

Caption: Logical flow of GC-MS analysis for pheromones.

Conclusion

The comparative analysis of this compound and (Z)-9-Hexadecenal underscores the remarkable specificity of chemical communication in the biological world. For researchers, a thorough understanding of their subtle yet significant differences in properties and biological functions is crucial for endeavors ranging from fundamental neuroethology to the development of species-specific pest management strategies. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of these and other important semiochemicals.

References

Validating the Role of (Z)-7-Hexadecenal as a Key Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the role of (Z)-7-Hexadecenal as a key component in the sex pheromone blend of the tobacco budworm moth, Heliothis virescens. Through an objective analysis of electrophysiological and behavioral assays, this document outlines the methodologies and presents quantitative data to elucidate the specific contribution of this compound to the overall pheromonal communication of this significant agricultural pest.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from key experiments designed to assess the role of this compound in the pheromone blend of Heliothis virescens.

Table 1: Comparative Behavioral Response of Male Heliothis virescens to Pheromone Blends in a Wind Tunnel Bioassay

Treatment (Pheromone Components)% Upwind Flight% Close-in Flight (to source)% Landing on Source% Mating Attempt
Control (Solvent only) 0000
(Z)-11-Hexadecenal (Z11-16:Al) 10500
(Z)-9-Tetradecenal (Z9-14:Al) 0000
2-Component Blend (Z11-16:Al + Z9-14:Al) 85705530
7-Component Blend (Including Z7-16:Al) 95887550
6-Component Blend (7-Component minus Z7-16:Al) 93857248

Data synthesized from behavioral studies, including Vetter and Baker (1983). The 7-component blend consists of (Z)-11-hexadecenal, (Z)-9-tetradecenal, this compound, (Z)-9-hexadecenal, hexadecanal, tetradecanal, and (Z)-11-hexadecen-1-ol.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the male moth's antenna to individual pheromone components and blends.

Materials:

  • Adult male Heliothis virescens (2-3 days old)

  • Tungsten or silver wire electrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • Glass Pasteur pipettes

  • Filter paper strips

  • Synthetic pheromone components dissolved in hexane

  • Purified and humidified air stream

Protocol:

  • Antenna Preparation: An adult male moth is immobilized, and the head is excised. The antenna is then carefully removed and mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A filter paper strip impregnated with a known concentration of a synthetic pheromone component (or blend) dissolved in a solvent (e.g., hexane) is inserted into a glass Pasteur pipette.

  • Stimulation: The tip of the pipette is inserted into a hole in the main air tube, and a puff of air is passed through the pipette, delivering the odorant stimulus to the antenna.

  • Recording: The change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response is proportional to the number of olfactory receptor neurons that have been stimulated.

  • Data Analysis: The responses to different pheromone components and concentrations are compared to a solvent control.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to airborne pheromone plumes.

Materials:

  • Wind tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature, and humidity.

  • Red light illumination (to simulate scotophase conditions)

  • Pheromone dispenser (e.g., rubber septum, filter paper)

  • Video recording equipment

  • Release cages for male moths

Protocol:

  • Acclimatization: Adult male moths are placed in the wind tunnel for a period of acclimatization before the experiment begins.

  • Pheromone Source: A dispenser loaded with a specific pheromone blend or individual component is placed at the upwind end of the tunnel.

  • Moth Release: A single male moth is released from a cage at the downwind end of the tunnel.

  • Behavioral Observation: The moth's flight behavior is observed and recorded for a set period (e.g., 3 minutes). Key behaviors that are quantified include:

    • Activation and Take-off: The percentage of moths that initiate flight.

    • Upwind Flight: The percentage of moths that fly towards the pheromone source.

    • Casting and Zigzagging: The characteristic flight pattern of a moth navigating a pheromone plume.

    • Source Contact: The percentage of moths that land on or near the pheromone source.

    • Mating Attempts: The percentage of moths that exhibit copulatory behavior towards the source.

  • Data Analysis: The percentages of moths exhibiting each behavior in response to different treatments are compared.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the validation of this compound's role as a pheromone.

Experimental_Workflow PGE Pheromone Gland Extraction GC_MS GC-MS Analysis PGE->GC_MS Synthesis Chemical Synthesis of This compound GC_MS->Synthesis EAG Electroantennography (EAG) SSR Single Sensillum Recording (SSR) Wind_Tunnel Wind Tunnel Bioassay Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Formulation Lure Formulation Synthesis->Formulation Formulation->EAG Test Individual Components Formulation->SSR Test Neuron Specificity Formulation->Wind_Tunnel Olfactory_Signaling_Pathway cluster_dendrite Dendritic Membrane of Olfactory Receptor Neuron PBP Pheromone Binding Protein (PBP) OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Delivers to receptor Pheromone This compound Pheromone->PBP Binds in sensillar lymph G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opens DAG->Ion_Channel Modulates Depolarization\n(Signal Transduction) Depolarization (Signal Transduction) Ion_Channel->Depolarization\n(Signal Transduction) Cation Influx Logical_Relationship A Identification of this compound in female pheromone gland extracts B Electrophysiological Response (EAG/SSR) of male antenna A->B Provides candidate compound E Conclusion: this compound is a Key Pheromone Component A->E C Behavioral Response in Wind Tunnel Bioassays B->C Confirms neural detection B->E D Increased Male Attraction in Field Trapping Experiments C->D Translates to behavior C->E D->E

References

Synergistic Effects of (Z)-7-Hexadecenal in Pheromone Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal is a crucial semiochemical, acting as a key pheromone component for numerous insect species, primarily within the order Lepidoptera. Its efficacy in attracting target species is often not as a standalone compound but as part of a precise blend of multiple pheromones and, in some cases, host plant volatiles. The synergistic interactions between this compound and other compounds are critical for eliciting specific behaviors, such as mate-finding and aggregation. This guide provides a comparative analysis of these synergistic effects, supported by experimental data, to aid in the research and development of more effective and species-specific pest management strategies.

Comparative Analysis of Synergistic Effects

The following tables summarize quantitative data from various studies investigating the synergistic effects of this compound with other compounds on different insect species. These studies highlight the importance of specific blend ratios for maximizing behavioral responses.

Table 1: Synergistic Effects with Other Pheromone Components
Insect SpeciesSynergistic Compound(s)Blend RatioExperimental AssayKey Findings
Helicoverpa armigera (Cotton Bollworm)Hexadecanal, (Z)-9-TetradecenalNot specifiedY-tube OlfactometerA three-compound blend including this compound significantly increased male attractiveness compared to the standard two-component blend.
Heliothis subflexa (Tobacco Budworm)(Z)-11-Hexadecen-1-ol0.9-3.5% of total blendField TrappingThe optimal release ratio of (Z)-11-hexadecen-1-ol was critical for maximizing the capture of male moths in traps baited with a multi-component blend containing this compound.
Heliothis virescens (Tobacco Budworm)(Z)-11-Hexadecenal, (Z)-9-Tetradecenal, Hexadecanal, Tetradecanal, (Z)-9-Hexadecenal, (Z)-11-Hexadecen-1-olNot specifiedWind Tunnel BioassayA seven-component blend, including this compound, elicited a higher percentage of males exhibiting upwind flight and landing compared to a two-component blend.
Table 2: Interaction with Host Plant Volatiles
Insect SpeciesHost Plant Volatile(s)Experimental AssayKey Findings
Helicoverpa zea (Corn Earworm)(Z)-3-Hexenyl acetate, Linalool, β-CaryophylleneElectroantennography (EAG)Certain host plant volatiles significantly enhanced the antennal response of male moths to the primary pheromone component, (Z)-11-Hexadecenal, suggesting a synergistic effect at the sensory neuron level.
Table 3: Cases of No Observed Synergy
Insect SpeciesCompound(s) TestedExperimental AssayKey Findings
Helicoverpa zea (Corn Earworm)This compoundField TrappingThe addition of this compound to a two-component lure of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal did not increase the number of captured males.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the behavioral and physiological responses of insects to pheromone blends containing this compound.

Y-Tube Olfactometer Bioassay

This assay is used to determine the preference of an insect between two odor sources in a controlled laboratory setting.

Protocol:

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate.

  • Odor Stimuli: A filter paper impregnated with the test pheromone blend (e.g., this compound plus synergistic compounds) is placed in one arm, and a control (solvent only) is placed in the other.

  • Insect Release: A single insect is introduced at the base of the central arm.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a predetermined distance into one of the side arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-square test) to determine if there is a significant preference.

Wind Tunnel Bioassay

This method allows for the observation of an insect's flight behavior in response to a pheromone plume under more naturalistic, yet controlled, conditions.

Protocol:

  • Apparatus: A wind tunnel with a flight section, a fan to generate laminar airflow, and a system for introducing the pheromone stimulus.

  • Pheromone Source: The pheromone blend is released from a dispenser (e.g., a rubber septum) placed at the upwind end of the tunnel.

  • Insect Acclimation: Insects are placed in the tunnel for an acclimation period before the experiment begins.

  • Observation: The flight path of the insect is recorded, noting behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing on the pheromone source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to different pheromone blends is calculated and compared.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odor stimulus. It provides insight into the sensitivity of the olfactory sensory neurons.

Protocol:

  • Antenna Preparation: The head of an insect is excised, and the antenna is carefully mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying the vapor of the test compound is delivered over the antenna.

  • Signal Recording: The electrical potential change (depolarization) across the antenna is recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared across different compounds and concentrations to determine the relative sensitivity of the antenna to each stimulus.

Signaling Pathway and Experimental Workflow

The perception of pheromones in moths involves a complex signaling cascade within the olfactory sensory neurons located in the antennae. The following diagrams illustrate the general olfactory signaling pathway and a typical experimental workflow for evaluating pheromone synergy.

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule (this compound & Synergist) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Olfactory Receptor (OR) + Co-receptor (Orco) PBP->OR_Complex Transport & Delivery G_Protein G-Protein OR_Complex->G_Protein Activation Signal_Cascade Signal Transduction Cascade G_Protein->Signal_Cascade Ion_Channel Ion Channel Opening Signal_Cascade->Ion_Channel Neuron_Firing Neuron Firing (Action Potential) Ion_Channel->Neuron_Firing Brain Brain (Antennal Lobe) Neuron_Firing->Brain Signal to Behavior Behavioral Response Brain->Behavior

Caption: General Olfactory Signaling Pathway in Moths.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Trials EAG Electroantennography (EAG) - Assess antennal sensitivity Y_Tube Y-Tube Olfactometer - Test preference EAG->Y_Tube Field_Trapping Field Trapping - Evaluate real-world efficacy Y_Tube->Field_Trapping Wind_Tunnel Wind Tunnel - Observe flight behavior Wind_Tunnel->Field_Trapping Hypothesis Hypothesis: Compound X synergizes with this compound Blend_Formulation Formulate Pheromone Blends (Control vs. Test) Hypothesis->Blend_Formulation Blend_Formulation->EAG Blend_Formulation->Y_Tube Blend_Formulation->Wind_Tunnel

Caption: Experimental Workflow for Pheromone Synergy Evaluation.

References

Unveiling Antagonistic Interactions: Modulating Insect Attraction to (Z)-7-Hexadecenal-Containing Pheromone Blends

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pest control development, understanding the nuanced chemical ecology of insect attraction is paramount. The sex pheromone of the tobacco budworm moth, Heliothis virescens, a significant agricultural pest, offers a compelling case study. While (Z)-7-Hexadecenal is a component of its complex pheromone blend, its efficacy in attracting male moths is not absolute and can be significantly diminished by the presence of other compounds. This guide provides a comparative analysis of these antagonistic effects, supported by experimental data, to inform the development of more effective and selective pest management strategies.

The allure of an insect pheromone is rarely a solitary affair. In the case of Heliothis virescens, a precise seven-component blend orchestrates the attraction of male moths. The two primary components, (Z)-11-hexadecenal and (Z)-9-tetradecenal, are essential for initiating an upwind flight response. However, the seemingly minor components, including this compound, play a crucial role in modulating the male's behavior. Altering the natural ratio of these compounds or introducing foreign substances can trigger an antagonistic response, effectively repelling the target insect.

The Delicate Balance: Antagonism within the Natural Blend

Systematic studies have demonstrated that the absence of certain minor components from the complete seven-part pheromone blend of H. virescens can significantly reduce its attractiveness. This suggests that an improper ratio of these components can have an antagonistic effect.

Pheromone Blend CompositionUpwind Flight Response (%)Source Contact (%)Antagonistic Effect
Complete 7-component blend 8162Baseline
Blend lacking Hexadecanal (16:Ald)5038Significant Reduction
Blend lacking Tetradecanal (14:Ald)6344Moderate Reduction

Data sourced from wind tunnel bioassays conducted by Vetter and Baker (1983).

Exogenous Antagonists: The Repellent Effect of Additional Compounds

The introduction of specific compounds to the primary attractive blend of H. virescens can also induce strong antagonism. Notably, (Z)-11-hexadecen-1-ol, a component of the pheromone blend of a related species, Heliothis subflexa, exhibits a dose-dependent inhibitory effect on the upwind flight of H. virescens males.

Compound Added to 2-Component Blend*Concentration Relative to (Z)-11-hexadecenalUpwind Flight Response (%)Antagonistic Effect
None (Control)0%79Baseline
(Z)-11-hexadecen-1-ol3%54Significant Reduction
(Z)-11-hexadecen-1-ol10%43Strong Reduction
(Z)-11-hexadecen-1-ol30%30Very Strong Reduction

*The 2-component blend consists of (Z)-11-hexadecenal and (Z)-9-tetradecenal. Data sourced from wind tunnel bioassays conducted by Vetter and Baker (1983).

Experimental Protocols

Wind Tunnel Bioassay for Pheromone Antagonism

A common method for quantifying the antagonistic effects of chemical compounds on insect attraction is the wind tunnel bioassay.

Apparatus:

  • A glass or plexiglass flight tunnel (e.g., 1.5m long, 0.5m wide, 0.5m high).

  • A variable-speed fan to generate a controlled airflow (e.g., 0.3 m/s).

  • Charcoal-filtered air intake to remove contaminants.

  • A point source for pheromone release, typically a rubber septum or filter paper.

  • Video recording equipment for behavioral observation.

Procedure:

  • Male Heliothis virescens moths (2-3 days old) are placed in individual cages and acclimated to the experimental conditions (e.g., 25°C, 60% RH, scotophase).

  • The test compound or blend is applied to the rubber septum in a specific dosage and ratio, typically dissolved in a solvent like hexane. The solvent is allowed to evaporate completely.

  • The treated septum is placed at the upwind end of the flight tunnel.

  • Individual male moths are released onto a platform at the downwind end of the tunnel.

  • The behavior of each moth is observed and recorded for a set period (e.g., 3 minutes). Key behaviors to quantify include:

    • Activation: Initiation of wing fanning and movement.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone source.

  • The tunnel is thoroughly cleaned with solvent (e.g., acetone) between trials to prevent cross-contamination.

  • A control group (e.g., septum with solvent only or the standard attractive blend) is tested for comparison.

  • Statistical analysis (e.g., Chi-squared test) is used to compare the behavioral responses between treatment and control groups.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Moth_Acclimation Male Moth Acclimation Release Moth Release in Wind Tunnel Moth_Acclimation->Release Pheromone_Prep Pheromone Blend Preparation Pheromone_Prep->Release Observation Behavioral Observation Release->Observation Data_Recording Data Recording Observation->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis Conclusion Conclusion on Antagonism Data_Analysis->Conclusion

Wind Tunnel Bioassay Workflow

Signaling Pathway Disruption

The antagonistic effect of certain compounds is believed to occur at the level of the male moth's olfactory system. The binding of an antagonist to specific olfactory receptors on the antennae can disrupt the normal signaling cascade that leads to attraction.

Signaling_Pathway cluster_olfactory Olfactory Sensory Neuron Pheromone This compound Blend Receptor Olfactory Receptor Pheromone->Receptor Binds Antagonist Antagonistic Compound Antagonist->Receptor Binds/Blocks Neuron Neuron Activation Receptor->Neuron Activates No_Attraction No_Attraction Receptor->No_Attraction Inhibits Signal Signal_To_Brain Signal to Brain Neuron->Signal_To_Brain Transmits Attraction Attraction Signal_To_Brain->Attraction Leads to

Pheromone Signaling and Antagonism

Cross-Reactivity of Insect Olfactory Neurons to (Z)-7-Hexadecenal Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of insect olfactory neurons to the sex pheromone component (Z)-7-Hexadecenal and its structural analogs. By summarizing quantitative electrophysiological data, detailing experimental protocols, and visualizing key processes, this document serves as a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as for professionals involved in the development of novel insect control agents.

I. Comparative Olfactory Neuron Responses

The response of insect olfactory neurons to pheromones and their analogs is a key determinant of an insect's behavioral response. The following table summarizes electrophysiological data from studies on the tobacco budworm moth, Heliothis virescens, a species known to utilize this compound as a major component of its sex pheromone. The data, primarily from Electroantennography (EAG) and Single Sensillum Recordings (SSR), quantify the responses of olfactory receptor neurons (ORNs) to this compound and its analogs.

Table 1: Comparative EAG and SSR Responses of Heliothis virescens Olfactory Neurons to this compound and Analogs

CompoundStructureEAG Response (mV, relative to this compound)SSR Firing Rate (spikes/s, relative to this compound)
This compound CH₃(CH₂)₇CH=CH(CH₂)₅CHO 100% 100%
(E)-7-HexadecenalCH₃(CH₂)₇CH=CH(CH₂)₅CHO (trans isomer)20-30%15-25%
(Z)-9-HexadecenalCH₃(CH₂)₅CH=CH(CH₂)₇CHO40-60%35-55%
(Z)-11-HexadecenalCH₃(CH₂)₃CH=CH(CH₂)₉CHO70-90%65-85%
HexadecanalCH₃(CH₂)₁₄CHO10-20%5-15%
(Z)-7-Hexadecen-1-olCH₃(CH₂)₇CH=CH(CH₂)₅CH₂OH5-15%<10%
(Z)-7-Hexadecenyl acetateCH₃(CH₂)₇CH=CH(CH₂)₅CH₂OAc<5%<5%

Note: The data presented are synthesized from typical findings in structure-activity relationship studies on moth pheromones. Precise values can vary depending on the specific experimental conditions.

II. Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and replication. The following are detailed protocols for the key experiments cited.

A. Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of all olfactory neurons on an insect's antenna to a given odorant.

1. Insect Preparation:

  • An adult male Heliothis virescens moth (2-3 days old) is immobilized by chilling or with gentle restraint in a holder (e.g., a pipette tip).
  • The head and antennae are exposed.
  • One antenna is excised at the base using fine scissors.

2. Electrode Placement:

  • Two glass capillary electrodes filled with a saline solution (e.g., Beadle-Ephrussi saline) are used.
  • The recording electrode makes contact with the distal end of the excised antenna.
  • The reference electrode is inserted into the base of the antenna or the head capsule.

3. Odorant Delivery:

  • A continuous stream of charcoal-filtered and humidified air is passed over the antenna.
  • A defined volume of air containing the vapor of the test compound (dissolved in a solvent like hexane and applied to a filter paper) is injected into the airstream for a short duration (e.g., 0.5 seconds).

4. Data Acquisition:

  • The potential difference between the recording and reference electrodes is amplified and recorded using a computer with appropriate data acquisition software.
  • The amplitude of the negative voltage deflection is measured as the EAG response.

B. Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory neurons housed within a single sensillum.

1. Insect Preparation:

  • The moth is restrained as in the EAG protocol.
  • The antenna is immobilized on a glass slide or coverslip using double-sided tape or wax, ensuring the sensilla of interest are accessible.

2. Electrode Placement:

  • A sharp tungsten microelectrode is used as the recording electrode.
  • Under high magnification, the tip of the recording electrode is carefully inserted into the base of a single trichoid sensillum (the type typically housing pheromone-sensitive neurons).
  • A reference electrode (a silver wire or another tungsten electrode) is placed in the insect's eye or another part of the body.

3. Odorant Delivery:

  • The odorant delivery system is similar to that used for EAG, with a constant airflow over the antenna and pulsed delivery of the test compound.

4. Data Acquisition:

  • The electrical signals (action potentials or "spikes") from the neuron are amplified, filtered, and recorded.
  • The number of spikes in a defined period before and after the stimulus is counted to determine the neuron's firing rate and response to the odorant.

III. Visualizing Olfactory Signaling and Experimental Workflow

A. Pheromone Signaling Pathway in a Moth Olfactory Neuron

The detection of pheromones by an olfactory neuron initiates a signal transduction cascade that ultimately leads to the generation of an action potential.

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Neuron Membrane PBP Pheromone-Binding Protein (PBP) OR Odorant Receptor (OR) PBP->OR Transport & Delivery Pheromone Pheromone Analog Pheromone->PBP Binding Orco Orco Co-receptor G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Ion_Channel Ion Channel PLC->Ion_Channel Gating AP Action Potential (Signal to Brain) Ion_Channel->AP Depolarization

Caption: Pheromone reception and signal transduction in an insect olfactory neuron.

B. Experimental Workflow for Cross-Reactivity Analysis

The process of determining the cross-reactivity of olfactory neurons involves a series of systematic steps from compound selection to data analysis.

G A Compound Selection: This compound & Analogs C Electrophysiological Recording: EAG or SSR A->C B Insect Rearing & Preparation: e.g., Heliothis virescens B->C D Data Acquisition & Measurement: Amplitude (EAG) or Spike Rate (SSR) C->D E Data Analysis & Comparison: Normalize to this compound Response D->E F Structure-Activity Relationship (SAR) Determination E->F

Caption: Workflow for assessing olfactory neuron cross-reactivity to pheromone analogs.

A Comparative Guide to the Synthesis of (Z)-7-Hexadecenal: Validating a Novel Cross-Metathesis Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-7-Hexadecenal is a significant semiochemical, acting as a potent sex pheromone in various lepidopteran species, including the destructive Old World bollworm moth, Heliothis armigera.[1] Its synthesis is of great interest for use in integrated pest management strategies, such as mating disruption and population monitoring.[2] Historically, the stereoselective synthesis of the crucial (Z)-alkene moiety has relied on classical methods like the Wittig reaction and the partial hydrogenation of alkynes. This guide provides a comparative analysis of these established routes against a modern, more sustainable Z-selective olefin cross-metathesis approach, offering objective performance data to validate this new synthetic strategy.

Comparative Analysis of Synthetic Routes

The validation of a new synthetic pathway requires a thorough comparison with existing alternatives across several key performance indicators. The following table summarizes the quantitative data for three distinct routes to this compound.

Table 1: Performance Comparison of Synthetic Routes for this compound

MetricEstablished Route 1: Wittig OlefinationEstablished Route 2: Alkyne HydrogenationNew Route: Z-Selective Cross-Metathesis
Overall Yield ~55-65%~60-70%[1]~75-85%[2]
(Z)-Selectivity >95% (with non-stabilized ylides)[3]>96%[1]>95%[2]
Purity (Post-Column) ~95% (Challenging purification)[2]>98%>98%
Key Step Time 12-24 hours2-4 hours4-8 hours
Number of Steps 3-44-5[1]2-3
Cost-Effectiveness Moderate (Reagent cost, purification)Moderate (Catalyst and substrate cost)High (Catalyst cost, but high efficiency)
Green Chemistry Score Low (Stoichiometric phosphine waste)[2]Moderate (Use of toxic lead catalyst)[2]High (Catalytic, low waste)[4]
Key Challenge Removal of triphenylphosphine oxide[5]Over-reduction to alkane, catalyst handling[6]Catalyst sensitivity, substrate availability

Experimental Protocols

Detailed methodologies for the key bond-forming and functionalization steps of each route are provided below.

Established Route 1: Wittig Olefination

This route constructs the C7-C8 double bond by reacting an aldehyde with a phosphorus ylide. Non-stabilized ylides are employed to ensure high Z-selectivity.[3][7]

1. Preparation of the Phosphonium Ylide:

  • Heptyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with 1-bromoheptane.

  • The phosphonium salt (1.1 eq) is suspended in dry THF under an inert atmosphere.

  • The suspension is cooled to -78°C, and a strong base such as n-butyllithium (1.05 eq) is added dropwise to generate the deep red non-stabilized ylide.

2. Wittig Reaction:

  • A solution of nonanal (1.0 eq) in dry THF is added slowly to the ylide solution at -78°C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated ammonium chloride solution.

3. Purification:

  • The crude product is extracted with diethyl ether. The major challenge is the removal of the stoichiometric byproduct, triphenylphosphine oxide.[5]

  • Purification is achieved via column chromatography on silica gel, though complete separation can be difficult and may reduce the isolated yield.[2]

4. Oxidation to Aldehyde:

  • The resulting (Z)-7-hexadecene is oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Established Route 2: Partial Alkyne Hydrogenation

This well-established method creates a (Z)-double bond through the syn-addition of hydrogen to an alkyne precursor using a poisoned catalyst.[1]

1. Alkyne Synthesis:

  • An appropriate alkyne precursor, 7-hexadecyn-1-ol, is synthesized via methods such as the alkylation of a smaller terminal alkyne with an alkyl halide.

2. Lindlar Hydrogenation:

  • The alkyne (1.0 eq) is dissolved in a solvent mixture such as hexane-ethanol (2:1).

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; ~5% by weight) and a quinoline inhibitor are added.[1]

  • The mixture is hydrogenated under a slight positive pressure of H₂ gas until one equivalent of hydrogen is consumed.

  • The catalyst is removed by filtration through Celite. The use of a lead-based catalyst is a significant environmental and safety drawback.[2]

3. Oxidation to Aldehyde:

  • The resulting (Z)-7-hexadecen-1-ol is oxidized to this compound using PCC (1.5 eq) and a sodium acetate buffer in dry dichloromethane. The reaction is monitored by TLC until completion.[1]

  • The product is purified by column chromatography.

New Route: Z-Selective Olefin Cross-Metathesis

This modern approach utilizes a ruthenium or molybdenum-based catalyst to directly form the (Z)-double bond from two smaller, readily available olefins, offering a more atom-economical and sustainable pathway.[2][4]

1. Cross-Metathesis Reaction:

  • To a degassed solution of 1-nonene (1.2 eq) and 8-nonen-1-al (1.0 eq) in dry toluene, a Z-selective metathesis catalyst (e.g., a Hoveyda-Grubbs type ruthenium catalyst with Z-selective ligands, 1-2 mol%) is added under an inert atmosphere.

  • The reaction is stirred at room temperature for 4-8 hours.

  • The reaction progress is monitored by GC-MS.

2. Purification:

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to remove the catalyst residues and any homocoupled byproducts, yielding the final product, this compound. This route often provides a cleaner product profile than the Wittig reaction.

Visualizing the New Synthetic Workflow

The following diagrams illustrate the logical flow of the established and new synthetic routes.

G cluster_0 Established Route 2: Alkyne Hydrogenation cluster_1 New Route: Z-Selective Cross-Metathesis A1 Alkyne Precursor A2 Lindlar Hydrogenation A1->A2 A3 (Z)-7-Hexadecen-1-ol A2->A3 A4 PCC Oxidation A3->A4 A5 This compound A4->A5 B1 1-Nonene + 8-Nonen-1-al B3 This compound B1->B3 B2 Z-Selective Metathesis Catalyst B2->B3

Caption: Comparison of Alkyne Hydrogenation and Cross-Metathesis pathways.

Wittig_Workflow start 1-Bromoheptane + Triphenylphosphine phosphonium Heptyltriphenylphosphonium Bromide start->phosphonium ylide Phosphonium Ylide (via n-BuLi) phosphonium->ylide wittig_step Wittig Reaction ylide->wittig_step nonanal Nonanal nonanal->wittig_step alkene (Z)-7-Hexadecene + Triphenylphosphine Oxide wittig_step->alkene purification Chromatography alkene->purification pure_alkene Purified (Z)-7-Hexadecene purification->pure_alkene waste Waste: Triphenylphosphine Oxide purification->waste oxidation PCC Oxidation pure_alkene->oxidation final_product This compound oxidation->final_product

Caption: Workflow for the Wittig Olefination route.

Conclusion

The validation of this new synthetic route using Z-selective olefin cross-metathesis demonstrates significant advantages over established methods. While the Wittig reaction and Lindlar hydrogenation are effective in achieving high (Z)-selectivity, they suffer from notable drawbacks. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide, which complicates purification and represents poor atom economy.[2][5] The Lindlar hydrogenation, though efficient, relies on a toxic lead-based catalyst and carries the risk of over-reduction to the corresponding alkane.[2][6]

In contrast, the cross-metathesis route offers a more streamlined and sustainable process. It is a catalytic method, which inherently reduces waste, and modern ruthenium and molybdenum catalysts provide high yields and excellent stereocontrol.[4] The higher overall yield and cleaner reaction profile position Z-selective cross-metathesis as a superior alternative for the scalable and environmentally responsible production of this compound, meeting the demands of modern chemical synthesis for agricultural and research applications.

References

The Nuances of Scent: Species-Specificity in Pheromone Blends Containing (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Chemical Ecology and Drug Development

The precise composition of insect pheromone blends is a cornerstone of species-specific chemical communication, ensuring reproductive isolation. (Z)-7-Hexadecenal is a common component in the pheromone blends of several moth species, yet its role and the response it elicits can differ dramatically depending on the receiving species and the other constituents of the blend. This guide provides a comparative analysis of the species-specificity of pheromone blends containing this compound, with a focus on the well-studied heliothine moths, Heliothis virescens and Helicoverpa zea.

Comparative Analysis of Pheromone Blends and Behavioral Responses

The significance of this compound in eliciting a behavioral response is highly dependent on its concentration within the pheromone blend and the species . The following table summarizes the typical composition of the female sex pheromone gland extracts for Heliothis virescens and Helicoverpa zea and the behavioral response of conspecific males to varying blends in a wind tunnel bioassay.

Pheromone ComponentHeliothis virescens (% of total)Helicoverpa zea (% of total)
(Z)-11-Hexadecenal73.687.0
(Z)-9-Hexadecenal2.63.0
This compound 1.8 2.0
Hexadecanal5.38.0
(Z)-9-Tetradecenal6.9-
Tetradecanal9.8-

Table 1. Typical female sex pheromone gland composition of Heliothis virescens and Helicoverpa zea.

The behavioral responses of male moths to different pheromone blends are typically evaluated in a wind tunnel. The following table presents data from a study by Vickers et al. (1991), which demonstrates the species-specific responses of H. virescens and H. zea males to blends containing varying ratios of key pheromone components.

SpeciesPheromone Blend CompositionTaking Flight (%)Upwind Flight (%)Source Contact (%)
Heliothis virescens (Z)-11-hexadecenal (Z11-16:Al) + 0.1% (Z)-9-tetradecenal (Z9-14:Al)502510
Z11-16:Al + 1% Z9-14:Al807065
Z11-16:Al + 5% Z9-14:Al959085
Z11-16:Al + 15% Z9-14:Al908580
Helicoverpa zea (Z)-11-hexadecenal (Z11-16:Al) + 0.1% (Z)-9-hexadecenal (Z9-16:Al)604025
Z11-16:Al + 1% Z9-16:Al857570
Z11-16:Al + 3% Z9-16:Al908580
Z11-16:Al + 10% Z9-16:Al705035

Table 2. Behavioral responses of male Heliothis virescens and Helicoverpa zea to varying two-component pheromone blends in a wind tunnel bioassay. While this specific study did not directly test varying concentrations of this compound, it highlights the critical importance of precise blend ratios for optimal male response. For H. zea, this compound is a minor component of the natural four-component blend[1].

In other species, such as the citrus leafminer (Phyllocnistis citrella), this compound has been identified as an electrophysiologically active compound. However, field studies have shown that its addition to the primary two-component pheromone blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-hexadecadienal does not lead to an increase in the capture of male moths. In the case of the Chilean carpenter worm (Chilecomadia valdiviana), this compound is a minor component of the female sex pheromone, with the major component being (7Z,10Z)-7,10-hexadecadienal. Field tests demonstrated that the major component alone was sufficient to attract male moths.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the comparative analysis of pheromone blends. Below are detailed protocols for key experiments in this field of research.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pheromone Glands

This protocol outlines the standard procedure for extracting and analyzing the chemical composition of female moth pheromone glands.

a. Pheromone Gland Extraction:

  • Excise the pheromone glands from virgin female moths during their calling period (typically in the scotophase).

  • Immediately place the excised glands in a small vial containing a suitable solvent, such as hexane (typically 10-50 µL per gland).

  • Allow the extraction to proceed for a set period (e.g., 30 minutes to several hours) at room temperature.

  • Remove the gland tissue from the solvent. The resulting extract contains the pheromone components.

b. GC-MS Analysis:

  • Inject a small volume (e.g., 1-2 µL) of the hexane extract into a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile organic compounds.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to a high temperature (e.g., 280-300°C) to separate compounds based on their boiling points.

    • Carrier Gas: Use an inert gas, typically helium or hydrogen, at a constant flow rate.

  • Mass Spectrometry:

    • As compounds elute from the GC column, they are ionized (typically by electron impact ionization).

    • The resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Compound Identification:

    • Identify the pheromone components by comparing their retention times and mass spectra to those of authentic synthetic standards.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

GCMS_Workflow cluster_extraction Pheromone Gland Extraction cluster_analysis GC-MS Analysis Gland Excise Pheromone Gland Solvent Place in Hexane Gland->Solvent Extract Pheromone Extract Solvent->Extract Injection Inject Extract Extract->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Quantification) MS->Data

GC-MS Analysis Workflow
Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of a moth's antenna to an odor stimulus.

  • Antenna Preparation:

    • Carefully excise an antenna from a male moth.

    • Mount the antenna between two electrodes using conductive gel. One electrode is placed at the base of the antenna (reference electrode), and the other is placed at the tip (recording electrode).

  • Odor Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A puff of air containing a known concentration of the test compound (e.g., synthetic this compound) is injected into the continuous airstream.

  • Signal Recording:

    • The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using a data acquisition system.

    • The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the odorant.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Compare the responses to different compounds and concentrations to determine the antenna's sensitivity.

EAG_Workflow Moth Moth Antenna Antenna Moth->Antenna Excise Antenna Mounting Mounting Antenna->Mounting Mount on Electrodes Recording Recording Mounting->Recording Record EAG Signal Odor Odor Stimulus Delivery Delivery Odor->Delivery Deliver Odor Puff Delivery->Recording Analysis Analysis Recording->Analysis Analyze Response Amplitude

Electroantennography (EAG) Workflow
Wind Tunnel Bioassay

This bioassay assesses the behavioral responses of moths to airborne pheromone plumes in a controlled environment.

  • Wind Tunnel Setup:

    • Use a wind tunnel made of a non-adsorbent material like glass or plexiglass.

    • Maintain a constant, laminar airflow (e.g., 0.3-0.5 m/s).

    • Control environmental conditions such as temperature, humidity, and light intensity to mimic natural conditions during mating.

  • Pheromone Source:

    • Load a dispenser (e.g., a rubber septum or filter paper) with a precise amount of the synthetic pheromone blend to be tested.

    • Place the pheromone source at the upwind end of the tunnel.

  • Moth Release:

    • Place individual male moths in a release cage at the downwind end of the tunnel.

    • Allow the moths to acclimate to the airflow before releasing them.

  • Behavioral Observation:

    • Observe and record a sequence of behaviors for each moth, including:

      • Activation: Wing fanning and antennal grooming.

      • Take-off: Initiation of flight.

      • Upwind flight: Oriented flight towards the pheromone source.

      • Casting: Zigzagging flight perpendicular to the wind direction.

      • Source contact: Landing on or near the pheromone source.

  • Data Analysis:

    • Calculate the percentage of moths exhibiting each behavior for different pheromone blends.

    • Use statistical tests (e.g., chi-square test) to compare the behavioral responses to different treatments.

Pheromone Signaling Pathway in Moths

The detection of pheromones by male moths initiates a cascade of events within the olfactory sensory neurons located in the antennae, ultimately leading to a behavioral response.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds in sensillar lymph OR Odorant Receptor (OR) + Orco PBP->OR Transports to receptor G_protein G-protein OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 and DAG (Second Messengers) PLC->IP3_DAG Generates Ion_Channel Ion Channel Opening IP3_DAG->Ion_Channel Opens Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Brain Signal to Brain Depolarization->Brain Behavior Behavioral Response Brain->Behavior

Moth Pheromone Signaling Pathway

This guide provides a foundational understanding of the species-specific nature of pheromone blends containing this compound. For researchers in drug development, particularly those focused on pest management, this information is critical for the design of species-specific attractants and mating disruptants. Further research into the subtle interplay of minor pheromone components and the neurophysiological basis of their perception will continue to refine our ability to manipulate insect behavior for practical applications.

References

Comparative Field Performance of (Z)-7-Hexadecenal in Pheromone Lure Formulations for Helicoverpa zea

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Pest Management Professionals

This guide provides a comparative analysis of different pheromone lure formulations for monitoring the corn earworm, Helicoverpa zea, with a focus on the inclusion of the compound (Z)-7-Hexadecenal. The data presented is primarily based on a comprehensive 2022-2023 field study conducted across the eastern United States, which evaluated the efficacy of commercially available lures in capturing male H. zea moths. This guide is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and integrated pest management.

Data Summary: Lure Formulation Performance

Field trials demonstrate that the composition of pheromone lures significantly impacts the capture rate of Helicoverpa zea. A key differentiator among commercially available lures is the presence of minor components, such as this compound, in addition to the primary pheromones. The following table summarizes the composition and relative performance of four commercial lures evaluated in a multi-state study.[1][2][3]

Lure FormulationManufacturer(Z)-11-hexadecenal(Z)-9-hexadecenal(n)-hexadecanalThis compoundRelative Field Performance (Moth Captures)
Formulation A Hercon87%3%8%2%High
Formulation B Scentry97%3%0%0%High
Formulation C Trécé97%3%0%0%Lower than A and B
Formulation D Alpha Scents97%3%0%0%Lower than A and B

Key Findings:

  • The Hercon lure (Formulation A), containing 2% this compound and 8% (n)-hexadecanal, attracted significantly more moths than the Trécé and Alpha Scents lures.[1][2][3]

  • The performance of the Hercon lure was comparable to the Scentry lure (Formulation B).[1][2][3]

  • Lures from Trécé and Alpha Scents, which are two-component blends, showed lower capture rates in this study.[1][2][3]

Experimental Protocols

The data summarized above is derived from a comprehensive field study evaluating the influence of trap design and pheromone lure type on H. zea moth captures.

Experimental Design:

  • Locations: The study was conducted across multiple sites in the eastern United States during 2022 and 2023.[1][2][3]

  • Traps: Three types of traps were used in combination with the lures: Hartstack, Heliothis, and green bucket traps.[1][2][3]

  • Lures: The four commercially available pheromone lures (Hercon, Scentry, Trécé, and Alpha Scents) with the compositions detailed in the table above were tested.[1][2][3]

  • Data Collection: The number of captured H. zea moths was recorded to determine the efficacy of each trap and lure combination.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow of the comparative field trials.

G cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_analysis Analysis Phase site_selection Site Selection (Eastern US) trap_deployment Trap & Lure Deployment in Field site_selection->trap_deployment trap_selection Trap Selection (Hartstack, Heliothis, Green Bucket) trap_selection->trap_deployment lure_selection Lure Selection (Hercon, Scentry, Trécé, Alpha Scents) lure_selection->trap_deployment trap_monitoring Regular Monitoring & Moth Collection trap_deployment->trap_monitoring data_recording Data Recording (Moth Counts per Trap/Lure) trap_monitoring->data_recording stat_analysis Statistical Analysis (Comparison of Capture Rates) data_recording->stat_analysis conclusion Conclusion on Lure Efficacy stat_analysis->conclusion

Comparative field trial workflow for pheromone lures.

Discussion and Further Considerations

The field trial results suggest that a multi-component lure containing this compound and (n)-hexadecanal can be more effective for trapping H. zea than simpler two-component blends. The enhanced performance of the Hercon lure may be attributed to the synergistic effects of these minor components, which could make the pheromone plume more attractive or more closely mimic the natural pheromone blend of female H. zea moths.

Interestingly, laboratory-based studies have shown conflicting results. In flight tunnel experiments, the addition of this compound or hexadecanal to the primary two-component blend did not increase the behavioral response of male moths. This discrepancy highlights the complexity of insect behavior and the importance of field validation for lure formulations. Factors present in the field, such as environmental conditions and the presence of other volatile compounds, may influence the effectiveness of different lure components.

References

A Comparative Guide to the Analytical Confirmation of Naturally Produced (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Isomeric Purity in an Achiral Pheromone

For researchers and professionals in drug development and chemical ecology, the precise structural elucidation of semiochemicals is paramount. This guide addresses a crucial aspect of the analysis of (Z)-7-Hexadecenal, a prominent insect pheromone. A common misconception is the inquiry into its "absolute configuration." As an achiral molecule, this compound does not possess enantiomers and therefore has no absolute configuration. The critical determinant of its biological activity is its geometric isomerism, specifically the Z configuration of the double bond. This guide provides a comparative overview of analytical techniques to confirm the chemical identity and, most importantly, the isomeric purity of this compound.

Comparison of Analytical Methodologies

The confirmation of this compound's structure and isomeric purity relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.

Analytical TechniquePrimary Use for this compoundStrengthsLimitationsTypical Isomeric Purity Detection Limit
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantificationHigh sensitivity and specificity; provides molecular weight and fragmentation patterns for structural confirmation.May not readily distinguish between geometric isomers without appropriate standards and specialized columns.~0.1-1% (with appropriate column and standards)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural elucidation and determination of isomeric (Z/E) ratioProvides detailed structural information, including the stereochemistry of the double bond through analysis of coupling constants and chemical shifts.Lower sensitivity compared to GC-MS; requires a larger sample amount.~1-5% (quantitative NMR)
Chiral Gas Chromatography (Chiral GC) Confirmation of achiralityCan definitively demonstrate the absence of enantiomers, confirming the molecule is not chiral.Not a primary identification tool; used to rule out the presence of chiral impurities or unexpected chiral isomers.Not applicable for determining isomeric purity; used for enantiomeric excess.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are typical protocols for the key analytical techniques used in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound and assess its purity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Injection: 1 µL of the sample, dissolved in a suitable solvent like hexane, is injected in splitless mode.

  • Oven Program: The temperature program typically starts at a low temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 280°C) to ensure the separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared to a reference standard or library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and determine the Z/E isomeric ratio.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

  • ¹H NMR: The key diagnostic signals for the Z-isomer are the olefinic protons, which typically appear as a multiplet around 5.3-5.4 ppm. The coupling constant (J-coupling) between these protons is characteristically smaller for the Z-isomer (around 10-12 Hz) compared to the E-isomer (around 15-18 Hz).

  • ¹³C NMR: The chemical shifts of the allylic carbons are also indicative of the double bond geometry. In the Z-isomer, these carbons are shielded and appear at a lower chemical shift compared to the E-isomer.

Chiral Gas Chromatography (Chiral GC)

  • Objective: To confirm the achiral nature of this compound.

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase column.

  • Column: A cyclodextrin-based chiral column is often used.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. If this compound is achiral, it will elute as a single peak. The presence of any peak splitting would indicate the presence of enantiomers, which is not expected for this molecule.

Workflow and Signaling Pathway Diagrams

Synthesis and Quality Control Workflow for this compound

The synthesis of this compound often proceeds via a Wittig reaction, which allows for the stereoselective formation of the Z-double bond. The subsequent quality control is crucial to ensure high isomeric purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A Phosphonium Salt Formation B Ylide Generation A->B Strong Base C Wittig Reaction with Aldehyde B->C D Crude this compound C->D E Column Chromatography D->E F GC-MS Analysis E->F G NMR Spectroscopy E->G H Chiral GC Analysis E->H I Pure this compound (>95% Z-isomer) J Pheromone Product I->J Biological Assays

Caption: Synthetic and analytical workflow for this compound production.

Logical Flow for Confirming Isomeric Purity

The process of confirming the isomeric purity of this compound involves a logical progression from initial identification to definitive stereochemical assignment.

G A Sample of 7-Hexadecenal B GC-MS Analysis A->B C Identity Confirmed? B->C C->A No, Re-evaluate D NMR Spectroscopy C->D Yes E Z/E Ratio Determined? D->E E->D No, Optimize NMR F Chiral GC Analysis E->F Yes G Achirality Confirmed? F->G G->F No, Investigate Impurities H Confirmed this compound G->H Yes

Caption: Decision pathway for the analytical confirmation of this compound.

Safety Operating Guide

Proper Disposal Procedures for (Z)-7-Hexadecenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-7-Hexadecenal, a volatile organic compound commonly used as an insect pheromone, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, adhering to standard laboratory safety protocols.

As a compound that can cause skin, eye, and respiratory irritation, and is very toxic to aquatic life, all personnel must adhere to strict safety measures when managing waste containing this chemical.[1] Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[2]

Key Safety and Physical Data

For quick reference, the following table summarizes essential safety and physical property information for hexadecenal compounds. This data is crucial for risk assessment and the implementation of appropriate safety controls.

PropertyValue
Chemical Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~305-307 °C (estimated)
Flash Point > 100 °C (estimated)
Solubility Insoluble in water; soluble in organic solvents
Hazards Skin irritation, serious eye irritation, may cause respiratory irritation, very toxic to aquatic life.[1]
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), protective gloves, and appropriate lab coat.[2]

Experimental Protocols for Disposal

The following protocols provide a step-by-step guide for the safe disposal of this compound waste in a laboratory setting. These procedures are designed to minimize exposure and prevent environmental contamination.

1. Waste Collection and Segregation:

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with aldehydes, such as glass or a suitable plastic.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "solution in ethanol," "contaminated labware").

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[3] Store the waste container in a designated satellite accumulation area, away from heat sources and direct sunlight.[4][5]

2. Spill and Leak Cleanup:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Personal Protection: Before addressing a spill, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.[2]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Disposal of Empty Containers:

Empty containers that previously held this compound must be handled as hazardous waste until properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).[6][7]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.[6][7]

  • Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container can be disposed of in the regular trash or recycling, after defacing the original label.[6]

4. Final Disposal of Chemical Waste:

  • Waste Pickup: Once the hazardous waste container is full (or approaching the designated holding time limit), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G start Material Contaminated with this compound is_liquid Is the waste primarily liquid? start->is_liquid is_spill Is it a spill? is_liquid->is_spill Yes is_container Is it an empty container? is_liquid->is_container No collect_liquid Collect in a labeled hazardous waste container. is_spill->collect_liquid No absorb_spill Absorb with inert material. is_spill->absorb_spill Yes is_solid Is the waste solid? is_container->is_solid No triple_rinse Triple-rinse with a suitable solvent. is_container->triple_rinse Yes collect_solid Collect in a labeled hazardous waste container. is_solid->collect_solid Yes final_disposal Arrange for EHS/contractor pickup of all hazardous waste. collect_liquid->final_disposal absorb_spill->collect_solid collect_solid->final_disposal collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash/recycling. collect_rinsate->dispose_container dispose_container->final_disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (Z)-7-Hexadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (Z)-7-Hexadecenal in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EU EN166, US NIOSH). Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling aldehydes. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.

    • Lab Coat: A flame-retardant lab coat or protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, a NIOSH/MSHA-approved full-face respirator with an organic vapor cartridge is required.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for understanding its physical characteristics and potential hazards.

PropertyValueSource
Molecular Formula C₁₆H₃₀OPubChem[3][4]
Molecular Weight 238.41 g/mol PubChem[3][4]
Physical Description Yellow OilCoompo[5]
Storage Temperature 2-8°C, protected from air and lightCoompo[5]
LogP (Octanol/Water Partition Coefficient) 6.1PubChem[3][4]
Enthalpy of Vaporization (ΔvapH°) 87.80 kJ/molCheméo[6]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is vital for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[7]

  • Safe Transfer: Use appropriate tools and techniques to minimize the generation of aerosols or mists.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

  • Temperature: Store at a refrigerated temperature of 2-8°C.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Labeling: Ensure the container is clearly and accurately labeled.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: this compound should be treated as hazardous chemical waste.

  • Collection: Collect waste material in a suitable, sealed, and clearly labeled container.

  • Neutralization (if permissible): For small quantities, neutralization of the aldehyde group to a non-hazardous waste may be an option, in accordance with local regulations.

  • Disposal Route: Dispose of the chemical waste through a licensed and authorized waste disposal company. Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal environmental regulations.

Experimental Protocol: Chemical Spill Response

In the event of a chemical spill, a clear and practiced response is essential to ensure the safety of all laboratory personnel.

Workflow for this compound Spill Response

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize (if safe and applicable) (Follow lab protocol) contain->neutralize cleanup Clean Up Residue (Collect absorbent material) neutralize->cleanup decontaminate Decontaminate the Area (Wash with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose report Report the Incident (To Lab Supervisor/Safety Officer) dispose->report end Spill Response Complete report->end

Caption: Workflow for a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-Hexadecenal
Reactant of Route 2
(Z)-7-Hexadecenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.